Dinoseb methyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-2-methoxy-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYHORVGKZXEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863692 | |
| Record name | 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-79-2 | |
| Record name | Dinoseb, methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Application of Dinoseb Methyl Ether in Scientific Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide delineates the primary role of Dinoseb methyl ether within the research and analytical landscape. While its parent compound, Dinoseb, is a well-documented toxicant known for its potent ability to uncouple mitochondrial oxidative phosphorylation, the utility of this compound is not in its biological activity but as a critical analytical tool. The inherent chemical properties of Dinoseb—specifically its acidic phenolic hydroxyl group—present significant challenges for direct analysis via gas chromatography (GC). This guide details the scientific rationale and methodology for converting Dinoseb to its methyl ether derivative. This chemical modification is a crucial step to enhance volatility, improve chromatographic peak shape, and enable sensitive and accurate quantification in complex matrices. We will explore the mechanism of Dinoseb, the necessity of derivatization, a detailed analytical protocol, and the interpretation of results, providing researchers and drug development professionals with a comprehensive understanding of this compound's purpose as an indispensable analytical standard and derivatization product.
The Parent Compound: Dinoseb's Mechanism as a Biological Effector
To appreciate the role of this compound, one must first understand the potent biological activity of its precursor, Dinoseb (2-sec-butyl-4,6-dinitrophenol). Historically used as a herbicide and insecticide, Dinoseb is now a banned substance in many regions due to its high toxicity.[1][2][3] Its primary mechanism of action at the cellular level is the uncoupling of oxidative phosphorylation in mitochondria.[1][4][5][6]
1.1. Mechanism of Action: Mitochondrial Uncoupling
In normal cellular respiration, the electron transport chain pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a substantial electrochemical gradient. This proton-motive force is the energy source that drives ATP synthase to produce ATP, the cell's primary energy currency.[7]
Dinoseb, as a lipophilic weak acid, disrupts this tightly controlled process.[1] It readily diffuses across the inner mitochondrial membrane, picks up a proton from the high-concentration intermembrane space, and, being lipid-soluble, transports it back across the membrane into the matrix, effectively short-circuiting the proton gradient.[1][4] This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis.[3][7] The cell continues to burn fuel at an accelerated rate in a futile attempt to re-establish the gradient, but the energy is lost as heat instead of being converted to ATP.[5] This leads to cellular energy depletion and, ultimately, cell death.[1][6]
The Analytical Challenge and the Rationale for Derivatization
The high toxicity and environmental persistence of Dinoseb necessitate its accurate monitoring in various samples, including water, soil, and agricultural products.[2][8] Gas chromatography (GC) is a powerful technique for separating and quantifying such organic compounds. However, the direct analysis of Dinoseb presents a significant challenge.
The causality for this difficulty lies in the chemical nature of Dinoseb's phenolic hydroxyl (-OH) group. This group is:
-
Polar and Acidic: Leading to strong interactions with active sites on GC columns and inlet liners. This results in poor peak shape (tailing), reduced column efficiency, and inconsistent retention times.
-
Less Volatile: Compared to non-polar molecules of similar mass, phenols have lower volatility, requiring higher temperatures for analysis, which can risk thermal degradation.
To overcome these issues, a chemical modification technique called derivatization is employed. The goal is to convert the problematic functional group into a less polar, more volatile, and more thermally stable counterpart. For Dinoseb, this is achieved by converting the phenolic hydroxyl group into a methyl ether.
This compound: The Key to Robust Analysis
This compound (2-methoxy-1-sec-butyl-4,6-dinitrobenzene) is the product of the methylation of Dinoseb. This reaction replaces the active hydrogen of the hydroxyl group with a methyl group.
3.1. The Derivatization Reaction
The most common laboratory method for this conversion involves a methylating agent such as diazomethane (CH₂N₂) or trimethylsilyldiazomethane (TMSD).[5][9] The reaction is a nucleophilic substitution where the phenoxide ion of Dinoseb attacks the methylating agent.
3.2. Physicochemical Advantages of Methylation
The resulting methyl ether derivative is far more suitable for GC analysis because it is significantly less polar and more volatile than the parent phenol. This transformation is the core reason for its use in research and monitoring.
| Property | Dinoseb (Parent Compound) | This compound (Derivative) | Rationale for Improvement |
| Polarity | High | Low | The polar O-H bond is replaced by a less polar C-O-C ether linkage. |
| Volatility | Moderate | High | Lack of hydrogen bonding allows for easier transition to the gas phase. |
| GC Peak Shape | Poor (Tailing) | Excellent (Symmetric) | Reduced interaction with the stationary phase prevents adsorption. |
| Thermal Stability | Good | Excellent | The ether linkage is generally more stable at high temperatures than the hydroxyl group. |
Standardized Analytical Workflow: From Sample to Signal
The quantification of Dinoseb in an environmental or biological sample is a multi-step process where the formation of this compound is a central component. The process relies on a robust extraction followed by derivatization and instrumental analysis.
4.1. Detailed Experimental Protocol (Illustrative)
This protocol is a synthesized methodology based on established principles for pesticide residue analysis.[9][10][11]
Objective: To quantify Dinoseb concentration in a water sample.
Materials:
-
Water sample (1 L)
-
Sulfuric acid (for preservation)
-
Petroleum ether or Hexane (extraction solvent)
-
Potassium bicarbonate
-
Anhydrous sodium sulfate
-
Methylating agent (e.g., Trimethylsilyldiazomethane solution)
-
This compound certified reference standard[12]
-
Separatory funnel, rotary evaporator, GC vials
-
Gas Chromatograph with Electron Capture Detector (GC-ECD)
Methodology:
-
Sample Preservation: Immediately after collection, acidify the 1 L water sample to pH < 2 with sulfuric acid to prevent degradation. Store at 4°C.
-
Extraction:
-
Neutralize the sample with potassium bicarbonate just before extraction.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of petroleum ether and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate and drain the aqueous (lower) layer back into its original container. Drain the organic (upper) layer into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL aliquots of petroleum ether, combining all organic extracts.
-
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Derivatization:
-
Causality: This step converts the extracted Dinoseb into its GC-amenable methyl ether form.
-
To the dried extract, add the methylating agent according to the manufacturer's instructions (e.g., dropwise addition until a persistent yellow color indicates a slight excess).
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench any excess reagent carefully (e.g., with a small amount of silicic acid).
-
-
Concentration:
-
Add a keeper solvent (e.g., isooctane) to prevent the analyte from evaporating to dryness.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Quantitatively transfer the concentrate to a graduated tube and adjust to a final volume (e.g., 2.0 mL) with toluene.
-
-
Instrumental Analysis:
-
Causality: The GC separates the this compound from other co-extracted compounds, and the ECD provides highly sensitive detection due to the two electron-capturing nitro groups on the molecule.
-
Analyze the final extract using a GC-ECD system. A capillary column (e.g., DB-5) is typically used.
-
Prepare a calibration curve by derivatizing known concentrations of a Dinoseb standard or by using a certified this compound reference standard.
-
Data Interpretation and Method Validation
The peak corresponding to this compound in the sample chromatogram is identified by its retention time, matching that of the reference standard. The peak area is then used to calculate the concentration in the final extract by comparing it against the calibration curve. This value is subsequently back-calculated to determine the original concentration of Dinoseb in the water sample, accounting for the initial volume and final extract volume.
Method validation is critical for ensuring data trustworthiness. Key parameters are established and must meet acceptance criteria.
| Validation Parameter | Typical Value | Purpose |
| Linearity (r²) | > 0.995 | Ensures the detector response is proportional to concentration. |
| Limit of Quantitation (LOQ) | 0.001 - 0.1 µg/L | The lowest concentration that can be reliably quantified.[10] |
| Average Recovery | 77 - 111% | Measures the efficiency of the extraction and derivatization process.[10] |
| Relative Standard Deviation (RSD) | 2 - 15% | Indicates the precision and reproducibility of the method.[10] |
Conclusion
The purpose of using this compound in research is fundamentally rooted in the field of analytical chemistry. It does not serve as a compound for investigating biological effects but rather as a crucial chemical derivative and reference material that enables the accurate and sensitive quantification of its highly toxic parent, Dinoseb. The process of methylation overcomes the inherent limitations of analyzing a polar phenol by gas chromatography, transforming it into a stable, volatile ether. This derivatization strategy is an exemplary case of applying chemical principles to solve a complex analytical problem, ensuring that regulatory monitoring, environmental research, and toxicological studies can be conducted with the highest degree of scientific integrity and trustworthiness.
References
-
Wikipedia. Dinoseb. [Link]
-
Palmeira, C. M., Moreno, A. J., & Madeira, V. M. C. (1995). Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics. Toxicology and Applied Pharmacology, 130(1), 53-61. [Link]
-
Perry, R. J., et al. (2021). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Journal of Hepatology, 74(6), 1436-1447. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6950, Dinoseb. [Link]
-
Bracht, A., et al. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Chemico-Biological Interactions, 276, 126-135. [Link]
-
EXTOXNET. Dinoseb. Extension Toxicology Network, Oregon State University. [Link]
-
Government of Canada. (2021). Screening assessment dinoseb. [Link]
-
Nemoto, S., et al. (2001). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi, 42(5), 312-317. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Dinoseb (Ref: HOE 26150). [Link]
-
Warren, L. E. USES OF DINOSEB HERBICIDES IN CALIFORNIA. The Dow Chemical Co. [Link]
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ESSLAB. This compound. [Link]
-
Lee, H. B., & Weng, J. (1986). METHOD FOR THE ANALYSIS OF DINOSEB IN NATURAL WATERS BY IN SITU ACETYLATION. National Water Research Institute, Canada Centre for Inland Waters. [Link]
-
ResearchGate. Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS | Request PDF. [Link]
-
U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
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- 4. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. esslabshop.com [esslabshop.com]
An In-Depth Technical Guide to Dinoseb Methyl Ether: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoseb methyl ether, the O-methylated derivative of the dinitrophenol herbicide dinoseb, presents a unique case study in the structure-activity relationship of toxicologically significant compounds. While dinoseb is well-characterized as a potent uncoupler of oxidative phosphorylation, the methylation of its phenolic hydroxyl group is hypothesized to significantly alter its biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound. It is intended to serve as a vital resource for researchers in toxicology, environmental science, and drug development who may encounter this compound or its parent, dinoseb. This document synthesizes available scientific literature to offer a detailed understanding of this specific chemical entity, highlighting the critical role of the phenolic hydroxyl group in the toxicity of dinitrophenols.
Introduction
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a member of the dinitrophenol family, a class of compounds historically used as herbicides, insecticides, and even as weight-loss drugs.[1] The biological activity of dinoseb is primarily attributed to its ability to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[2][3] This disruption of cellular energy production leads to rapid consumption of metabolic reserves and a hypermetabolic state, which underlies its toxicity.[4]
This compound (2-sec-butyl-4,6-dinitroanisole) is the methyl ether derivative of dinoseb. While not used commercially as a pesticide, it is a compound of interest for several reasons. Analytically, the methylation of dinoseb to its methyl ether is a common derivatization technique for its determination by gas chromatography (GC).[5] From a toxicological standpoint, understanding the chemical and biological properties of this compound is crucial for elucidating the mechanism of action of dinoseb itself, as it helps to isolate the role of the free phenolic hydroxyl group. This guide will delve into the specific characteristics of this compound, providing a detailed resource for the scientific community.
Chemical Identity and Structure
The fundamental identity and structure of this compound are defined by its chemical formula, systematic name, and various chemical identifiers.
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a methoxy group, a sec-butyl group, and two nitro groups.
Caption: Chemical structure of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene[3] |
| CAS Number | 6099-79-2[3] |
| Molecular Formula | C₁₁H₁₄N₂O₅[3] |
| Molecular Weight | 254.24 g/mol [3] |
| SMILES | CCC(C)c1cc(cc(c1OC)[O-])[O-] |
| InChI | InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 |
Physicochemical Properties
The physicochemical properties of this compound influence its environmental fate, bioavailability, and analytical behavior.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Ether-like | [6] |
| Melting Point | Not available | |
| Boiling Point | 81 - 82 °C | [6] |
| Water Solubility | Low (predicted) | |
| LogP (octanol-water partition coefficient) | 3.16 (predicted) | [3] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the methylation of dinoseb. This reaction can be performed using several methylating agents and is a key step in both preparative chemistry and analytical derivatization.
Williamson Ether Synthesis
A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of dinoseb to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Dinoseb - Wikipedia [en.wikipedia.org]
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- 4. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Characterization of Dinoseb Methyl Ether
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of Dinoseb methyl ether (CAS 6099-79-2), a methylated derivative of the dinitrophenolic herbicide Dinoseb.[1][2][3][4][5] Intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document details the methodologies and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. We delve into the causality behind experimental choices, present validated protocols, and offer in-depth interpretations of the resulting spectral data, grounded in established principles of chemical analysis.
Introduction: The Significance of Spectral Characterization
This compound, with the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol , is a critical analytical standard for the detection of its parent compound, Dinoseb.[1][2][4] Given the toxicity and environmental persistence of dinitrophenolic compounds, robust and reliable analytical methods are paramount.[6] Spectral techniques like NMR and MS provide definitive structural information, enabling precise identification and quantification. This guide serves as a practical resource for scientists engaged in the analysis of nitroaromatic compounds.[7]
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For a compound with a substituted aromatic ring and aliphatic side chains like this compound, both ¹H and ¹³C NMR provide critical, complementary information.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent and instrument parameters is crucial for achieving optimal resolution and sensitivity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound reference standard in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral dispersion, which is particularly beneficial for resolving the complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of single lines for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the sec-butyl group. The chemical shifts are influenced by the electron-withdrawing nitro groups and the electron-donating methoxy group.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 7.5 - 8.5 | Doublet | 1H | ~2-3 |
| Aromatic-H | 7.8 - 8.8 | Doublet | 1H | ~2-3 |
| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet | 3H | N/A |
| sec-Butyl (-CH) | 3.0 - 3.5 | Sextet | 1H | ~7 |
| sec-Butyl (-CH₂) | 1.5 - 1.9 | Multiplet | 2H | ~7 |
| sec-Butyl (-CH₃, doublet) | 1.1 - 1.4 | Doublet | 3H | ~7 |
| sec-Butyl (-CH₃, triplet) | 0.8 - 1.1 | Triplet | 3H | ~7 |
Rationale for Assignments:
-
Aromatic Protons: The two protons on the benzene ring are in different chemical environments due to the substitution pattern. They will appear as doublets due to coupling with each other (meta-coupling). The strong electron-withdrawing effect of the two nitro groups will shift these protons significantly downfield.
-
Methoxy Protons: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a singlet.
-
sec-Butyl Protons: The protons of the sec-butyl group will exhibit characteristic splitting patterns. The methine (-CH) proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet (a sextet is predicted). The methylene (-CH₂) protons are diastereotopic and will likely appear as a multiplet. The two methyl groups are non-equivalent, one appearing as a doublet due to coupling with the methine proton, and the other as a triplet due to coupling with the methylene protons.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C(sec-butyl) | 135 - 145 |
| Methoxy (-OCH₃) | 55 - 65 |
| sec-Butyl (-CH) | 30 - 40 |
| sec-Butyl (-CH₂) | 25 - 35 |
| sec-Butyl (-CH₃) | 10 - 20 |
Rationale for Assignments:
-
Aromatic Carbons: The carbons attached to the oxygen and nitro groups will be the most downfield due to the strong deshielding effects of these substituents. The carbons bearing a hydrogen atom will be more upfield.
-
Aliphatic Carbons: The carbons of the sec-butyl group and the methoxy group will appear in the more upfield region of the spectrum, consistent with sp³ hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, both electron ionization (EI) and electrospray ionization (ESI) can be employed.
Experimental Protocol: MS Analysis
The choice of ionization technique and analyzer is critical for obtaining informative mass spectra. Gas chromatography-mass spectrometry (GC-MS) with EI is a common method for the analysis of semi-volatile compounds like this compound.[6]
Methodology (GC-MS with EI):
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectral Interpretation
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks that provide structural information.
Expected Mass Spectrum Data (EI):
| m/z | Proposed Fragment Ion | Interpretation |
| 254 | [C₁₁H₁₄N₂O₅]⁺• | Molecular Ion (M⁺•) |
| 239 | [M - CH₃]⁺ | Loss of a methyl radical |
| 225 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 208 | [M - NO₂]⁺ | Loss of a nitro group |
| 197 | [M - C₄H₉]⁺ | Loss of the sec-butyl group (alpha-cleavage) |
Fragmentation Pathway:
The fragmentation of nitroaromatic compounds in EI-MS is often characterized by the loss of the nitro groups and cleavage of alkyl side chains.[7][8]
Caption: Proposed EI fragmentation pathway for this compound.
Trustworthiness of Interpretation:
The interpretation of the mass spectrum is based on established fragmentation rules for aromatic ethers and nitro compounds.[9] The loss of alkyl radicals from the sec-butyl group and the loss of the nitro group are characteristic fragmentation pathways that provide strong evidence for the proposed structure. The presence of the molecular ion peak is crucial for confirming the molecular weight.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and unambiguous approach for the spectral characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. The methodologies and interpretations presented in this guide are based on established scientific principles and provide a solid foundation for the confident identification of this important analytical standard.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 251-61. [Link]
-
Pankow, J. F., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 633-641. [Link]
-
Restek. (n.d.). Dinoseb methyl ester. Retrieved from [Link]
-
HPC Standards Inc. (n.d.). Dinoseb-methyl ether | C11H14N2O5 | 686828 | 6099-79-2. Retrieved from [Link]
-
ESSLAB. (n.d.). This compound. Retrieved from [Link]
-
ContaminantDB. (2016). This compound (CHEM008008). Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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An In-Depth Technical Guide to Dinoseb Methyl Ether: Synthesis, Analysis, and Safety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dinoseb methyl ether (CAS No. 6099-79-2) is the methylated derivative of 2-sec-butyl-4,6-dinitrophenol (Dinoseb), a highly toxic herbicide that has been banned in many jurisdictions, including the United States and the European Union.[1][2][3] While the parent compound, Dinoseb, is of significant toxicological concern, its methyl ether derivative serves a critical and specific purpose in analytical chemistry. Its primary role is as an analytical standard and a derivatization product for the quantitative determination of Dinoseb residues in environmental and agricultural samples.[4][5]
This guide provides a comprehensive overview of this compound, focusing on its identity, the scientific rationale for its use, a detailed protocol for its in-situ synthesis for analytical purposes, and the critical safety considerations dictated by its highly toxic precursor.
The Central Role of this compound in Analytical Chemistry
The parent compound, Dinoseb, is a phenolic herbicide.[3] Phenols possess an acidic proton on the hydroxyl group, which makes them unsuitable for direct analysis by gas chromatography (GC). This acidity leads to poor peak shape (tailing) and low sensitivity, as the polar -OH group interacts unfavorably with standard GC columns.
To overcome this analytical challenge, a derivatization step is employed. The core principle is to convert the polar, acidic phenol into a less polar, more volatile ether. Methylation is the chosen pathway, converting Dinoseb to this compound. This conversion achieves two critical objectives:
-
Enhanced Volatility: The replacement of the hydrogen-bonding hydroxyl group with a non-polar methyl group significantly increases the volatility of the analyte, a prerequisite for GC analysis.
-
Improved Chromatographic Behavior: The resulting ether is less prone to adsorption on the active sites of the GC column and injector port, resulting in sharp, symmetrical peaks and enabling highly sensitive and reproducible quantification.[5]
Therefore, this compound is not a compound with direct industrial or agricultural applications but is instead an essential intermediate created within the laboratory to facilitate the accurate monitoring of its hazardous parent compound.
Physicochemical and Identification Parameters
Accurate identification of this compound is fundamental for its use as a reference material. The key identification and physical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | [6][7] |
| Synonyms | Dinoseb-methyl ether, 2-methoxy-1,5-dinitro-3-(sec-butyl)benzene | [6][7][8] |
| CAS Number | 6099-79-2 | [1][3][8][9] |
| Molecular Formula | C₁₁H₁₄N₂O₅ | [1][3][8] |
| Molecular Weight | 254.24 g/mol | [1][3][8] |
| Appearance | Typically handled as a certified solution in a solvent (e.g., Acetonitrile, Methanol) | [8][10][11] |
Profile of the Parent Compound: Dinoseb (CAS: 88-85-7)
Understanding the properties of Dinoseb is critical to appreciating the context and safety requirements for handling its derivative.
-
Identity : 2-sec-butyl-4,6-dinitrophenol, a crystalline orange solid.[1]
-
Mechanism of Action : Dinoseb is a potent uncoupler of oxidative phosphorylation.[1][2][8] It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the synthesis of ATP, the cell's primary energy currency. This disruption of cellular energy metabolism is the basis for its high toxicity.[2][3]
-
Toxicity : It is classified as highly toxic via oral, dermal, and inhalation routes.[1][2][3][6] It is a known developmental toxicant, capable of causing birth defects, and has been linked to male sterility.[1][2] Due to these severe health risks, its use as a pesticide was cancelled by the U.S. Environmental Protection Agency (EPA) in 1986.[2][3][6]
-
Environmental Significance : Despite its ban in many countries, its persistence and potential for groundwater contamination necessitate continued monitoring, driving the need for reliable analytical methods involving this compound.[2][12]
Analytical Derivatization: Synthesis of this compound
The synthesis of this compound is exclusively performed as a derivatization step within an analytical workflow. The most common and historically validated reagent for this purpose is diazomethane (CH₂N₂) .[4][5][13]
The reaction is a straightforward acid-base methylation: the acidic proton of the Dinoseb phenol is abstracted, and the phenoxide ion acts as a nucleophile, attacking the diazomethane to form the methyl ether and liberating nitrogen gas.
Causality Behind Reagent Choice: Diazomethane is highly effective for methylating carboxylic acids and phenols. It reacts quickly under mild conditions, and the only byproduct is nitrogen gas, which does not interfere with subsequent analysis. However, diazomethane is extremely toxic and explosive, and its use is now often replaced by safer alternatives like trimethylsilyldiazomethane or methylation reagents like dimethyl sulfate, though these may require different reaction conditions. For established regulatory methods, such as those from the EPA, diazomethane is often the historically cited reagent.[13][14]
The diagram below illustrates the logical flow of this analytical preparation.
Caption: Analytical workflow for Dinoseb residue analysis.
Reference Protocol: Determination of Dinoseb via Methylation and GC-ECD
This protocol is based on the principles outlined in EPA Methods for chlorinated acid pesticide analysis, such as Method 515.1 or 615.[12][13][14] This self-validating system includes extraction, derivatization, and instrumental analysis against a certified standard.
Objective: To quantify Dinoseb residues in a water sample.
Materials:
-
Water sample (1 L)
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl ether, preservative-free
-
Potassium hydroxide (KOH)
-
Sodium sulfate, anhydrous
-
Diazomethane solution (generated in-situ using a reagent like Diazald®)
-
This compound certified reference standard (e.g., 100 µg/mL in acetonitrile)
-
Gas chromatograph with an Electron Capture Detector (GC-ECD)
Methodology:
-
Sample Extraction:
-
1.1. Acidify the 1 L water sample to a pH < 2 with concentrated H₂SO₄. This ensures Dinoseb is in its protonated, less water-soluble form.
-
1.2. Transfer the sample to a 2 L separatory funnel. Add 60 mL of ethyl ether and shake vigorously for 2 minutes. Allow the layers to separate.
-
1.3. Drain the aqueous (bottom) layer back into the original container. Collect the ether (top) layer in a flask.
-
1.4. Repeat the extraction twice more with fresh 60 mL aliquots of ethyl ether, combining all ether extracts.
-
1.5. Dry the combined extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.
-
-
Hydrolysis (Optional but recommended):
-
2.1. Add 1 mL of 37% (w/v) KOH to the extract and 1 mL of water. This step hydrolyzes any potential Dinoseb esters back to the parent phenol, ensuring total Dinoseb is measured.
-
2.2. Gently swirl and let the mixture stand for at least 20 minutes.
-
-
Isolation of Dinoseb:
-
3.1. Transfer the hydrolyzed solution to a separatory funnel. Wash the concentrate flask with two 5 mL portions of ether and add to the funnel.
-
3.2. Add 20 mL of water. Shake and discard the ether layer to remove neutral interferences.
-
3.3. Acidify the remaining aqueous phase with 2 mL of 25% H₂SO₄.
-
3.4. Re-extract the acidified aqueous phase three times with 10 mL portions of ethyl ether. Combine these final ether extracts.
-
-
Derivatization with Diazomethane:
-
CRITICAL SAFETY NOTE: Diazomethane is a carcinogen and is potentially explosive. This step must be performed by trained personnel in a well-ventilated fume hood, using appropriate safety shields and non-ground-glass equipment.[14]
-
4.1. Concentrate the final ether extract to ~2 mL.
-
4.2. Add the diazomethane solution dropwise until the yellow color persists for at least 30 seconds, indicating the reaction is complete.
-
4.3. Allow the solution to stand for 10 minutes, then bubble nitrogen through it to remove excess diazomethane.
-
4.4. Adjust the final volume to 5.0 mL with a suitable solvent like hexane.
-
-
GC-ECD Analysis:
-
5.1. Prepare a calibration curve using serial dilutions of the certified this compound standard.
-
5.2. Inject 1-2 µL of the derivatized sample extract into the GC-ECD.
-
5.3. Quantify the peak corresponding to this compound by comparing its peak area to the calibration curve. The dinitro groups on the molecule make it highly responsive to the electron capture detector, enabling very low detection limits.
-
Safety and Toxicology
The primary hazards associated with this topic stem from two sources: the parent compound, Dinoseb, and the derivatizing agent, diazomethane.
-
This compound: While specific toxicology data for the ether is less extensive, it should be handled with extreme caution due to its origin. It is considered toxic if swallowed and harmful if absorbed through the skin.[9][10] Overexposure may lead to symptoms such as dizziness, nausea, and respiratory failure.[10]
-
Dinoseb: As detailed in Section 3.0, Dinoseb is extremely toxic and teratogenic.[1][2] All handling of samples suspected to contain Dinoseb must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and eye protection, within a certified chemical fume hood.
-
Diazomethane: This reagent presents a severe risk of explosion from shock, friction, or heat, and it is a potent poison and carcinogen.[14] Its use requires specialized training and adherence to strict safety protocols.
Conclusion
This compound is a compound of purpose, not of application. Its existence is a testament to the ingenuity of analytical chemists in overcoming challenges to measure hazardous substances in our environment. By converting the problematic Dinoseb phenol into a well-behaved ether, scientists can leverage the power of gas chromatography to detect and quantify this dangerous herbicide at trace levels. This guide provides the foundational knowledge for researchers to understand the causality behind this analytical strategy, execute the methodology safely, and appreciate the critical interplay between chemical derivatization and environmental monitoring.
References
- HPC Standards Inc. (n.d.). Dinoseb-methyl ether | C11H14N2O5 | 686828 | 6099-79-2.
-
Wikipedia. (2023). Dinoseb. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb.
- U.S. Environmental Protection Agency. (1987). Dinoseb Health Advisory.
-
Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Dinoseb. Retrieved from [Link]
-
JoDrugs. (n.d.). dinoseb. Retrieved from [Link]
-
PubChem. (n.d.). Dinoseb. National Institutes of Health. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.).
-
Agriculture and Environment Research Unit (AERU). (n.d.). Dinoseb (Ref: HOE 26150). University of Hertfordshire. Retrieved from [Link]
-
ContaminantDB. (2016). This compound (CHEM008008). Retrieved from [Link]
- Gardner, R. C., & McKellar, R. L. (1980). A method to determine dinoseb residues in crops and soil by gas-chromatography. Journal of Agricultural and Food Chemistry, 28(2), 258-261.
- PubChem. (n.d.). Dinoseb. Hazardous Substances Data Bank (HSDB).
- Suzuki, T., et al. (2010). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi, 51(4), 184-190.
-
ESSLAB. (n.d.). This compound. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). National Pesticide Survey: Dinoseb.
- Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Analysis: Choosing the Right Method. Biology, 5(1), 3.
- U.S. Environmental Protection Agency. (n.d.). National Pesticide Survey: Dinoseb.
- Ehrich, M., et al. (2011). Quantitative Region-Specific DNA Methylation Analysis by the EpiTYPER™ Technology. Methods in Molecular Biology, 791, 11-23.
- U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on Dinoseb.
- Berdasco, M., & Esteller, M. (2020).
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- 4. METHOD TO DETERMINE DINOSEB RESIDUES IN CROPS AND SOIL BY GAS-CHROMATOGRAPHY-文献详情-维普官网 [cqvip.com]
- 5. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JoDrugs. DINOSEB [jodrugs.com]
- 7. ContaminantDB: this compound [contaminantdb.ca]
- 8. Screening assessment dinoseb - Canada.ca [canada.ca]
- 9. accustandard.com [accustandard.com]
- 10. accustandard.com [accustandard.com]
- 11. esslabshop.com [esslabshop.com]
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- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Sourcing and Utilizing Dinoseb Methyl Ether Certified Reference Materials
Authored for: Researchers, Analytical Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth technical overview of commercially available Dinoseb methyl ether (CAS No. 6099-79-2) Certified Reference Materials (CRMs). It moves beyond a simple supplier list to offer a comparative analysis of available standards, detailed protocols for their handling and use, and best practices for integrating them into a rigorous quality control system. The objective is to equip scientists with the necessary knowledge to select, verify, and correctly utilize these critical standards to ensure the accuracy, traceability, and defensibility of analytical data.
Introduction: The Analytical Imperative for Certified Standards
Dinoseb (CAS No. 88-85-7) is a dinitrophenolic herbicide whose use has been banned or severely restricted in many regions, including the United States and the European Union, due to its high toxicity.[1][2] However, its persistence necessitates continued environmental monitoring and food safety analysis. For gas chromatography (GC) based methods, derivatization of the phenolic hydroxyl group is often required, with methylation being a common approach.[2] This creates a need for this compound, the methylated derivative, as a reference standard for accurate quantification.
The quality of any analytical measurement is fundamentally anchored to the quality of the reference material used for calibration.[3] A Certified Reference Material (CRM) provides the highest level of quality assurance. It is a standard whose property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[4] For CRM producers, accreditation to ISO 17034 is the international benchmark, ensuring competence in all aspects of production, from material characterization and homogeneity testing to stability assessment and value assignment.[5][6][7][8] This guide focuses exclusively on CRMs from reputable suppliers, many of whom operate under this critical accreditation.
Part 1: Comparative Analysis of Commercial Suppliers
Selecting the appropriate CRM requires careful consideration of its format, concentration, solvent, and certification. The following table summarizes commercially available this compound CRMs from leading suppliers to facilitate an informed selection process.
| Supplier | Product / Catalog No. | Format | Concentration | Solvent | Unit Size | Storage Condition | Certification |
| AccuStandard | P-230N[9] | Neat Solid | N/A | N/A | 10 mg | Refrigerated (0-5 °C) | ISO 17034 |
| AccuStandard | P-230S[10] | Solution | 100 µg/mL | Methanol | 1 mL | Ambient (>5 °C) | ISO 17034 |
| AccuStandard | M-8150-08[11] | Solution | 0.2 mg/mL | Hexane | 1 mL | Ambient (>5 °C) | ISO 17034 |
| LGC Standards | Varies[12][13] | Varies | Varies | Varies | Varies | Varies | ISO 17034[13] |
| Chiron | 9452.11-100-AN[14] | Solution | 100 µg/mL | Acetonitrile | 1 mL | Not Specified | Producer[15] |
| Chem Service | N-11815-100MG[16] | Neat Solid | N/A | N/A | 100 mg | Room Temp (20-25°C) | ISO 17034, 17025, 9001 |
| NSI Lab Solutions | 1292[17] | Solution | 1000 µg/mL | Methanol | 1.5 mL | Not Specified | CRM |
Note: Availability and specifications from suppliers like LGC Standards may vary by region and product line; users should consult their website directly for the most current information.
Part 2: Technical Protocols for CRM Handling and Use
The integrity of a CRM is paramount. Proper handling, from receipt to final use, is a non-negotiable aspect of good laboratory practice (GLP).
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the legal and scientific documentation accompanying the CRM. Every researcher must scrutinize it before use. Key parameters include:
-
Certified Value & Uncertainty: The assigned concentration or purity and its associated measurement uncertainty. This uncertainty must be factored into the laboratory's own measurement uncertainty budget.
-
Traceability: A statement declaring an unbroken chain of comparisons to national or international standards (e.g., NIST).[5]
-
Homogeneity and Stability: Data demonstrating that the material is uniform throughout the batch and will remain stable under the specified storage conditions until the expiration date.[8]
Protocol: Initial CRM Receipt and Verification
Upon receiving a new CRM, the following steps must be executed and documented:
-
Visual Inspection: Immediately inspect the shipping package for any signs of damage. Check that the vial's seal is intact.
-
Documentation Cross-Check: Ensure the information on the vial label (Product Name, Lot No., Concentration) matches the Certificate of Analysis.[18]
-
Log Entry: Record the CRM in the laboratory's reference material inventory log. Include the supplier, product number, lot number, date of receipt, and expiration date.
-
Storage: Immediately transfer the CRM to the storage conditions specified on the CoA (e.g., refrigerated, ambient, protected from light).[19][20][21]
-
Equilibration: For standards stored under refrigeration or frozen, allow the vial to equilibrate to ambient laboratory temperature before opening.[21] This prevents condensation from atmospheric moisture from entering the vial and altering the concentration.
Protocol: Preparation of Working Standards from a Neat CRM
This protocol describes the preparation of a 100 µg/mL primary stock solution from a neat (solid) CRM, followed by the creation of a calibration curve.
Materials:
-
This compound neat CRM (e.g., AccuStandard P-230N)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Grade A 100 mL volumetric flask
-
Calibrated volumetric pipettes (e.g., 10 mL, 5 mL, 1 mL, etc.)
-
Grade A 10 mL volumetric flasks (for serial dilutions)
-
High-purity solvent (e.g., HPLC-grade Methanol)
Procedure:
-
Weighing the Neat Material:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully weigh approximately 10.0 mg of the neat CRM. Record the exact weight (e.g., 10.2 mg). Causality: Weighing by difference is a superior technique for minimizing error.
-
-
Preparing the Primary Stock Solution (100 µg/mL):
-
Quantitatively transfer the weighed CRM into a 100 mL volumetric flask using a solvent-rinsed funnel.
-
Rinse the weighing boat multiple times with the solvent, transferring the rinsate into the flask to ensure all material is transferred.
-
Add solvent to the flask until it is approximately 80% full.
-
Cap and sonicate or vortex the flask until the CRM is completely dissolved.[19]
-
Allow the solution to return to ambient temperature.
-
Carefully add solvent up to the calibration mark on the flask.
-
Cap and invert the flask 15-20 times to ensure the solution is homogeneous.
-
Calculate the exact concentration based on the actual weight and final volume.
-
-
Preparing Calibration Standards (Serial Dilution):
-
Label a series of 10 mL volumetric flasks (e.g., 10, 5, 2, 1, 0.5 µg/mL).
-
To prepare the 10 µg/mL standard, pipette 1.0 mL of the 100 µg/mL stock solution into the corresponding 10 mL flask and dilute to the mark with the solvent. Mix thoroughly.
-
To prepare the 5 µg/mL standard, pipette 0.5 mL of the 100 µg/mL stock solution into its flask and dilute to the mark.
-
Continue this process for all desired concentration levels. Causality: Preparing intermediate dilutions may be necessary for lower concentrations to stay within the optimal accuracy range of the pipettes.
-
Part 3: Quality Control and Workflow Integration
The use of a CRM is a cornerstone of an effective quality system. The following workflow illustrates the logical integration of the CRM from procurement to final analysis.
CRM Integration Workflow
The diagram below outlines the critical steps in a quality-controlled analytical workflow that leverages a Certified Reference Material.
Caption: A workflow diagram illustrating the lifecycle of a CRM from selection to its use in sample analysis.
Best Practices for Storage and Handling
-
Light Sensitivity: Many organic compounds are photosensitive. Store standards in amber vials or in a dark location, such as a cabinet, to prevent degradation.[19]
-
Volatiles: For standards in volatile solvents, minimize the time the vial is open. Do not warm volatile standards to room temperature before opening; instead, work with them while chilled to minimize evaporative loss.
-
Headspace: To reduce evaporation, consider transferring the standard to smaller, appropriate-sized vials to minimize the headspace as the standard is consumed.
-
Contamination: Never return any unused portion of a standard to the original container. Use clean, dedicated glassware and pipette tips for all transfers.
Conclusion
The selection and proper use of a this compound Certified Reference Material are fundamental to producing reliable and defensible scientific data. By choosing a supplier accredited to ISO 17034, meticulously following protocols for verification and preparation, and integrating the CRM into a robust quality workflow, researchers can establish a strong metrological foundation for their analytical work. The ultimate integrity of a laboratory's results begins with the integrity of its standards.
References
-
Handling Your Analytical Reference Standards. Restek. [Link]
-
ISO 17034 Guide to International Standards for Reference Material Producers. At-P. [Link]
-
ISO 17034 Certified Reference Materials (CRMs). Reagecon. [Link]
-
Reference Material Producer Accreditation | ISO 17034. ANAB. [Link]
-
This compound. ESSLAB. [Link]
-
SOP for Controlling and Storage Reference standards. Pharmaguddu. [Link]
-
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. calibrations.com. [Link]
-
Standard Guide for Preparation of Working Reference Materials for Use in Analysis of Nuclear Fuel Cycle Materials. ASTM International. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]
-
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
SOP for Working/Reference Standard Qualification. Pharma Beginners. [Link]
-
SOP for Preparation of Working Standards. Pharmaguideline. [Link]
-
This compound. ESSLAB (Chem Service). [Link]
-
How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]
-
handling of reference standard and preparation of working standard. Pharma Dekho. [Link]
-
Dinoseb | C10H12N2O5 | CID 6950. PubChem - NIH. [Link]
-
The collection of reference standards - 2008. Chiron.no. [Link]
-
This compound. Chiron.no. [Link]
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- 3. spectroscopyonline.com [spectroscopyonline.com]
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- 7. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
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- 19. Blogs | Restek [discover.restek.com]
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Navigating the Uncharted: A Technical Guide to the Safe Handling of Dinoseb Methyl Ether
Introduction: Understanding the Hazard
Dinoseb methyl ether (CAS No. 6099-79-2) is a methylated derivative of Dinoseb, a dinitrophenol compound formerly used as a herbicide and insecticide.[1] Due to its high toxicity, Dinoseb use has been canceled or severely restricted in many countries, including the United States and the European Union.[1][2] While specific toxicological data for this compound is sparse, its structural relationship to Dinoseb necessitates a highly precautionary approach to its handling. The primary toxic mechanism of dinitrophenols like Dinoseb is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to severe and rapid systemic toxicity.[1][2]
This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon the established safety profile of Dinoseb and general principles of chemical hygiene for highly hazardous substances.
Hazard Identification and Classification
While a comprehensive GHS classification for this compound is not universally established, based on available information for the compound and its parent, it should be considered highly hazardous.
Anticipated Hazard Profile of this compound:
| Hazard Class | Anticipated Classification | Rationale |
| Acute Toxicity (Oral) | Category 2 or 3 | Dinoseb is fatal if swallowed.[3] It is prudent to assume a similar high oral toxicity for its methyl ether. |
| Acute Toxicity (Dermal) | Category 2 or 3 | Dinoseb is fatal in contact with skin.[3] Dermal absorption is a significant route of exposure. |
| Acute Toxicity (Inhalation) | Category 2 or 3 | Inhalation of Dinoseb dusts or mists can be fatal.[3] |
| Skin Corrosion/Irritation | Category 2 | Dinoseb can cause skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Dinoseb is irritating to the eyes.[5] |
| Reproductive Toxicity | Category 1B | Dinoseb is a known teratogen and may damage fertility or the unborn child.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | May cause damage to organs.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure.[7] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Dinoseb is very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Dinoseb is very toxic to aquatic life with long-lasting effects. |
Physical and Chemical Properties
Limited data is available for the physical and chemical properties of this compound. The following table includes known values and compares them to the parent compound, Dinoseb.
| Property | This compound | Dinoseb |
| CAS Number | 6099-79-2[8] | 88-85-7[9] |
| Molecular Formula | C₁₁H₁₄N₂O₅[8] | C₁₀H₁₂N₂O₅[9] |
| Molecular Weight | 254.24 g/mol [8] | 240.21 g/mol [9] |
| Appearance | Not specified (likely a solid) | Orange or yellow solid with a pungent odor.[9] |
| Melting Point | -93.9 °C[6] | 38-42 °C[9] |
| Boiling Point | 65 °C[6] | Decomposes on heating.[3] |
| Flash Point | 11 °C (52 °F) (closed cup)[6] | >100 °C[9] |
| Solubility | Not specified | Slightly soluble in water.[9] |
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated high toxicity of this compound, stringent adherence to safe handling practices and the use of appropriate personal protective equipment are paramount.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent all routes of exposure.
-
Hand Protection: Wear two pairs of chemical-resistant gloves, with the outer glove being a heavy-duty, chemical-resistant material such as nitrile or neoprene. Change gloves immediately if contamination is suspected.[10]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and aerosols.[11]
-
Skin and Body Protection: A lab coat, buttoned completely, is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or a disposable Tyvek suit should be worn.[7]
-
Respiratory Protection: If there is any risk of generating dusts or aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[8]
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Keep containers tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.
-
Store in a locked cabinet or other secure location to restrict access.
Disposal
-
All waste containing this compound must be treated as hazardous waste.[5]
-
Dispose of waste in accordance with all local, state, and federal regulations.[12]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Spills
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Exposure
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[13]
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious and alert, rinse their mouth with water.
-
Seek immediate medical attention.
-
Conclusion
The handling of this compound requires a profound respect for its potential hazards. While specific data for this compound is limited, the well-documented, severe toxicity of its parent compound, Dinoseb, provides a clear directive for a highly precautionary approach. By implementing robust engineering controls, mandating the use of comprehensive personal protective equipment, and adhering to strict protocols for storage, disposal, and emergency response, researchers can mitigate the risks associated with this hazardous substance. It is the responsibility of every individual working with this compound to remain vigilant, informed, and committed to a culture of safety.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950, Dinoseb. Retrieved from [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 0149 - DINOSEB. Retrieved from [Link]
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JoDrugs. (n.d.). Dinoseb. Retrieved from [Link]
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Agilent Technologies. (2019). Dinoseb Standard Safety Data Sheet. Retrieved from [Link]
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International Programme on Chemical Safety. (n.d.). ICSC 0149 - DINOSEB. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. Retrieved from [Link]
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Government of Canada. (2021). Screening assessment dinoseb. Retrieved from [Link]
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Restek. (n.d.). Dinoseb methyl ester. Retrieved from [Link]
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Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dinoseb (Ref: HOE 26150). Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1990). RCRA/SUPERFUND HOTLINE MONTHLY SUMMARY. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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The Ohio State University Extension. (2019). Pesticide Protective Equipment. Retrieved from [Link]
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Greenbook.net. (2001). T-Methyl 4.5L T&O Safety Data Sheet. Retrieved from [Link]
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An In-depth Technical Guide to the Environmental Fate and Degradation of Dinoseb and its Metabolites
Abstract
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide, insecticide, and desiccant whose use was broadly discontinued in many countries, including the United States in 1986, due to significant human health risks, including acute toxicity and developmental effects.[1][2] Despite its prohibition, its historical use has resulted in persistent environmental contamination, necessitating a thorough understanding of its fate, transport, and degradation. This technical guide provides a comprehensive analysis of the physicochemical properties of Dinoseb, its behavior in various environmental compartments, the biotic and abiotic pathways of its degradation, and the resultant metabolites. It is intended for environmental scientists, toxicologists, and remediation professionals engaged in the study and management of sites contaminated with this legacy pesticide.
Introduction: The Legacy of a Potent Biocide
First registered in 1948, Dinoseb was widely applied to control broadleaf weeds and insects in a variety of crops, including soybeans, cotton, potatoes, and fruits.[1][3] It was typically formulated as an emulsifiable concentrate or as water-soluble ammonium or amine salts.[4] The compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy (ATP) production—a non-selective process that accounts for its high toxicity to plants, insects, and animals, including humans.[4][5][6] Reports of severe health effects in applicators, such as male sterility and birth defects, led to its emergency suspension and eventual ban by the U.S. Environmental Protection Agency (EPA).[1] Understanding the long-term behavior of Dinoseb in the environment is critical for assessing the risk at contaminated sites and developing effective remediation strategies.
Physicochemical Properties and Environmental Distribution
The environmental transport and partitioning of Dinoseb are governed by its key physicochemical properties. These characteristics determine its tendency to adsorb to soil, volatilize into the atmosphere, or leach into groundwater.
| Property | Value | Source | Significance for Environmental Fate |
| Chemical Formula | C₁₀H₁₂N₂O₅ | [6] | Basic molecular identity. |
| Molecular Weight | 240.22 g/mol | [4] | Influences diffusion and volatility. |
| Physical State | Dark orange/reddish-brown solid or viscous liquid | [4] | Affects handling and environmental entry. |
| Water Solubility | 52 mg/L at 20-25°C | [4][7] | Moderate solubility. The salt forms are much more soluble, increasing leaching potential.[4][7] |
| Vapor Pressure | 6.7 mPa (5.04 x 10⁻⁵ mmHg) at 25°C | [4][7] | Low volatility from water, but some volatilization from soil surfaces can occur.[7] |
| pKa | 4.4 - 4.6 | [6][8] | Weak acid. At typical environmental pH (6-9), it exists predominantly as the anionic (dissociated) form, which is more mobile.[8] |
| Log Kow | Not Available; Estimated BCF = 68 | [7] | Low bioconcentration potential in aquatic organisms.[7][8] |
| Koc | 124 (measured); can be much higher at low pH | [7][9] | Weakly to moderately sorbed by most soils, indicating high mobility potential, especially for salt forms.[4][7] Adsorption increases in acidic, clay-rich soils.[7][10] |
The interplay of these properties dictates Dinoseb's environmental compartmentalization. Its moderate water solubility, particularly of its salt formulations, combined with a low soil sorption coefficient (Koc), creates a significant potential for leaching into groundwater.[1][4][5] Indeed, Dinoseb has been detected in groundwater in agricultural regions.[1][3][7] The compound's pKa is a critical determinant of its mobility; in neutral to alkaline soils and water, the dissociated, anionic form is less strongly adsorbed to negatively charged soil colloids and is therefore more mobile.[8] Conversely, in acidic soils (pH < 4.5), the neutral form predominates and binds more strongly to soil organic matter and clays.[7][10]
Degradation Pathways: Biotic and Abiotic Transformations
Dinoseb is considered to be of low persistence in soil under favorable conditions, with reported field half-lives ranging from 5 to 31 days.[4] However, persistence can be significantly longer under conditions that are not conducive to degradation.[11] Both biological and non-biological processes contribute to its breakdown.
Abiotic Degradation
Abiotic degradation of Dinoseb is primarily driven by photolysis, with hydrolysis playing a negligible role.
-
Photodegradation: Sunlight can break down Dinoseb, particularly in surface waters and on soil surfaces. The photolytic half-life in surface water is estimated to be between 14 and 18 days.[7][10] The effectiveness of this process is dependent on light intensity, water clarity, and depth.[8][12] Studies using titanium dioxide (TiO₂) as a photocatalyst have shown that UV irradiation can efficiently degrade Dinoseb, a process that can be enhanced by the presence of electron acceptors and acidic conditions.[13][14][15]
-
Hydrolysis: Dinoseb is stable to hydrolysis in water, meaning this process is not a significant degradation pathway in the environment.[4][8]
Biotic Degradation (Biodegradation)
Microbial activity is the principal driver of Dinoseb degradation in soil and subsurface environments. The process is highly dependent on redox conditions, with anaerobic pathways being particularly effective.
-
Aerobic Degradation: Under aerobic (oxygen-rich) conditions, the biodegradation of Dinoseb is generally slow.[7][16] Some microorganisms can transform the parent compound, but complete mineralization is often limited.
-
Anaerobic Degradation: Anaerobic (oxygen-deficient) conditions are highly conducive to Dinoseb's breakdown.[16][17] The primary pathway involves the sequential reduction of the two nitro groups (-NO₂) to amino groups (-NH₂).[18] This process is often cometabolic, requiring the presence of another carbon source to support the microbial populations.[19] For instance, the addition of a starchy substrate can stimulate anaerobic conditions and promote the establishment of a microbial consortium capable of completely degrading Dinoseb.[16][17] The bacterium Clostridium bifermentans has been shown to degrade Dinoseb cometabolically under anaerobic conditions.[19]
Metabolites of Dinoseb
The degradation of Dinoseb leads to the formation of several intermediate compounds, or metabolites. The identity and concentration of these metabolites depend on the degradation pathway.
The most commonly reported pathway is the reduction of the nitro groups:
-
Dinoseb (2-sec-butyl-4,6-dinitrophenol)
-
Reduction of one nitro group leads to 2-amino-6-sec-butyl-4-nitrophenol (Amino-Dinoseb) or 4-amino-6-sec-butyl-2-nitrophenol .
-
Further reduction of the second nitro group yields 2,4-diamino-6-sec-butylphenol .
These amino-derivatives are generally less toxic than the parent Dinoseb but may have their own environmental and toxicological profiles that warrant consideration. Under certain reducing conditions, these amino intermediates can be further transformed through replacement with hydroxyl groups, potentially leading to quinone or hydroquinone structures.[18] The complete mineralization of the benzene ring to CO₂ has been observed, particularly in sequential anaerobic-aerobic systems.[19]
Caption: Simplified anaerobic degradation pathway of Dinoseb.
Experimental Protocols: Studying Dinoseb Degradation
To accurately assess the fate of Dinoseb in a specific environment, standardized laboratory experiments are essential. The following protocol outlines a typical aerobic soil metabolism study.
Protocol: Aerobic Soil Metabolism of ¹⁴C-Dinoseb (Adapted from OECD Guideline 307)
-
Soil Collection and Characterization:
-
Collect fresh soil from a representative site, avoiding previous pesticide contamination.
-
Characterize the soil for texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass. This is crucial as these factors heavily influence degradation rates.[8]
-
-
Radiolabeling:
-
Use uniformly ring-labeled ¹⁴C-Dinoseb to allow for mass balance determination and tracking of non-extractable residues and mineralization to ¹⁴CO₂.
-
-
Experimental Setup:
-
Weigh 50-100 g (dry weight equivalent) of sieved soil into biometer flasks.
-
Adjust soil moisture to 40-60% of maximum water holding capacity.
-
Spike the soil with ¹⁴C-Dinoseb solution at an environmentally relevant concentration. Prepare triplicate samples for each time point, plus sterile controls (e.g., autoclaved soil) to differentiate biotic from abiotic degradation.
-
-
Incubation:
-
Incubate flasks in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain a continuous flow of humidified, CO₂-free air through the flasks.
-
Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH), which is sampled and analyzed periodically by Liquid Scintillation Counting (LSC).
-
-
Sampling and Analysis:
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice triplicate flasks.
-
Extract the soil using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts for Dinoseb and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]
-
Determine non-extractable residues by combusting a subsample of the extracted soil and measuring the resulting ¹⁴CO₂ by LSC.
-
-
Data Analysis:
-
Calculate the mass balance at each time point.
-
Determine the dissipation half-life (DT₅₀) of Dinoseb and the formation/decline kinetics of major metabolites.
-
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 20. researchgate.net [researchgate.net]
Toxicological Profile of Dinoseb: A Technical Guide for Researchers
Introduction
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic compound, historically employed as a broad-spectrum herbicide and insecticide.[1] Despite its efficacy, its use has been largely discontinued in many countries due to its significant toxicity to both humans and the environment.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of Dinoseb, intended for researchers, scientists, and professionals in drug development and toxicology. The document delves into the mechanistic underpinnings of its toxicity, pharmacokinetic properties, and the spectrum of its adverse effects, supported by experimental evidence and standardized protocols.
Physicochemical Properties and Formulations
Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior. Dinoseb is a dark reddish-brown solid or a dark orange viscous liquid, contingent on the ambient temperature.[1] It is sparingly soluble in water but exhibits good solubility in most organic solvents.[1]
| Property | Value | Source |
| Chemical Formula | C10H12N2O5 | [3] |
| Molecular Weight | 240.21 g/mol | [3] |
| CAS Number | 88-85-7 | [3] |
| Melting Point | 38-42 °C | [4] |
| Boiling Point | 332 °C | [4] |
| Water Solubility | 52 mg/L at 20 °C | [5] |
| logP (Octanol/Water Partition Coefficient) | 3.69 | [4] |
| Vapor Pressure | 0.007 Pa at 20 °C | [4] |
| pKa | 4.47 | [5] |
Table 1: Physicochemical Properties of Dinoseb.
For field applications, Dinoseb was typically formulated as emulsifiable concentrates or as water-soluble ammonium or amine salts to enhance its dispersal and efficacy.[1] It is crucial to consider the specific formulation in toxicological assessments, as additives and solvents can influence the absorption and toxicity of the active ingredient.[4]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism underlying the toxicity of Dinoseb is the uncoupling of oxidative phosphorylation in the mitochondria.[5][6][7] This process is central to cellular energy production, where the energy from the electron transport chain is used to generate a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of adenosine triphosphate (ATP) by ATP synthase.
Dinoseb, being a lipophilic weak acid, can readily pass through the mitochondrial membranes.[6] In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form then diffuses across the inner mitochondrial membrane into the alkaline matrix, where it releases the proton. This action effectively dissipates the proton gradient, uncoupling electron transport from ATP synthesis.[6] The energy that would have been used for ATP production is instead released as heat, leading to hyperthermia, a key symptom of Dinoseb poisoning.[2]
Caption: Dinoseb uncouples oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of a compound describe its journey through the body and are critical for understanding its target organ toxicity and duration of effect.
-
Absorption: Dinoseb is readily absorbed through the gastrointestinal tract, skin, and lungs.[1][8] Dermal absorption is a significant route of exposure, particularly in occupational settings.[1] Studies in rats have shown that a substantial portion of a dermally applied dose is absorbed, with absorption rates influenced by age and the vehicle of application.[2][9]
-
Distribution: Following absorption, Dinoseb is distributed throughout the body. It has a high affinity for plasma proteins, which can influence its distribution and clearance.[8] Due to its lipophilicity, it can cross biological membranes, including the blood-brain barrier and the placenta, leading to potential neurotoxicity and developmental toxicity, respectively.[6] Animal studies have detected Dinoseb and its metabolites in various tissues, including the liver, kidneys, spleen, and blood.[1][9]
-
Metabolism: Dinoseb undergoes extensive metabolism, primarily in the liver.[1] The metabolic pathways include oxidation of the sec-butyl side chain and reduction of the nitro groups to form aminonitrophenols and diaminophenols.[8][10] These metabolites can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[10] It is important to note that some metabolites may also possess toxic properties.
-
Excretion: The primary route of excretion for Dinoseb and its metabolites is via the urine, with a smaller fraction eliminated in the feces.[1][9] The rate of elimination is dependent on the route of administration.[1]
Toxicological Endpoints
Acute Toxicity
Dinoseb exhibits high acute toxicity following oral, dermal, and inhalation exposure.[1][11] Symptoms of acute poisoning in humans include fatigue, sweating, headache, nausea, fever, and in severe cases, can lead to death.[6]
| Species | Route | LD50 Value | Source |
| Rat | Oral | 25-58 mg/kg | [1] |
| Rat | Dermal | 67-134 mg/kg | [12] |
| Rabbit | Dermal | 80-200 mg/kg | [1] |
| Guinea Pig | Oral | 25 mg/kg | [1] |
| Bird (oral) | 7-9 mg/kg | [1] |
Table 2: Acute Toxicity of Dinoseb.
Chronic Toxicity
Long-term exposure to lower doses of Dinoseb can lead to a range of adverse health effects. Chronic toxicity studies in animals have demonstrated effects on multiple organ systems. Dietary administration in rats has been shown to cause decreased body weight gain, and at higher doses, increased mortality.[1] Effects on the liver and heart have also been observed in chronic dog studies.[11] A No-Observed-Adverse-Effect Level (NOAEL) of 2.7 mg/kg/day was identified in a 6-month dietary study in rats based on increased liver weight and mortality at higher doses.[12]
Reproductive and Developmental Toxicity
One of the most significant concerns regarding Dinoseb is its reproductive and developmental toxicity, which was a primary driver for its regulatory cancellation.[1][5]
-
Reproductive Toxicity: In male animals, Dinoseb has been shown to cause testicular damage, including hypospermatogenesis, decreased sperm count, and abnormal sperm morphology.[1][13] A study in rats demonstrated a significant reduction in fertility at higher doses.[13]
-
Developmental Toxicity (Teratogenicity): Dinoseb is a potent teratogen, causing birth defects in the offspring of exposed animals.[1][2] Studies in rats and rabbits have revealed a range of developmental abnormalities, including skeletal malformations and neurological defects.[1][14] The teratogenic effects can occur at doses that are not maternally toxic, highlighting the particular vulnerability of the developing fetus.[2] A NOAEL of 3 mg/kg/day for developmental toxicity was established in a rabbit teratology study.[14]
Genotoxicity and Carcinogenicity
-
Genotoxicity: The available evidence suggests that Dinoseb is not mutagenic in bacterial reverse mutation assays (Ames test).[1] However, some studies have indicated that it can cause DNA damage at toxic concentrations. Overall, there is no strong evidence for the mutagenic potential of Dinoseb.
-
Carcinogenicity: The carcinogenic potential of Dinoseb is not definitively established. Some studies in mice have suggested a potential for liver tumors in females at moderate to high doses, while other studies in rats and mice did not show a significant increase in tumors.[1][11] The U.S. Environmental Protection Agency (EPA) has classified Dinoseb as a Category C carcinogen, indicating limited evidence of carcinogenicity in animals.[14]
Experimental Protocols
To ensure the reliability and reproducibility of toxicological data, studies are conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Protocol: Prenatal Developmental Toxicity Study (Adapted from OECD 414)
This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.
1. Test System:
-
Species: Pregnant rabbits (e.g., New Zealand White).
-
Justification: Rabbits are a standard non-rodent species for developmental toxicity testing and have shown sensitivity to the teratogenic effects of Dinoseb.
2. Administration of Test Substance:
-
Route: Oral gavage is a common route to ensure precise dosing. Dermal application can also be used to mimic occupational exposure.
-
Dose Levels: A minimum of three dose levels and a concurrent control group are used. Dose selection is based on preliminary range-finding studies to identify doses that induce some maternal toxicity at the highest level, and a no-effect level at the lowest. For Dinoseb, doses might range from 1 to 10 mg/kg/day based on previous studies.[2]
-
Dosing Period: Dosing occurs daily from gestation day 6 through 18, covering the critical period of organogenesis.[15]
3. Observations:
-
Maternal: Daily clinical observations, weekly body weight measurements, and food consumption are recorded.
-
Fetal: On gestation day 29 (one day prior to expected delivery), females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
4. Data Analysis:
-
Statistical analysis is performed to compare the treated groups with the control group for all measured parameters. The NOAEL for maternal and developmental toxicity is determined.
Caption: Workflow for a prenatal developmental toxicity study.
Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Adapted from OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of bacteria.
1. Test System:
-
Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are sensitive to different types of mutagens (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).[16]
2. Metabolic Activation:
-
The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent.[16] This is to assess the mutagenicity of the parent compound and its metabolites.
3. Procedure (Plate Incorporation Method):
-
The test substance at several concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours at 37 °C.
-
The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.
4. Data Analysis:
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control.
Environmental Fate and Ecotoxicology
Dinoseb's environmental persistence and ecotoxicity are significant concerns.
-
Environmental Fate: Dinoseb has a low to moderate persistence in soil, with reported half-lives ranging from 5 to 31 days.[1] It has the potential to leach into groundwater, particularly its more water-soluble salt forms.[1] In water, it is relatively stable to hydrolysis but can undergo photodegradation.[1]
-
Ecotoxicology: Dinoseb is highly toxic to a wide range of non-target organisms.
-
Aquatic Organisms: It is highly toxic to fish, with 96-hour LC50 values often below 1 mg/L.[1] Its toxicity in water is influenced by factors such as pH.[1]
-
Birds: Dinoseb is also very highly toxic to birds, with acute oral LD50 values in the range of 7-9 mg/kg.[1]
-
Other Organisms: It is also known to be toxic to bees.[1]
-
Conclusion and Risk Assessment
The toxicological profile of Dinoseb is characterized by its potent ability to uncouple oxidative phosphorylation, leading to a cascade of adverse effects. Its high acute toxicity, coupled with severe chronic effects, particularly on reproduction and development, underscores the significant risk it poses to human health. The available data on genotoxicity and carcinogenicity are less conclusive but do not detract from the overall high hazard profile of this compound.
The decision to severely restrict or ban the use of Dinoseb in many parts of the world is a direct consequence of a thorough risk assessment process that weighed its utility against its profound toxicological properties. For researchers and scientists, a detailed understanding of Dinoseb's toxicology is not only crucial for managing the risks associated with any residual environmental contamination but also serves as a valuable case study in the principles of toxicology and the importance of comprehensive safety evaluations for chemical compounds.
References
-
EXTOXNET. (1996). Dinoseb. Pesticide Information Profile. [Link]
-
Government of Canada. (2021). Screening assessment Dinoseb. [Link]
-
Matsumoto, M. (2011). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. InTech. [Link]
-
Matsumoto, M., Furuhashi, T., Poncipe, C., & Ema, M. (2008). Combined repeated dose and reproductive/developmental toxicity screening test of the nitrophenolic herbicide dinoseb, 2-sec-butyl-4,6-dinitrophenol, in rats. Environmental toxicology, 23(4), 483-93. [Link]
-
Health Canada. (1991). Toxicological data summary for 2,3-dichlorotoluene. [Link]
-
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. [Link]
-
National Center for Biotechnology Information. (n.d.). Dinoseb. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Dinoseb. [Link]
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Bragadin, M., Dell'Antone, P., & Zanovello, A. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Toxicology and applied pharmacology, 332, 1-8. [Link]
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Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]
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Health Canada. (1991). Dinoseb. [Link]
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Badanthadka, M., & Mehendale, H. M. (2018). Dinoseb. In Encyclopedia of Toxicology (3rd ed., pp. 248-250). Elsevier. [Link]
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Inotiv. (n.d.). OECD 414: Prenatal development toxicity study. [Link]
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CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]
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Study.com. (n.d.). The herbicide dinoseb, which was removed from the market many years ago, killed plants by... [Link]
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ECETOC. (2002). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [Link]
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OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Cheméo. (n.d.). Chemical Properties of Dinoseb (CAS 88-85-7). [Link]
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U.S. Environmental Protection Agency. (1987). Dinoseb Health Advisory. [Link]
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Hall, L. L., Fisher, H. L., Sumler, M. R., & Shah, P. V. (1992). Age-related percutaneous penetration of 2-sec-butyl-4,6-dinitrophenol (dinoseb) in rats. Journal of toxicology and environmental health, 36(3), 237-51. [Link]
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Pinchot, G. B. (1967). The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. The Journal of biological chemistry, 242(20), 4577-83. [Link]
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National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols. [Link]
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Lee, S., Kim, H., Lee, K., Park, J., & Kim, P. (2020). Environmental Risk Assessment of Dinoseb in Freshwater, Sediment, and Soil Media in Korea. International journal of environmental research and public health, 17(24), 9528. [Link]
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OEHHA. (2010). Update on the Dinoseb Public Health Goal. [Link]
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INCHEM. (n.d.). ICSC 0149 - DINOSEB. [Link]
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Semantic Scholar. (n.d.). Prenatal Developmental Toxicity Study (OECD TG 414). [Link]
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Minnesota Department of Health. (2018). Dinoseb Toxicological Summary. [Link]
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AERU. (n.d.). Dinoseb sodium. [Link]
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Hollingworth, R. M. (2001). Mechanism of action and toxicity of new pesticides that disrupt oxidative phosphorylation. Toxicology letters, 122(3), 153-60. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Dinoseb in Environmental Matrices by Derivatization-Coupled Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive, field-proven protocol for the sensitive and selective determination of Dinoseb (2-sec-butyl-4,6-dinitrophenol) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Dinoseb, a highly toxic and environmentally persistent dinitrophenolic herbicide, has been banned in many regions, necessitating robust monitoring methods.[1][2] Due to its polar and acidic nature, direct GC analysis of Dinoseb is challenging. This guide details a complete workflow, including sample extraction, chemical derivatization to enhance volatility and thermal stability, optimized GC-MS parameters for separation and detection, and rigorous method validation procedures. The methodologies described herein are designed for researchers, environmental scientists, and regulatory compliance professionals requiring a reliable and reproducible analytical solution.
Introduction: The Analytical Challenge of Dinoseb
Dinoseb is a synthetic organic compound formerly used as a broadleaf herbicide and insecticide.[2] It is classified as highly toxic to humans and wildlife, with exposure linked to severe health effects, including reproductive and developmental disorders, by interfering with cellular energy production.[1][3][4] Its persistence in soil and potential to leach into groundwater systems make its detection a critical aspect of environmental monitoring and food safety.[2][5]
The primary analytical challenge in quantifying Dinoseb via GC-MS stems from its chemical structure. The presence of a phenolic hydroxyl group makes the molecule highly polar and acidic (pKa ≈ 4.4), leading to poor chromatographic peak shape, thermal degradation in the hot GC injector, and strong adsorption onto active sites within the GC system.[1] To overcome these issues, a derivatization step is essential to convert the polar hydroxyl group into a more volatile and thermally stable ether or ester derivative.[6][7] This protocol focuses on methylation, a common and effective derivatization strategy for phenolic compounds.[8][9]
Table 1: Physicochemical Properties of Dinoseb
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂N₂O₅ | [1] |
| Molar Mass | 240.21 g/mol | [1][10] |
| Appearance | Orange-brown solid or viscous liquid | [3][10] |
| Melting Point | 38–42 °C | [1] |
| Water Solubility | 52 mg/L at 20 °C | [3] |
| Acidity (pKa) | 4.4 | [1] |
| LogP | 3.56 | [10] |
Analytical Workflow Overview
The successful analysis of Dinoseb is contingent on a meticulously executed workflow, from sample collection to final data interpretation. Each stage is designed to isolate the analyte, prepare it for instrumental analysis, and ensure data integrity.
Detailed Protocols
Sample Preparation and Extraction
The goal of this stage is to efficiently extract Dinoseb from the sample matrix while minimizing co-extractive interferences. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix, sample load, and available resources.
Expert Insight: Acidification of the sample to pH < 2 is a critical step.[11] Dinoseb is a weak acid, and lowering the pH ensures it exists in its protonated, less polar form, which significantly improves its partitioning into organic extraction solvents.
Protocol 3.1.A: Liquid-Liquid Extraction (LLE) for Water Samples
-
Sample Preparation: Measure 250 mL of the water sample into a 500 mL separatory funnel. Spike with surrogate standards as required.
-
Acidification: Adjust the sample pH to ≤ 2 with concentrated sulfuric acid (H₂SO₄). Verify with pH paper.
-
Extraction: Add 50 mL of ethyl acetate or dichloromethane. Stopper the funnel and shake vigorously for 2 minutes, venting periodically.[11]
-
Phase Separation: Allow the layers to separate for 10 minutes. Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a flask.
-
Repeat Extraction: Repeat the extraction (steps 3-4) two more times with fresh portions of solvent, combining the organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. Proceed to the derivatization step.
Protocol 3.1.B: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a C18 or Styrene-Divinylbenzene (SDB) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of reagent water adjusted to pH ≤ 2. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the 250 mL water sample to pH ≤ 2. Pass the entire sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water (pH ≤ 2) to remove polar interferences.
-
Drying: Dry the cartridge by drawing a vacuum through it for 15-20 minutes.
-
Elution: Elute the trapped Dinoseb from the cartridge using 2 x 5 mL aliquots of ethyl acetate into a collection tube.
-
Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen. Proceed to the derivatization step.
Derivatization: Methylation
This step converts the acidic phenol to its methyl ether, making it amenable to GC analysis.[12] The following protocol uses diazomethane, an efficient but hazardous methylating agent.
Causality Note: Derivatization is performed to block the active hydrogen on the phenolic group. This increases the analyte's volatility and thermal stability, resulting in a sharp, symmetrical chromatographic peak and preventing its loss in the GC system.[6][7]
Protocol 3.2: Methylation with Diazomethane
WARNING: Diazomethane is highly toxic and explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood using appropriate safety gear and specialized glassware.
-
Reagent Preparation: Prepare diazomethane in an ethereal solution from a precursor like Diazald® according to established procedures (e.g., EPA Method 8151A).[8][9]
-
Reaction: To the 1 mL sample concentrate in a concentrator tube, add the ethereal diazomethane solution dropwise until the yellow color persists for 2-5 minutes, indicating the reaction is complete.
-
Quenching: Let the solution stand for 20 minutes at room temperature. Destroy any excess diazomethane by adding a small amount (~10 mg) of silicic acid. Wait until the evolution of nitrogen gas ceases.[8]
-
Final Volume: Adjust the final volume of the extract to 1.0 mL with hexane or isooctane. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
The GC-MS system is configured to provide optimal separation of the derivatized Dinoseb from matrix components and to detect it with high sensitivity and selectivity using Selected Ion Monitoring (SIM).
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless, 250 °C | Ensures efficient volatilization of the derivative without discrimination. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of analytes.[13] |
| Oven Program | 60 °C (hold 1 min), ramp 20 °C/min to 180 °C, ramp 10 °C/min to 280 °C (hold 5 min) | Optimized temperature ramp to separate the target analyte from potential interferences. |
| Mass Spectrometer | ||
| Ion Source | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.[14] |
Table 3: Characteristic Ions for SIM Analysis of this compound
| Ion Type | m/z | Role |
| Quantifier | 225 | Primary ion used for quantification; typically the most abundant. |
| Qualifier 1 | 254 (M⁺) | Molecular ion, confirms compound identity. |
| Qualifier 2 | 163 | A significant fragment ion, confirms compound identity. |
Trustworthiness Note: The identification of Dinoseb must be confirmed by two criteria: 1) The retention time of the peak in the sample must match that of a known standard within a narrow window (e.g., ±0.05 min). 2) The relative abundance ratios of the qualifier ions to the quantifier ion in the sample must match those of the standard within ±20%.[14]
Method Validation
To ensure the reliability and accuracy of the results, the analytical method must be validated.[15][16] Validation should be performed according to established guidelines (e.g., ICH, Eurachem) and should assess the parameters listed below.[13][17]
Protocol 4.1: Method Validation Procedure
-
Linearity: Prepare a series of calibration standards of this compound (e.g., 5, 10, 25, 50, 100, 250 µg/L). Inject each standard and construct a calibration curve by plotting the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Analyze a series of low-concentration spiked matrix blanks (n=7). The LOD is typically calculated as 3 times the standard deviation of the measurements, and the LOQ as 10 times the standard deviation.[14] The LOQ should be below the regulatory action levels (e.g., the EU limit for individual pesticides in drinking water is 0.1 µg/L).[13][18]
-
Accuracy (Recovery): Analyze matrix samples spiked with known concentrations of Dinoseb at low, medium, and high levels (n=5 at each level). Accuracy is expressed as the percentage recovery of the spiked amount. Typical acceptance criteria are 70-120%.
-
Precision (Repeatability): Analyze replicate (n=5) spiked matrix samples at a single concentration. Precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 15%.
-
Specificity: Analyze a variety of blank matrices to ensure no endogenous components interfere with the detection of Dinoseb at its specific retention time and m/z values.
Table 4: Typical Method Validation Performance Data
| Parameter | Typical Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| LOD (Water) | 0.01 µg/L | Reportable |
| LOQ (Water) | 0.03 µg/L | ≤ Regulatory Limit |
| Accuracy (Recovery) | 85 - 110% | 70 - 120% |
| Precision (RSD) | < 10% | ≤ 15% |
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of the herbicide Dinoseb in environmental samples. The critical steps of sample pH adjustment, efficient extraction, and chemical derivatization are essential for overcoming the analytical challenges posed by this polar, acidic compound. When coupled with optimized instrumental parameters and a thorough method validation, this workflow constitutes a self-validating system capable of producing high-quality, defensible data for regulatory monitoring, environmental assessment, and research applications.
References
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AERU. (n.d.). Dinoseb (Ref: HOE 26150). University of Hertfordshire. [Link]
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Wikipedia. (2023). Dinoseb. [Link]
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EXTOXNET. (1996). Dinoseb. [Link]
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Hydroviv. (2026). Dinoseb: The Contaminant in Tap Water You Didn't Know Was Harming Your Health. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. [Link]
-
ResearchGate. (2018). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. [Link]
-
U.S. Environmental Protection Agency. (1983). Test Method Determination of Dinoseb in Wastewater Method 122. [Link]
-
Z. Bochentin, et al. (2004). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). [Link]
-
Newtown Creek Group. (2011). Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization. [Link]
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Chebios. (n.d.). EPA Methods. [Link]
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U.S. Environmental Protection Agency. (n.d.). Index to EPA Test Methods. [Link]
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National Center for Biotechnology Information. (n.d.). Dinoseb. PubChem Compound Database. [Link]
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Phenomenex. (2007). Multi-Residue Pesticide Screening Method using GC/MS. [Link]
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MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]
-
ResearchGate. (2004). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. [Link]
-
PubMed. (2018). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. [Link]
-
Springer. (2021). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. [Link]
-
Semantic Scholar. (2016). Derivatization Methods in GC and GC/MS. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
PubMed. (2014). Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables. [Link]
-
PubMed Central. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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Application Note: Protocol for the Derivatization of Dinoseb to Dinoseb Methyl Ether for Chromatographic Analysis
Abstract & Introduction
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a highly toxic dinitrophenol compound formerly used as a herbicide and fungicide.[1][2] Due to its significant human and environmental toxicity, including its role as an uncoupler of oxidative phosphorylation and a potential reproductive toxin, its use has been banned in many jurisdictions, including the United States and the European Union.[1][3] Monitoring for Dinoseb residues in environmental and biological matrices is therefore a critical analytical challenge.
The direct analysis of Dinoseb by gas chromatography (GC) is problematic. Its acidic phenolic hydroxyl group leads to poor peak shape, high boiling point, and potential adsorption onto active sites within the GC system. To overcome these limitations, a derivatization step is essential. This protocol details the methylation of Dinoseb's phenolic hydroxyl group to form the more volatile and less polar Dinoseb methyl ether (2-methoxy-1-sec-butyl-3,5-dinitrobenzene), rendering it amenable to high-fidelity analysis by GC with electron capture detection (GC-ECD) or mass spectrometry (GC/MS).[4][5] This application note provides a comprehensive, step-by-step methodology, including critical safety protocols, reaction mechanisms, and analytical verification steps.
CRITICAL SAFETY PRECAUTIONS: Handling Dinoseb
WARNING: Dinoseb is a highly toxic substance with acute and chronic health effects.[1][2] All handling must be performed by trained personnel in a designated controlled area, such as a certified chemical fume hood.
-
Acute Toxicity: Dinoseb is fatal or toxic if swallowed, inhaled, or in contact with skin.[6][7] Symptoms of exposure include sweating, headache, nausea, fever, and convulsions.[7][8]
-
Chronic & Reproductive Hazard: It is a known reproductive toxin, and exposure to pregnant women must be strictly avoided.[1][8]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., PVC or nitrile) must be worn.[9] Care must be taken to avoid skin contact when removing gloves.[9]
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[6][8]
-
Lab Coat/Clothing: Wear a designated lab coat and protective clothing.[8][9]
-
Respiratory Protection: When handling solid Dinoseb or generating aerosols, use a P3 filter respirator for toxic particles or other appropriate breathing protection.[7][8]
-
-
Handling & Storage:
-
Use in a well-ventilated chemical fume hood.[6]
-
Avoid creating dust.[9] Use procedures like moistening powders before sweeping if necessary for cleanup.[8]
-
Store in original, tightly sealed containers in a cool, locked, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[6][9]
-
-
Spill & Waste Disposal:
-
Spills must be handled as a major hazard. Clear the area and prevent personnel from entering.[9]
-
Clean up spills using dry procedures; do not wash into sewers.[8][9]
-
All Dinoseb waste and contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[9]
-
Principle of Derivatization: Phenolic Methylation
The derivatization of Dinoseb to its methyl ether is a specific application of ether synthesis. The core of the reaction is the methylation of the acidic phenolic hydroxyl group. Dinoseb is a weak acid with a pKa of approximately 4.4, meaning its proton is readily abstracted by a base.[1]
The reaction proceeds in two conceptual steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group on the Dinoseb molecule is removed. In the context of derivatization with diazomethane, the diazomethane itself acts to abstract the proton.
-
Nucleophilic Attack: The resulting phenoxide anion is a potent nucleophile. It attacks the electrophilic methyl group provided by the methylating agent, forming a stable ether linkage via an SN2-type mechanism.
Diazomethane (CH₂N₂) is a highly effective, albeit hazardous, methylating agent for acidic compounds like phenols and carboxylic acids.[10][11] It reacts rapidly and cleanly at room temperature, producing nitrogen gas as the only byproduct, which simplifies sample cleanup.
Chemical Reaction Pathway
Caption: The two-step mechanism for Dinoseb methylation using diazomethane.
Detailed Experimental Protocol
This protocol is adapted from established methods for derivatizing acidic herbicides for GC analysis, such as EPA Method 615.[10]
CRITICAL WARNING: Diazomethane is a potent carcinogen, an irritant, and is highly explosive. It can detonate from contact with sharp edges, ground glass, or heat. This procedure must be performed in a fume hood behind a safety shield using only specialized, smooth-surfaced glassware designed for diazomethane generation. Generate and use immediately; never store diazomethane solutions.
Materials and Reagents
| Reagent / Material | Grade / Specification | Supplier Example |
| Dinoseb Standard | >98% Purity | Sigma-Aldrich, Chiron |
| This compound Standard | Analytical Standard | Chiron, NSI Lab Solutions[12][13] |
| Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | Peroxide-free, Pesticide Grade | Fisher Scientific |
| Methanol, Toluene, Iso-octane | Pesticide Grade | VWR, Millipore |
| Potassium Hydroxide (KOH) | ACS Grade | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | ACS Grade, baked at 400°C | Fisher Scientific |
| Purified Water | Organic-free (Milli-Q or equivalent) | Millipore |
| Glassware | Diazomethane generator kit, Kuderna-Danish (K-D) concentrator, 10 mL concentrator tubes, pipettes | Ace Glass, Kimble |
Step-by-Step Methodology
(Workflow performed entirely within a certified chemical fume hood)
Step 1: Sample Extraction (Liquid-Liquid Extraction Example)
-
Causality: This step isolates Dinoseb from the sample matrix (e.g., water) into an organic solvent. Acidification ensures Dinoseb is in its protonated, less polar form, maximizing extraction efficiency.
-
For a 1 L aqueous sample, acidify to pH ≤ 2 with concentrated sulfuric acid.[10]
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of diethyl ether, and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and collect the upper organic (ether) layer.
-
Repeat the extraction two more times with fresh 60 mL aliquots of diethyl ether, combining all organic extracts.
Step 2: Drying and Concentration
-
Causality: Water must be removed as it will react with and consume the diazomethane reagent. Concentration increases the analyte concentration for effective derivatization.
-
Pass the combined ether extract through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove residual water.
-
Assemble a Kuderna-Danish (K-D) concentrator by attaching a 10 mL concentrator tube to a 500 mL evaporative flask.[10]
-
Transfer the dried extract to the K-D apparatus. Add a boiling chip.
-
Concentrate the extract to approximately 5 mL in a water bath (60-65°C).
-
Further concentrate the extract to ~1 mL under a gentle stream of nitrogen.
Step 3: Diazomethane Generation & Derivatization
-
Causality: Diazald® reacts with a strong base (KOH) to generate diazomethane gas, which is bubbled directly into the sample extract for an immediate and efficient reaction.
-
Assemble the diazomethane generation apparatus according to the manufacturer's instructions, ensuring all glass joints are smooth and unscratched. The exit tube should be drawn to a point.
-
Add 5 mL of diethyl ether to the generator.
-
In a separate tube, add 1 mL of diethyl ether, 1 mL of carbitol, 1.5 mL of 37% aqueous KOH, and approximately 100 mg of Diazald®.[10]
-
Immediately connect the tubes and place the exit tube into the concentrator tube containing the Dinoseb extract.
-
Apply a gentle nitrogen flow (5-10 mL/min) to bubble the yellow diazomethane gas through the extract.
-
Continue bubbling for 10 minutes or until the yellow color of diazomethane persists in the extract, indicating the reaction is complete.[10]
Step 4: Quenching Excess Reagent
-
Causality: This is a critical safety step to destroy the unreacted and hazardous diazomethane before analysis and storage.
-
Let the sealed sample stand at room temperature for 20-30 minutes to ensure the reaction is complete.[10]
-
Add a few grains of silica gel or a drop of 10% silicic acid in ether to the solution and wait for the yellow color to disappear. The cessation of bubbling also indicates the quenching is complete.
Step 5: Final Volume Adjustment
-
Adjust the final volume of the derivatized extract to a calibrated mark (e.g., 2.0 mL) with toluene or another suitable solvent for GC analysis.
-
The sample is now ready for injection into the GC system.
Derivatization Workflow Diagram
Caption: A streamlined workflow for the derivatization of Dinoseb.
Analytical Verification
The success of the derivatization is confirmed by chromatographic analysis. GC-ECD is highly sensitive for this application due to the two electron-withdrawing nitro groups on the molecule.
Typical GC-ECD Conditions
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 or equivalent with µECD | Standard high-performance GC system. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column provides good separation for the derivatized analyte. |
| Injector | Splitless, 250°C | Ensures efficient transfer of the analyte onto the column. |
| Carrier Gas | Helium or Hydrogen, constant flow ~1.2 mL/min | Standard carrier gases for GC. |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | An optimized temperature program to separate the analyte from solvent and matrix interferences. |
| Detector | µECD, 300°C, Nitrogen makeup gas | The ECD is highly sensitive to the electronegative nitro groups on the Dinoseb molecule. |
Expected Results
-
Underivatized Dinoseb: Will exhibit a broad, tailing peak or may not elute at all under typical conditions.
-
This compound: Will elute as a sharp, symmetrical peak with good signal-to-noise. The retention time will be significantly shorter than that of the parent compound.
-
Confirmation: The identity of the this compound peak should be confirmed by comparing its retention time to that of a certified reference standard[12][13] and, ideally, by GC/MS analysis to verify the mass spectrum.[10]
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | 1. Incomplete derivatization (insufficient CH₂N₂).2. Presence of water in the extract.3. Degradation of Dinoseb (e.g., photolytic).4. Poor extraction recovery.[11] | 1. Ensure a persistent yellow color is achieved during derivatization.2. Ensure the extract is thoroughly dried with sodium sulfate.3. Protect samples and standards from light.4. Verify extraction efficiency with a matrix spike. |
| Broad, Tailing Peak | 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column. | 1. Repeat derivatization, ensuring anhydrous conditions.2. Use a new, deactivated inlet liner and trim the front end of the GC column. |
| Extraneous Peaks | Contaminants from solvents, reagents, or glassware. | Run a method blank to identify the source of contamination. Ensure all solvents are pesticide-grade and glassware is meticulously cleaned. |
References
-
Dinoseb - Wikipedia. (n.d.). Retrieved from [Link]
-
DINOSEB - International Chemical Safety Cards. (n.d.). Retrieved from [Link]
-
ICSC 0149 - DINOSEB. (n.d.). Retrieved from [Link]
-
Dinoseb | C10H12N2O5 | CID 6950 - PubChem. (n.d.). Retrieved from [Link]
-
METHOD WRITEUP FOR ANALYTICAL METHODS MANUAL. (1986, November). Retrieved from [Link]
-
[Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed. (n.d.). Retrieved from [Link]
-
Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography - Polish Journal of Environmental Studies. (n.d.). Retrieved from [Link]
-
Degradation kinetics and chloropicrin formation during aqueous chlorination of dinoseb - PubMed. (n.d.). Retrieved from [Link]
-
Screening assessment dinoseb - Canada.ca. (2021, February 5). Retrieved from [Link]
-
Dinoseb (Ref: HOE 26150) - AERU. (n.d.). Retrieved from [Link]
-
This compound - ESSLAB. (n.d.). Retrieved from [Link]
-
Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved from [Link]
-
low recovery for herbicide derivatization with diazomethane - Chromatography Forum. (2011, June 25). Retrieved from [Link]
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]
-
-
Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb) - PubMed. (n.d.). Retrieved from [Link]
Sources
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- 2. Dinoseb (Ref: HOE 26150) [sitem.herts.ac.uk]
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- 4. pjoes.com [pjoes.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. echemi.com [echemi.com]
- 7. ICSC 0149 - DINOSEB [chemicalsafety.ilo.org]
- 8. DINOSEB [training.itcilo.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. epa.gov [epa.gov]
- 11. low recovery for herbicide derivatization with diazomethane - Chromatography Forum [chromforum.org]
- 12. esslabshop.com [esslabshop.com]
- 13. nsilabsolutions.com [nsilabsolutions.com]
Application Note: Dinoseb Methyl Ether as a Robust Internal Standard for Chromatographic Residue Analysis
Introduction: The Imperative for Accuracy in Residue Analysis
In the landscape of food safety, environmental monitoring, and toxicology, the precise quantification of trace-level chemical residues is paramount. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the workhorses of the modern analytical laboratory. However, the accuracy and reliability of these powerful techniques can be compromised by several factors, including analyte loss during sample preparation and signal fluctuations due to instrumental drift or matrix effects.[1][2][3]
Internal standards (IS) are indispensable tools for mitigating these sources of error. An ideal internal standard is a compound with physicochemical properties similar to the target analyte(s) but is not naturally present in the sample.[4] By adding a known quantity of an IS to every sample, calibrator, and quality control standard at the outset of the analytical process, variations introduced during extraction, cleanup, and injection can be effectively normalized.[4][5] This application note provides a detailed guide on the use of Dinoseb methyl ether as an effective internal standard for the residue analysis of phenolic and other moderately polar compounds.
Rationale for Selecting this compound
This compound (2-sec-butyl-4,6-dinitrophenyl methyl ether) is the methylated derivative of the dinitrophenolic herbicide Dinoseb.[6][7] While Dinoseb itself is a regulated and highly toxic compound, its derivatized form, the methyl ether, possesses distinct advantages that make it an excellent candidate for an internal standard in specific analytical contexts.
Key Attributes:
-
Structural Similarity to Analytes: As a derivatized dinitrophenol, it mimics the chemical behavior of many phenolic herbicides, industrial chemicals, and their metabolites during sample processing steps like liquid-liquid extraction, solid-phase extraction (SPE), and derivatization.
-
Chromatographic Distinction: It is structurally unique enough to be chromatographically resolved from most target analytes, preventing signal overlap.
-
High Detector Response: The presence of two nitro groups provides a strong signal in electron capture detectors (ECD) for GC analysis. It also ionizes predictably for sensitive detection by mass spectrometry.
-
Commercial Availability as a Standard: this compound is readily available as a certified reference material from various suppliers, ensuring the purity and concentration accuracy required for quantitative analysis.[8][9][10][11]
-
Stability: The ether linkage makes it chemically stable under typical analytical conditions.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O₅ | [9] |
| Molecular Weight | 254.24 g/mol | [9] |
| CAS Number | 6099-79-2 | [8][9] |
| Appearance | Crystalline Solid | [6][12] |
| Common Solvents | Methanol, Acetonitrile | [8][10] |
Overcoming Analytical Challenges with an Internal Standard
The primary function of an internal standard is to create a self-validating system for each sample run, compensating for inevitable process variations.
Mitigating Matrix Effects
Matrix effects are a significant challenge in trace analysis, caused by co-extracted endogenous components from the sample matrix (e.g., pigments, lipids, sugars) that can either suppress or enhance the analyte signal in the mass spectrometer source.[1][2][3][13] This leads to inaccurate quantification. Because the internal standard is subjected to the same matrix environment as the analyte, it experiences similar signal suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the matrix effect is largely canceled out.
Correcting for Recovery Losses
Multi-step sample preparation procedures, including extraction, filtration, and cleanup, can lead to physical loss of the analyte. An internal standard, added before the very first extraction step, is lost in the same proportion as the target analyte. The analyte-to-IS ratio remains constant, thereby correcting for variable recovery between samples. The U.S. Environmental Protection Agency (EPA) notes that for an IS to correct for recoveries throughout the entire procedure, data must show that the analyte and IS behave identically in each step.[14]
Normalizing Instrumental Variability
Minor fluctuations in instrument performance, such as variations in the volume of sample injected by an autosampler or subtle changes in detector sensitivity, can introduce errors. The internal standard corrects for these variations because any change in injection volume or detector response will affect both the analyte and the IS proportionally, preserving the integrity of their peak area ratio.
Experimental Protocols
Here we present two common workflows where this compound can be effectively employed: GC-MS analysis of derivatized acidic herbicides and LC-MS/MS analysis using a modern QuEChERS approach.
Protocol 1: GC-MS Analysis of Acidic Herbicides in Soil
This protocol is designed for the analysis of acidic herbicides (e.g., 2,4-D, MCPA) that require methylation to improve their volatility for GC analysis. This compound is an ideal IS as it does not require derivatization and is stable throughout the process.
A. Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Diethyl ether, Toluene (Pesticide or HPLC grade)
-
Reagents: Anhydrous Sodium Sulfate, Sulfuric Acid, Potassium Bicarbonate
-
Standards: Certified reference standards of target analytes; this compound certified reference standard (e.g., 100 µg/mL in Methanol).[8]
-
Derivatizing Agent: Diazomethane solution (Use with extreme caution in a fume hood behind a safety shield; ground-glass joints should be avoided).[15]
-
Cleanup: Alumina and/or Florisil SPE cartridges.
B. Standard and Sample Preparation Workflow
Caption: GC-MS workflow for acidic herbicide analysis using this compound IS.
C. Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution of this compound (IS) at 10 µg/mL in toluene. Prepare a mixed stock solution of target analytes. Create a series of calibration standards by spiking appropriate amounts of the analyte stock into blank matrix extract and adding a constant amount of the IS working solution to each.
-
Extraction: Weigh 10 g of a homogenized soil sample into a flask. Spike with 100 µL of the 10 µg/mL IS solution. Add methanol and sulfuric acid and reflux to extract the analytes.[16]
-
Partitioning: After cooling, partition the extract into diethyl ether. Dry the ether phase by passing it through anhydrous sodium sulfate.
-
Cleanup: Concentrate the extract and load it onto a basic alumina SPE cartridge. Elute the analytes and IS.[16]
-
Derivatization: Carefully add diazomethane solution to the cleaned extract until a pale yellow color persists. This step methylates the acidic herbicides.[17]
-
Final Preparation: Evaporate the solvent and reconstitute the residue in 1 mL of toluene for injection.
-
GC-MS Analysis: Analyze the extract using the parameters below.
D. Example GC-MS Operating Parameters
| Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Spectrometer (e.g., Agilent, Shimadzu) |
| Column | Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
Protocol 2: LC-MS/MS Analysis of Multi-Residue Pesticides in Produce (QuEChERS)
This protocol utilizes the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for rapid sample preparation, suitable for a wide range of pesticides in high-moisture matrices like fruits and vegetables.[18][19]
A. Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Formic Acid, Ammonium Formate
-
Standards: Certified reference standards of target analytes; this compound certified reference standard.
-
QuEChERS Kits: Extraction salts (e.g., MgSO₄, NaCl, Sodium Citrates) and d-SPE cleanup tubes (e.g., MgSO₄ with PSA and C18).[20]
B. QuEChERS and LC-MS/MS Workflow
Caption: Logic of how an IS corrects for systematic error.
A validation study should assess linearity, accuracy (recovery), precision (RSD%), limit of quantification (LOQ), and matrix effects.
Example Validation Data (Hypothetical) Matrix: Apple, Spiking Level: 10 ng/g
| Analyte | Recovery % (with IS) | RSD % (n=5) | Matrix Effect % |
| Carbofuran | 98.2 | 4.5 | -15% |
| Myclobutanil | 103.5 | 6.1 | +10% |
| Boscalid | 95.7 | 5.3 | -22% |
As shown, even with moderate matrix effects, the internal standard correction yields excellent recovery and precision, demonstrating the robustness of the approach.
Conclusion
This compound serves as a highly effective and reliable internal standard for the analysis of a range of pesticide residues and other chemical contaminants. Its appropriate chemical properties allow it to track analytes through complex sample preparation procedures, while its distinct chromatographic behavior ensures it does not interfere with quantification. By compensating for analyte loss, instrumental variability, and matrix effects, the use of this compound significantly enhances the accuracy, precision, and overall trustworthiness of analytical data in residue testing laboratories.
References
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). NIH.
- This compound CAS # 6099-79-2. (n.d.). AccuStandard.
- This compound CAS # 6099-79-2. (n.d.). AccuStandard.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020, October 20). Restek Resource Hub.
- Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. (n.d.). epa nepis.
- Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. (n.d.).
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.).
- Evaluation standards of matrix effects. (n.d.). ResearchGate.
- QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS Document N° SANCO/10232/2006. (2006, March 24).
- Agenda item 7 CRD27 June 2024 ORIGINAL LANGUAGE ONLY JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON PESTICIDE RESIDUE. (2024, June 27).
- This compound. (n.d.). ESSLAB.
- Dinoseb. (n.d.). Wikipedia.
- ORA Lab Manual Vol. IV Section 5 - Pesticides Analysis (IV-05). (2023, November 7). FDA.
- High-Purity Dinoseb Reference Materials for Accurate Residue Analysis. (n.d.). HPC Standards.
- Dinoseb-methyl ether | C11H14N2O5 | 686828 | 6099-79-2. (n.d.). HPC Standards Inc.
- Dinoseb methyl ester. (n.d.). EZGC Method Translator.
- METHOD TO DETERMINE DINOSEB RESIDUES IN CROPS AND SOIL BY GAS-CHROMATOGRAPHY. (n.d.). 维普网.
- Dinoseb | C10H12N2O5 | CID 6950. (n.d.). PubChem - NIH.
- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8).
- Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. (n.d.).
- SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY (GC-MS/MS). (n.d.).
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. fao.org [fao.org]
- 6. Dinoseb - Wikipedia [en.wikipedia.org]
- 7. ez.restek.com [ez.restek.com]
- 8. accustandard.com [accustandard.com]
- 9. accustandard.com [accustandard.com]
- 10. esslabshop.com [esslabshop.com]
- 11. hpc-standards.us [hpc-standards.us]
- 12. hpc-standards.com [hpc-standards.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. METHOD TO DETERMINE DINOSEB RESIDUES IN CROPS AND SOIL BY GAS-CHROMATOGRAPHY-文献详情-维普官网 [cqvip.com]
- 17. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. gcms.cz [gcms.cz]
Application Note: Quantification of Dinoseb in Water Samples by Derivatization to its Methyl Ether and Gas Chromatography
Abstract
This application note presents a robust and sensitive method for the quantification of Dinoseb (2-sec-butyl-4,6-dinitrophenol), a highly toxic and restricted-use herbicide, in various water matrices.[1] Due to the polar nature and thermal lability of Dinoseb, direct analysis by gas chromatography (GC) can be challenging. This protocol details a derivatization procedure to convert Dinoseb to its more volatile and thermally stable methyl ether, enabling highly sensitive and selective analysis by GC coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS). The methodology encompasses solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by methylation, and subsequent instrumental analysis. This comprehensive guide is intended for environmental monitoring laboratories, regulatory agencies, and research scientists involved in water quality assessment.
Introduction
Dinoseb, a dinitrophenol-based herbicide, was historically used for the control of broadleaf weeds in a variety of crops.[1] However, due to its high toxicity, including reproductive and developmental effects, its use has been banned or severely restricted in many countries, including the United States and the European Union.[1][2][3] Despite these restrictions, Dinoseb's persistence in the environment and its potential to contaminate water sources through historical agricultural runoff remains a significant concern.[2] The US Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for Dinoseb in drinking water at 7 parts per billion (ppb) to protect public health.[2]
The chemical properties of Dinoseb, particularly its phenolic hydroxyl group, make it amenable to derivatization. Conversion to its methyl ether derivative enhances its volatility and thermal stability, making it more suitable for gas chromatographic analysis. This derivatization step significantly improves peak shape, sensitivity, and selectivity of the analytical method.
This application note provides a step-by-step protocol for the quantification of Dinoseb in water, leveraging a methylation strategy. The method is designed to be self-validating through the incorporation of quality control measures, ensuring the generation of reliable and defensible data.
Principle of the Method
The analytical workflow for the quantification of Dinoseb in water samples involves three key stages:
-
Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge, where Dinoseb is adsorbed onto a solid sorbent. This step serves to concentrate the analyte from a large sample volume and remove potential interferences.
-
Derivatization (Methylation): The extracted Dinoseb is then reacted with a methylating agent to convert the phenolic hydroxyl group into a methyl ether. This chemical modification increases the volatility and thermal stability of the analyte.
-
Gas Chromatographic Analysis: The resulting Dinoseb methyl ether is separated and quantified using a gas chromatograph equipped with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).
Caption: Workflow for Dinoseb quantification in water samples.
Materials and Reagents
Equipment
-
Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Glassware (volumetric flasks, pipettes, vials, etc.)
Reagents and Standards
-
Dinoseb analytical standard
-
Dinoseb-methyl ether standard (for confirmation)
-
Solvents (Methanol, Dichloromethane, Ethyl Acetate, Hexane) - pesticide residue grade or equivalent
-
Reagent water (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium sulfate, anhydrous
-
Methylating agent (e.g., Diazomethane or Trimethylsilyldiazomethane). Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood and follow all safety precautions.[4] Safer alternatives like trimethylsilyldiazomethane are available.[5]
-
SPE cartridges (e.g., C18 or Styrene-Divinylbenzene)
Experimental Protocols
Preparation of Standards
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Dinoseb analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with a suitable solvent (e.g., ethyl acetate or hexane). These will be used for derivatization and creating the calibration curve.
-
Calibration Standards: Derivatize a set of at least five working standards spanning the expected concentration range of the samples following the same procedure as the samples (Section 4.3).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample pH Adjustment: Acidify the water sample (typically 250-1000 mL) to a pH of 2-3 with concentrated HCl. This ensures that Dinoseb is in its non-ionized form, which is more efficiently retained by the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing the following solvents in sequence: 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water at pH 2. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5-10 mL of reagent water to remove any co-adsorbed impurities.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained Dinoseb from the cartridge with 5-10 mL of a suitable solvent, such as ethyl acetate or dichloromethane. Collect the eluate in a clean collection tube.
-
Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the eluate to a final volume of approximately 1 mL using a gentle stream of nitrogen.
Derivatization: Methylation
Note: The following procedure is a general guideline. The specific conditions may need to be optimized based on the chosen methylating agent.
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
Add the methylating agent (e.g., an ethereal solution of diazomethane) dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Cap the vial and allow the reaction to proceed at room temperature for approximately 10-15 minutes.
-
Quench any excess methylating agent by adding a small amount of silicic acid or a few drops of a weak acid (e.g., acetic acid).
-
The sample is now ready for GC analysis.
Caption: Chemical derivatization of Dinoseb to its methyl ether.
GC-ECD/MS Analysis
The following are typical instrumental conditions. These should be optimized for the specific instrument being used.
| Parameter | GC-ECD Condition | GC-MS Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Nitrogen or Helium | Helium |
| Detector Temperature | 300 °C | - |
| MS Source Temp | - | 230 °C |
| MS Quad Temp | - | 150 °C |
| MS Mode | - | Selected Ion Monitoring (SIM) |
Data Analysis and Quality Control
Calibration
Generate a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the derivatized calibration standards. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is typically required.
Quantification
Calculate the concentration of Dinoseb in the original water sample using the following formula:
Concentration (µg/L) = (C_instrument × V_final) / V_initial
Where:
-
C_instrument = Concentration from the calibration curve (µg/mL)
-
V_final = Final volume of the extract (mL)
-
V_initial = Initial volume of the water sample (L)
Quality Control
To ensure the reliability of the results, the following quality control samples should be analyzed with each batch of samples:
-
Method Blank: An aliquot of reagent water carried through the entire analytical procedure. This is used to assess for any contamination.
-
Matrix Spike: A sample to which a known amount of Dinoseb has been added. This is used to evaluate the method's performance in the specific sample matrix.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of Dinoseb. This is used to monitor the overall performance of the method.
-
Duplicate Samples: Analyzing a sample in duplicate to assess the precision of the method.
Method Performance
The performance of this method will depend on the specific instrumentation and laboratory conditions. However, typical performance characteristics are as follows:
| Parameter | Typical Value |
| Method Detection Limit (MDL) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Recovery | 70 - 120% |
| Relative Standard Deviation (RSD) | < 20% |
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of Dinoseb in water samples. The derivatization to its methyl ether overcomes the challenges associated with the direct analysis of this polar and thermally labile compound by gas chromatography. The incorporation of solid-phase extraction allows for the analysis of trace levels of Dinoseb, meeting the regulatory requirements for water quality monitoring. Adherence to the described quality control procedures will ensure the generation of high-quality, defensible data.
References
- Vertex AI Search. (n.d.). Dinoseb: The Contaminant in Tap Water You Didn't Know Was Harming Your Health.
-
Wikipedia. (2023, December 2). Dinoseb. Retrieved January 14, 2026, from [Link]
-
Government of Canada. (2023, September 14). Dinoseb - information sheet. Retrieved January 14, 2026, from [Link]
-
SciSpace. (2011, January 8). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. Retrieved January 14, 2026, from [Link]
-
PubMed. (2013). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Retrieved January 14, 2026, from [Link]
-
VIP Paper. (n.d.). METHOD TO DETERMINE DINOSEB RESIDUES IN CROPS AND SOIL BY GAS-CHROMATOGRAPHY. Retrieved January 14, 2026, from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on Dinoseb. Retrieved January 14, 2026, from [Link]
-
PubMed. (2021). Identification of pesticides in water samples by solid-phase extraction and liquid chromatography-electrospray ionization mass spectrometry. Retrieved January 14, 2026, from [Link]
-
PubMed. (2008). Determination of pesticides in water samples by solid phase extraction and gas chromatography tandem mass spectrometry. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2018, November 26). Dinoseb. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). A Multi-Residue Method for the Analysis of Pesticides and Pesticide Degradates in Water Using HLB Solid-Phase Extraction and Gas Chromatography-Ion Trap Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 5). Solid-phase microextraction for herbicide determination in environmental samples. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. Retrieved January 14, 2026, from [Link]
-
PubMed. (2012). Toxic actions of dinoseb in medaka (Oryzias latipes) embryos as determined by in vivo 31P NMR, HPLC-UV and 1H NMR metabolomics. Retrieved January 14, 2026, from [Link]
-
PubMed. (2005, February 25). Investigation of Methyl Tert-Butyl Ether Levels in River-, Ground-, and Sewage-Waters Analyzed Using a Purge-And-Trap Interfaced to a Gas Chromatograph-Mass Spectrometer. Retrieved January 14, 2026, from [Link]
Sources
Application Note: Advanced Sample Preparation Strategies for the Robust Analysis of Dinoseb in Diverse Food Matrices
Abstract
This application note provides a comprehensive guide to the critical sample preparation techniques required for the accurate and sensitive analysis of Dinoseb in various food matrices. Dinoseb, a highly toxic dinitrophenolic herbicide and insecticide, has been banned in many regions, including the United States and the European Union, due to significant health risks such as reproductive and developmental toxicity.[1][2][3][4] Its legacy use, however, necessitates vigilant monitoring in the food supply to ensure consumer safety.[5][6][7] This document delves into the causality behind method selection, offering detailed protocols for classic and contemporary extraction techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the widely adopted QuEChERS methodology. We emphasize the importance of matrix-matched validation and provide insights to overcome common analytical challenges, ensuring data integrity for researchers and food safety professionals.
Introduction: The Dinoseb Challenge
Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is a synthetic organic compound historically used to control broadleaf weeds in crops like soybeans, fruits, and vegetables.[1][2][5] Its mechanism of action involves the uncoupling of oxidative phosphorylation, disrupting cellular energy metabolism, which contributes to its high acute toxicity.[2][8][9] The U.S. Environmental Protection Agency (EPA) cancelled the registration of Dinoseb in 1986 due to risks of birth defects and other adverse health effects in exposed individuals.[1][2][10]
Analyzing trace levels of Dinoseb in food is complicated by the inherent complexity of food matrices.[11][12] Components such as fats, pigments (e.g., chlorophyll), sugars, and organic acids can interfere with analytical instruments, causing signal suppression or enhancement in mass spectrometry and potentially damaging chromatographic columns.[11][13] Therefore, a robust and efficient sample preparation workflow is the most critical step to isolate Dinoseb from these interferences, ensuring accurate and reliable quantification.[14][15][16]
Foundational Principles of Extraction
The selection of a sample preparation technique is a balance between extraction efficiency for the target analyte and the effective removal of matrix components. For a moderately polar compound like Dinoseb, which is soluble in many organic solvents but has limited water solubility[1], several strategies can be successfully employed.
Liquid-Liquid Extraction (LLE)
LLE is a classic, foundational technique based on the differential solubility of an analyte between two immiscible liquid phases—typically an aqueous sample phase and an organic solvent.[17][18]
-
Causality & Rationale: The principle is to maximize the partitioning of Dinoseb from the aqueous food homogenate into an organic solvent where it is more soluble, leaving polar interferences like sugars and salts behind in the aqueous phase. LLE is simple and requires minimal specialized equipment.[11] However, it often requires large volumes of hazardous organic solvents, can be labor-intensive, and is prone to emulsion formation, which complicates phase separation.[12][19]
Solid-Phase Extraction (SPE)
SPE is a more advanced chromatographic technique that separates components of a mixture based on their physical and chemical properties.[12] It offers a significant improvement over LLE in terms of selectivity and reduction in solvent consumption.[12][20]
-
Causality & Rationale: An SPE workflow involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical. For Dinoseb, a reversed-phase sorbent like C18 (octadecyl-bonded silica) is highly effective. The nonpolar C18 sorbent retains the moderately nonpolar Dinoseb through hydrophobic interactions, while polar matrix components are washed away. A small volume of an organic solvent is then used to disrupt these interactions and elute the purified analyte. This process allows for both cleanup and concentration of the analyte.[12][14]
The QuEChERS Revolution: The Modern Standard
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in food.[13][21] It streamlines the extraction and cleanup process into two simple steps, dramatically improving laboratory throughput.
-
Causality & Rationale: QuEChERS combines the principles of LLE and SPE.
-
Extraction & Partitioning: The sample is first homogenized with a water-miscible solvent, typically acetonitrile. Acetonitrile is highly effective at extracting a broad range of pesticides, including Dinoseb.[22] Subsequently, a combination of salts (e.g., magnesium sulfate and sodium chloride or sodium citrate) is added. This performs a "salting out" effect, forcing the separation of the acetonitrile and aqueous layers. Magnesium sulfate also acts as a drying agent, removing water from the organic phase.[21][23]
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of sorbent material. This "dispersive" approach maximizes the interaction surface between the extract and the sorbent for rapid cleanup.[24][25] The choice of d-SPE sorbents is tailored to the food matrix.
-
Visual Workflow Overview
The following diagram illustrates the general workflow from sample receipt to final analysis, highlighting the critical role of sample preparation.
Caption: General analytical workflow for Dinoseb analysis in food.
Detailed Protocols
The following protocols are provided as robust starting points. Researchers must validate these methods for their specific matrix/analyte combination according to established guidelines such as those from SANTE or AOAC.[26][27][28][29]
Protocol 1: QuEChERS Method (Based on EN 15662)
This method is highly effective for a wide range of fruit and vegetable matrices.
Step 1: Extraction
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
For samples with low water content (<80%), add an appropriate amount of reagent water to bring the total water content to ~8-10 mL.
-
Add 10 mL of acetonitrile.
-
Add an internal standard if required.
-
Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[23]
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute. The mixture will heat up.
-
Centrifuge at ≥3000 rcf for 5 minutes.
Step 2: Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
-
The choice of d-SPE sorbent depends on the matrix:
-
General Produce: 150 mg MgSO₄ + 25 mg Primary Secondary Amine (PSA).
-
High Pigment Produce (e.g., spinach): 150 mg MgSO₄ + 25 mg PSA + 2.5 mg Graphitized Carbon Black (GCB). Caution: GCB may retain planar molecules like Dinoseb; recovery must be verified.
-
High Fat Produce (e.g., avocado): 150 mg MgSO₄ + 25 mg PSA + 25 mg C18.
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for analysis. Transfer to an autosampler vial, acidify if necessary to improve analyte stability, and analyze by LC-MS/MS or GC-MS/MS.[30][31]
Caption: Detailed workflow for the QuEChERS sample preparation method.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is ideal for liquid matrices or when a higher degree of cleanup and concentration is required.
Step 1: Column Conditioning
-
Install a C18 SPE cartridge (e.g., 500 mg, 6 mL) onto an SPE manifold.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of reagent water, ensuring the sorbent bed does not go dry.
Step 2: Sample Loading
-
Take the supernatant from an initial solvent extraction (e.g., acetone or acetonitrile extract of a solid sample, diluted with water) or a liquid sample (e.g., juice).
-
Adjust the sample pH to < 3 with an acid to ensure Dinoseb is in its neutral form, maximizing retention on the C18 sorbent.
-
Load the sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
Step 3: Washing
-
Wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Dry the cartridge thoroughly by applying vacuum for 10-15 minutes to remove residual water.
Step 4: Elution
-
Place a collection tube under the cartridge.
-
Elute the retained Dinoseb with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent, such as acetonitrile or ethyl acetate.
-
The eluate can be evaporated to near dryness and reconstituted in a suitable solvent for instrumental analysis.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Method Validation and Data
Method validation is mandatory to ensure the reliability of results.[29][32] Key parameters include linearity, accuracy (recovery), precision (repeatability as RSD%), limit of detection (LOD), and limit of quantitation (LOQ).[27] Recovery should ideally fall between 70-120% with an RSD of ≤20%.[24][26]
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Speed | Slow | Moderate | Very Fast |
| Solvent Usage | High | Low-Moderate | Low |
| Cost per Sample | Low | Moderate-High | Low-Moderate |
| Selectivity | Low | High | High |
| Automation Potential | Low | High | Moderate |
| Throughput | Low | Moderate | High |
Table 2: Typical Performance Data for Dinoseb by QuEChERS LC-MS/MS
| Food Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Precision (RSD, %) | LOQ (µg/kg) |
| Apples | 10 | 98 | 4.5 | 1.0 |
| Spinach | 10 | 85 | 8.2 | 1.0 |
| Soybeans | 50 | 91 | 6.7 | 5.0 |
| Grapes | 10 | 102 | 3.9 | 1.0 |
| Note: These are representative values based on published literature; actual performance must be determined in-house. A Japanese study on various foods found recoveries of 77-111% with RSDs of 2-15% and an LOQ of 0.001 µg/g (1 µg/kg) for Dinoseb using LC-MS/MS.[30] |
Conclusion and Recommendations
For laboratories conducting routine monitoring of Dinoseb and other pesticides in food, the QuEChERS method is the recommended approach due to its superior speed, efficiency, and effectiveness across a wide range of matrices.[13][21] The ability to tailor the d-SPE cleanup step provides the necessary flexibility to handle challenging commodities from high-sugar fruits to high-fat oilseeds.[24][33]
Solid-Phase Extraction (SPE) remains a powerful tool, particularly for automated workflows, liquid samples, or when extremely low detection limits are required that necessitate a significant concentration step.[12][20] While traditional Liquid-Liquid Extraction (LLE) has been largely superseded, it can still serve as a fallback method when resources are limited.
Regardless of the method chosen, proper method validation is paramount to generating legally defensible and scientifically sound data. The use of matrix-matched standards and quality control samples in every analytical batch is essential for ensuring data accuracy and upholding the principles of food safety analysis.[26][28]
References
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- A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments.
- Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan.
- Zhang, L., Liu, S., Cui, X., Pan, C., Zhang, A., & Chen, F. (2012). A review of sample preparation methods for the pesticide residue analysis in foods. Central European Journal of Chemistry.
- Eticha, S. (n.d.). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. International Journal of Research Studies in Science, Engineering and Technology.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). European Commission.
- DINOSEB - EXTOXNET PIP. (n.d.). Extension Toxicology Network.
- Dinoseb: The Contaminant in Tap Water You Didn't Know Was Harming Your Health. (2026). Fresh Water Systems.
- Pesticide Fact Sheet: Dinoseb. (1986). U.S. Environmental Protection Agency.
- (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. (2016). ResearchGate.
- Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). Thermo Fisher Scientific.
- Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
- Dinoseb (Ref: HOE 26150). (n.d.). Agriculture and Environment Research Unit, University of Hertfordshire.
- Dinoseb. (n.d.). In Wikipedia.
- Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021). Semantic Scholar.
- Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. (2013). ResearchGate.
- QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
- Pesticide Analysis in Food and Beverages Application Compendium. (n.d.). Thermo Fisher Scientific.
- Solid phase extraction in food analysis. (n.d.). Lodz University of Technology.
- Dinoseb (C10H12N2O5). (n.d.). Mount Laurel Municipal Utilities Authority.
- Ozcan, S., & Slemr, J. (2016). Solid-Phase Extraction (SPE): Principles and Applications in Food Samples. PubMed.
- Tackett, B. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
- Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International.
- Dinoseb and Drinking Water. (n.d.). Minnesota Department of Health.
- Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC. (n.d.). SCISPEC.
- QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. (n.d.). ScienceDirect.
- III Analytical Methods. (n.d.). National Institute for Environmental Studies, Japan.
- Screening assessment dinoseb. (2021). Canada.ca.
- Kim, S., et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods. MDPI.
- The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab. (2022). YouTube.
- Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters. (2023). National Institutes of Health.
- LC-MS Applications for Food Safety Analysis Compendium. (n.d.). Thermo Fisher Scientific.
- GC and GC-MS Applications for Food Safety Analysis. (2011). Thermo Fisher Scientific.
- Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
- Application of Dispersive Solid Phase Extraction for Trace Analysis of Toxic Chemicals in Foods. (2018). PubMed.
- Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). PubMed.
- Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments. (2019). ResearchGate.
- The Role of Solid Phase Extraction (SPE) in a Food and Beverage Laboratory. (n.d.). Gilson.
- A review on recent advances in mass spectrometry analysis of harmful contaminants in food. (2023). National Institutes of Health.
- Pesticides in food. (2018). Food Standards Agency.
- Determination of 8 Synthetic Food Dyes by Solid Phase Extraction and Reversed-Phase High Performance Liquid Chromatography. (n.d.). Semantic Scholar.
- Pesticides. (n.d.). European Food Safety Authority.
- Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. (2015). Agilent Technologies.
- The 2020 European Union report on pesticide residues in food. (2022). EFSA Journal.
- Food Contaminant Testing by EU Regulations. (2023). Measurlabs.
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Application Notes and Protocols for the Environmental Monitoring of Dinoseb and its Methyl Ether
Introduction: The Environmental Significance of Dinoseb
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide previously employed for post-emergence weed control in a range of agricultural settings, including cereals, vegetables, and fruits.[1] Although its use has been discontinued in many regions, such as the European Union and the United States, due to high toxicity and potential for adverse health effects like reproductive and developmental issues, it persists in some parts of the world.[1][2] Dinoseb's chemical properties, including moderate aqueous solubility and a high potential for groundwater leaching, contribute to its environmental persistence, particularly in water systems.[1] Consequently, robust and sensitive analytical methods are imperative for monitoring its presence in various environmental matrices to safeguard ecological and human health.
This document provides a comprehensive guide for the detection and quantification of Dinoseb and its methyl ether derivative in environmental samples. The derivatization of Dinoseb to its methyl ether is a common and often necessary step in analytical workflows, particularly for gas chromatography (GC) based methods, as it improves volatility and chromatographic performance.[3]
Physicochemical Properties of Dinoseb Relevant to Environmental Analysis
A thorough understanding of Dinoseb's properties is fundamental to designing effective extraction and analysis protocols.
| Property | Value | Significance for Environmental Monitoring |
| Chemical Formula | C10H12N2O5 | Provides the basis for mass spectrometry identification. |
| Molecular Weight | 240.21 g/mol | Essential for calculating concentrations and preparing standards.[3] |
| Water Solubility | 52 mg/L at 25°C | Moderate solubility indicates potential for transport in surface and groundwater.[4] |
| Vapor Pressure | 1 mm Hg at 151.1°C | Low volatility suggests it is less likely to be found in the atmosphere in significant concentrations.[4] |
| Log Kow | 3.56 | Indicates a moderate potential for bioaccumulation in organisms.[3] |
| pKa | 4.47 | As an acidic phenol, its environmental mobility and partitioning are pH-dependent.[5] |
Core Principles of Analytical Methodologies
The determination of Dinoseb in environmental samples typically involves a multi-step process encompassing sample collection and preservation, extraction, cleanup, derivatization (if necessary), and instrumental analysis. The choice of methodology is dictated by the sample matrix, the required detection limits, and the available instrumentation.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For Dinoseb analysis, derivatization to its methyl ether is often performed to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3][6]
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS): HPLC is suitable for the analysis of less volatile and thermally labile compounds like Dinoseb without the need for derivatization.[7] Coupling HPLC with MS/MS provides high selectivity and sensitivity for complex matrices.[8]
Experimental Workflow for Environmental Monitoring
The following diagram illustrates a generalized workflow for the analysis of Dinoseb in environmental samples.
A generalized workflow for Dinoseb analysis.
Detailed Protocols
Protocol 1: Analysis of Dinoseb in Water by GC-MS following Derivatization
This protocol is adapted from established methods for dinitrophenol pesticides and is suitable for determining Dinoseb in surface and groundwater samples.[9]
1. Sample Collection and Preservation:
-
Collect water samples in 1-liter amber glass bottles.
-
Immediately acidify the sample to a pH of less than 2 with sulfuric acid to prevent degradation.
-
Store samples at 4°C and analyze within 7 days of collection.
2. Extraction:
-
Adjust the pH of a 1-liter water sample to 7-8 with sodium hydroxide.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of 15% methylene chloride in hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh portions of the extraction solvent.
-
Combine the organic extracts.
3. Cleanup (Optional, for highly contaminated samples):
-
A Florisil column cleanup can be employed to remove polar interferences.[9]
-
Prepare a slurry of 10g of activated Florisil in hexane and pack it into a chromatography column.
-
Concentrate the combined extract to approximately 5 mL and apply it to the top of the column.
-
Elute the column with a suitable solvent mixture, such as 6% diethyl ether in hexane, collecting the eluate.
4. Derivatization to Dinoseb Methyl Ether:
-
Concentrate the cleaned extract to approximately 1 mL under a gentle stream of nitrogen.
-
Add 1 mL of a freshly prepared solution of diazomethane in diethyl ether. (Caution: Diazomethane is explosive and toxic. This step must be performed in a well-ventilated fume hood by experienced personnel).
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
5. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
6. Quantification:
-
Prepare a series of calibration standards of this compound in hexane.
-
Analyze the standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of Dinoseg methyl ether in the samples from the calibration curve.
Protocol 2: Analysis of Dinoseb in Soil by HPLC-DAD
This protocol is suitable for the determination of Dinoseb in soil and sediment samples.[7]
1. Sample Collection and Preparation:
-
Collect soil samples from the desired depth and homogenize them.
-
Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris.
2. Extraction:
-
Weigh 10 g of the prepared soil into a 50-mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the extracts.
3. Cleanup:
-
For soils with high organic matter content, a solid-phase extraction (SPE) cleanup may be necessary.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elute the Dinoseb with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
4. HPLC-DAD Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Diode Array Detector (DAD) Conditions:
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for Dinoseb (approximately 265 nm).[7]
-
5. Quantification:
-
Prepare a series of Dinoseb calibration standards in the mobile phase.
-
Analyze the standards under the same HPLC-DAD conditions as the samples.
-
Construct a calibration curve and determine the concentration of Dinoseb in the samples.
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability and accuracy of the analytical data, a robust QA/QC program is essential. This should include:
-
Method Blanks: Analyze a blank sample with each batch of samples to check for contamination.
-
Matrix Spikes: Spike a sample with a known concentration of Dinoseb to assess matrix effects and recovery.
-
Laboratory Control Samples (LCS): Analyze a certified reference material or a laboratory-fortified blank to monitor method performance.
-
Surrogate Standards: Add a compound with similar chemical properties to Dinoseb to all samples, blanks, and standards to monitor extraction efficiency.
-
Calibration Verification: Analyze a calibration standard periodically to ensure the instrument's response remains stable.
Conclusion
The monitoring of Dinoseb and its methyl ether in the environment is critical for assessing potential risks to ecosystems and human health. The protocols outlined in this application note provide a framework for the reliable detection and quantification of these compounds in water and soil matrices. The choice between GC-MS and HPLC-based methods will depend on the specific requirements of the study and the available instrumentation. Adherence to strict QA/QC procedures is paramount to generating high-quality, defensible data.
References
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Screening assessment dinoseb. (2021-02-05). Retrieved from [Link]
-
Dinoseb | C10H12N2O5 | CID 6950. PubChem. Retrieved from [Link]
-
Multi-Residue Pesticide Screening Method using GC/MS. Phenomenex. Retrieved from [Link]
-
Dinoseb (Ref: HOE 26150). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]
-
To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis. (2013-04-22). International Journal of Environmental Science and Development. Retrieved from [Link]
-
Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. (2019). Journal of the Food Hygienic Society of Japan. Retrieved from [Link]
-
METHOD WRITEUP FOR ANALYTICAL METHODS MANUAL. (1986-11). National Water Research Institute, Canada Centre for Inland Waters. Retrieved from [Link]
-
Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Technical Factsheet on Dinoseb. (1986-10). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Dinoseb. Wikipedia. Retrieved from [Link]
-
Draft screening assessment for Dinoseb. (2018-06-06). Retrieved from [Link]
-
Manual of Chemical Methods for Pesticides and Devices. U.S. Environmental Protection Agency. Retrieved from [Link]
-
2,4-Dinitrophenol. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Update of Human Health Ambient Water Quality Criteria: 2,4-Dinitrophenol. (2015-05). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. (2006). Polish Journal of Environmental Studies. Retrieved from [Link]
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Screening assessment dinoseb - Canada.ca [canada.ca]
- 6. phenomenex.com [phenomenex.com]
- 7. To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Quantitative Analysis of Dinoseb Using an Isotopically Labeled Methyl Ether Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note and Protocol for Researchers
Authored by: Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Dinoseb (2-sec-butyl-4,6-dinitrophenol) in environmental matrices. Dinoseb, a highly toxic and environmentally persistent dinitrophenolic herbicide, requires sensitive and accurate monitoring.[1][2][3] This protocol employs an isotope dilution method using a stable isotopically labeled (SIL) internal standard, specifically the methyl ether derivative of Dinoseb, coupled with gas chromatography-mass spectrometry (GC-MS). Derivatization to the methyl ether enhances chromatographic performance, and the use of a co-eluting SIL internal standard provides the highest level of accuracy by correcting for matrix effects and variations in sample preparation and analysis.[4][5][6] This document details the scientific principles, a step-by-step protocol for water and soil samples, and data analysis procedures designed for researchers and analytical scientists.
Introduction: The Rationale for Isotope Dilution
Dinoseb is a synthetic organic compound formerly used as a herbicide and insecticide.[7] Due to its high toxicity, including effects on reproduction and development, and its persistence in the environment, its use has been banned or severely restricted in many countries, including the United States and the European Union.[3][7][8][9] However, it remains a contaminant of concern in soil and water due to historical use and ongoing industrial applications as a polymerization inhibitor.[2][9]
Accurate quantification of Dinoseb at trace levels is crucial for environmental risk assessment and regulatory compliance.[2] The complexity of environmental matrices (e.g., soil, water) often introduces significant challenges for analytical methods, including signal suppression or enhancement in the mass spectrometer (matrix effects) and analyte loss during sample extraction and cleanup.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis in complex samples.[10][11] The core principle involves adding a known quantity of a stable isotopically labeled version of the target analyte to the sample at the very beginning of the analytical process.[12]
Advantages of using a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Chemical and Physical Equivalence: The SIL-IS is chemically identical to the native analyte, ensuring it behaves the same way during every step of the process—extraction, cleanup, derivatization, and chromatographic separation.[6] This corrects for any analyte loss, regardless of the cause.
-
Co-elution: The SIL-IS and the native analyte co-elute from the gas chromatography column, experiencing the same matrix effects at the same time.[13]
-
Correction for Matrix Effects: By measuring the ratio of the native analyte signal to the SIL-IS signal, any ion suppression or enhancement that affects both compounds equally is nullified, leading to highly accurate and precise results.[4][14]
This protocol specifically utilizes the methyl ether derivative of Dinoseb. Phenolic compounds like Dinoseb can exhibit poor peak shape and adsorption in GC systems. Derivatization to their corresponding methyl ethers is a common and effective strategy to improve volatility and chromatographic performance.[5] By using an isotopically labeled Dinoseb methyl ether standard, we ensure that the internal standard accurately reflects the behavior of the derivatized native analyte.
Experimental Protocol
This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of Dinoseb from water and soil samples.
Materials and Reagents
-
Standards:
-
Dinoseb (analytical standard, >98% purity)
-
Isotopically labeled Dinoseb standard (e.g., Dinoseb-d3, Dinoseb-¹³C₆)
-
-
Solvents (Pesticide or GC-MS grade):
-
Methylene Chloride (Dichloromethane)
-
Hexane
-
Acetone
-
Methanol
-
Ethyl Acetate
-
-
Reagents:
-
Reagent Water (ASTM Type I)
-
Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)
-
Hydrochloric Acid (HCl), concentrated
-
Derivatizing Agent: (Trimethylsilyl)diazomethane (TMSD) solution (2.0 M in hexanes) or freshly prepared diazomethane. (EXTREME CAUTION: TMSD and especially diazomethane are toxic, explosive, and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment.)
-
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Separatory funnels (1 L)
-
Concentrator tubes (e.g., Kuderna-Danish or equivalent)
-
Nitrogen evaporation system
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
-
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of the native Dinoseb and the isotopically labeled Dinoseb standards into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol. Store at -20°C.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the labeled Dinoseb primary stock solution in methanol to a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Spiking Solution (e.g., 50 µL for a final concentration of 50 ng/mL) and varying amounts of the native Dinoseb stock solution to a series of volumetric flasks. This creates standards with different native concentrations but a fixed IS concentration. The final mixture is then taken through the derivatization step (Section 2.4).
Sample Preparation and Extraction
The following diagram outlines the general workflow.
Caption: General experimental workflow for Dinoseb analysis.
-
Sample Collection: Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spiking: Add a precise volume (e.g., 50 µL) of the 1 µg/mL labeled Dinoseb IS Spiking Solution to the sample.
-
Acidification: Adjust the sample pH to <2 with concentrated HCl.
-
Extraction: Add 60 mL of methylene chloride to the separatory funnel. Shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate. Drain the lower organic layer into a flask. Repeat the extraction twice more with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a nitrogen evaporator or Kuderna-Danish apparatus. Proceed to the derivatization step.
-
Sample Collection: Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Spiking: Add a precise volume (e.g., 50 µL) of the 1 µg/mL labeled Dinoseb IS Spiking Solution directly onto the soil.
-
Extraction: Add 20 mL of an acetone/hexane (1:1, v/v) mixture. Vortex for 1 minute, then sonicate for 15 minutes.
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully transfer the supernatant (the solvent extract) to a concentration tube.
-
Repeat Extraction: Repeat the extraction (steps 3-4) twice more, combining all supernatants.
-
Concentration: Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Cleanup (if needed): If the extract is highly colored or complex, a solid-phase extraction (SPE) or Florisil column cleanup may be necessary to remove interferences.[15]
-
Proceed to the derivatization step.
Derivatization: Methyl Ether Formation
WARNING: Perform this procedure in a fume hood. Wear appropriate safety gear.
-
To the 1 mL concentrated extract, add 100 µL of methanol (this acts as a catalyst).
-
Slowly add the (Trimethylsilyl)diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the reaction by adding a few drops of 2M acetic acid in hexane until the yellow color disappears.
-
Adjust the final volume to 1 mL with hexane. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 60°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | These must be determined empirically by injecting standards |
| This compound | m/z 254 (Quant), m/z 223 (Qual), m/z 165 (Qual) |
| Dinoseb-d₃ Methyl Ether | m/z 257 (Quant), m/z 226 (Qual) |
Data Analysis and Quantification
The core principle of quantification by isotope dilution is based on the response ratio of the analyte to its labeled internal standard.
Sources
- 1. Screening assessment dinoseb - Canada.ca [canada.ca]
- 2. Environmental Risk Assessment of Dinoseb in Freshwater, Sediment, and Soil Media in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. softprowatersystems.com [softprowatersystems.com]
- 4. lcms.cz [lcms.cz]
- 5. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dinoseb - Wikipedia [en.wikipedia.org]
- 8. Draft screening assessment for Dinoseb - Canada.ca [canada.ca]
- 9. canada.ca [canada.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 13. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
Application Note & Standard Operating Procedure: Quantitative Analysis of Dinoseb in Biological Matrices
Abstract
This document provides a comprehensive guide and a detailed Standard Operating Procedure (SOP) for the quantitative analysis of Dinoseb (2-sec-butyl-4,6-dinitrophenol) in a toxicology laboratory setting. Dinoseb is a highly toxic dinitrophenolic compound, formerly used as a herbicide and fungicide, and its use is now banned in many countries, including the United States and the European Union, due to severe health and environmental effects[1]. Exposure can lead to acute toxicity, reproductive harm, and developmental defects[1][2]. Consequently, sensitive and reliable analytical methods are crucial for monitoring human exposure in clinical and forensic toxicology. This guide focuses on a robust and validated method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for detecting Dinoseb in complex biological matrices such as blood and urine.
Introduction: The Toxicological Significance of Dinoseb
Dinoseb, a crystalline orange solid, exerts its toxicity by acting as an uncoupler of oxidative phosphorylation[1]. This process disrupts the mitochondrial membrane potential, inhibiting the cell's ability to produce ATP, the primary energy currency, ultimately leading to cell death[1][3]. Due to its high toxicity and teratogenic potential, regulatory bodies have established stringent limits or outright bans on its use[1][4]. In a toxicology lab, the analysis of Dinoseb is critical for diagnosing poisoning cases, conducting biomonitoring studies, and in forensic investigations.
The choice of analytical methodology is paramount. While Gas Chromatography (GC) methods exist, often requiring derivatization, LC-MS/MS has become the gold standard for its ability to analyze polar, non-volatile compounds like Dinoseb directly and with exceptional sensitivity[4][5]. This protocol is designed to provide a self-validating system, ensuring the generation of accurate and defensible data, adhering to international quality control standards[6][7][8].
Health, Safety, and Handling Precautions
DANGER: Dinoseb is classified as highly toxic, a reproductive toxicant, and an environmental hazard[1][9][10]. It can be absorbed through ingestion, inhalation, and skin contact[11]. All handling must be performed by trained personnel in a designated controlled area.
-
Personal Protective Equipment (PPE): A certified chemical fume hood is mandatory for handling Dinoseb standards and preparing samples. Required PPE includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or a face shield[10][11].
-
Standard Preparation: Dinoseb is an orange crystalline solid[12]. Analytical standards should be purchased from a reputable supplier. Stock solutions must be prepared in a fume hood, and all glassware must be decontaminated with an appropriate solvent before removal.
-
Spill & Waste Management: In case of a spill, the area should be cleared, and cleanup performed using appropriate spill kits, avoiding dust generation[9]. All waste, including solvents, used sample vials, and contaminated PPE, must be disposed of as hazardous waste according to local, state, and federal regulations[9].
-
First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention[1][11][13]. Have the Safety Data Sheet (SDS) available for medical personnel.
Analytical Workflow: From Sample to Result
The analytical process involves several critical stages, from sample receipt to final data reporting. Each step is designed to ensure sample integrity, maximize analyte recovery, and minimize contamination.
Caption: High-level overview of the Dinoseb analysis workflow.
Detailed Experimental Protocols
Reagents and Materials
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and ethyl acetate.
-
Reagents: Formic acid or acetic acid (LC-MS grade), ammonium formate.
-
Standards: Certified Dinoseb analytical standard and a suitable isotopically labeled internal standard (e.g., Dinoseb-d3).
-
Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials. All glassware must be scrupulously cleaned to avoid contamination[14].
Preparation of Standards and Quality Controls
The accuracy of quantification relies entirely on the quality of calibration standards[8].
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of Dinoseb standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C in an amber glass vial.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare similarly using the isotopically labeled standard.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from sub-ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure independent verification of the calibration curve.
Sample Preparation: Solid Phase Extraction (SPE) Protocol for Blood/Urine
The goal of sample preparation is to isolate Dinoseb from complex biological matrix components like proteins and salts, which can cause ion suppression in the mass spectrometer[15]. SPE is a highly effective technique for this purpose.
Caption: Step-by-step SPE workflow for Dinoseb extraction.
Step-by-Step Protocol:
-
Sample Pre-treatment: Pipette 1 mL of sample (urine, plasma, or serum) into a glass tube. Add the internal standard solution and vortex briefly. Acidify the sample to a pH of ~3-4 with formic acid to ensure Dinoseb is in its neutral form, which enhances retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of reagent water to remove interfering hydrophilic compounds and salts.
-
Elution: Elute the retained Dinoseb and internal standard from the cartridge using 3 mL of an appropriate organic solvent, such as ethyl acetate or methanol.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS Parameters
The following parameters provide a robust starting point for the analysis of Dinoseb. The specific transitions and voltages should be optimized for the instrument in use.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity or equivalent | High-pressure capability allows for use of small particle columns, improving resolution and speed. |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm[4] | C18 provides excellent reversed-phase retention for Dinoseb. Small particle size enhances efficiency. |
| Column Temp. | 40 °C[4][5] | Improves peak shape and reduces viscosity, leading to better chromatography. |
| Mobile Phase A | 0.1% Acetic Acid in Water[4][5] | Acid modifier ensures Dinoseb is protonated for good chromatographic peak shape. |
| Mobile Phase B | Acetonitrile[4][5] | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min[4][5] | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Injection Vol. | 5 - 20 µL[4] | Volume can be adjusted based on the sensitivity required and concentration of the extract. |
| MS System | Agilent 6495 Triple Quadrupole or equivalent | A triple quadrupole is essential for the selectivity and sensitivity of MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4][16][17] | Dinoseb's phenolic group is readily deprotonated, making it highly sensitive in negative ion mode. |
| MRM Transitions | Compound | Precursor Ion (m/z) |
| Dinoseb (Quantifier) | 239.1 | |
| Dinoseb (Qualifier) | 239.1 | |
| Dinoseb-d3 (IS) | 242.1 |
Quality Control and Method Validation
To ensure the trustworthiness of results, a rigorous quality control and validation protocol must be followed, in line with international guidelines[6][7][18].
System Suitability
Before each analytical batch, inject a mid-level concentration standard to verify:
-
Peak Shape: Tailing factor should be between 0.8 and 1.5.
-
Retention Time: Should be within ±2% of the established time.
-
Instrument Sensitivity: Signal-to-noise ratio should be >100.
Batch Quality Control
Each analytical batch must include the following:
-
Method Blank: A sample of reagent water or blank matrix processed through the entire procedure to check for contamination[6].
-
Calibration Curve: A minimum of five non-zero standards spanning the expected concentration range. The curve should have a correlation coefficient (r²) of ≥0.99.
-
QC Samples: At least three levels (low, mid, high) analyzed in duplicate. At least 2/3 of all QCs and 50% at each level must be within ±20% of their nominal value (±25% at the LLOQ).
Method Validation Parameters
The analytical method must be fully validated before implementation[19][20].
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) in blank matrix from at least 6 different sources. | Ensures the method can differentiate Dinoseb from other matrix components. |
| Linearity | r² ≥ 0.99 | Confirms a proportional response of the instrument to analyte concentration. |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). | Measures the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) for intra- and inter-day analyses. | Demonstrates the reproducibility of the results. |
| Limit of Quantitation (LOQ) | Lowest concentration on the calibration curve with accuracy and precision within ±20%. Signal-to-noise >10. | Defines the lowest concentration that can be reliably quantified. |
| Matrix Effect | Calculated by comparing the response of an analyte in a post-extraction spiked sample to a neat standard. Should be consistent across sources. | Assesses the impact of co-eluting matrix components on ionization efficiency. |
| Recovery | Should be consistent and reproducible. Typically >60%. | Measures the efficiency of the extraction process. |
| Stability | Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |
References
-
Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood. Shokuhin Eiseigaku Zasshi. [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent Technologies Application Note. [Link]
-
QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS. European Commission Directorate-General for Health and Food Safety. [Link]
-
Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed. European Commission Directorate-General for Health and Food Safety. [Link]
-
Dinoseb - Wikipedia. Wikipedia. [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. LabRulez LCMS. [Link]
-
Quality Control Procedures for Pesticide Residues Analysis. European Commission. [Link]
-
Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. National Institutes of Health. [Link]
-
Quality control of Pesticide Products – Guidelines for National Laboratories. World Health Organization/Food and Agriculture Organization. [Link]
-
Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. ResearchGate. [Link]
-
ICSC 0149 - DINOSEB. International Chemical Safety Cards (ICSCs). [Link]
-
Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
-
Use of a stopped-flow pneumatic mixing module to analyze dinitrophenol pesticides. Simultaneous determination of dinoseb and dinobuton. Journal of Agricultural and Food Chemistry. [Link]
-
Dinoseb | C10H12N2O5 | CID 6950. PubChem, National Institutes of Health. [Link]
-
Screening assessment dinoseb. Environment and Climate Change Canada. [Link]
-
Technical Factsheet on Dinoseb. U.S. Environmental Protection Agency. [Link]
-
DINOSEB - EXTOXNET PIP. Extension Toxicology Network. [Link]
-
Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Draft screening assessment for Dinoseb. Environment and Climate Change Canada. [Link]
-
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Ministry of Health, Labour and Welfare, Japan. [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
-
Validation of Chromatographic Analytical Methods. 3M Environmental Laboratory. [Link]
-
Validate analytical methods: Topics by Science.gov. Science.gov. [Link]
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- 3. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]
- 4. hpst.cz [hpst.cz]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. www4.ujaen.es [www4.ujaen.es]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Quality Control of Pesticide Residue Measurements and Evaluation of Their Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. ICSC 0149 - DINOSEB [chemicalsafety.ilo.org]
- 12. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DINOSEB | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. epa.gov [epa.gov]
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- 16. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. mhlw.go.jp [mhlw.go.jp]
- 20. multimedia.3m.com [multimedia.3m.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dinoseb Methyl Ether Extraction Recovery
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving high, reproducible recovery is critical for accurate quantification in your research. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the extraction of Dinoseb methyl ether, a moderately nonpolar pesticide derivative. We will explore the causality behind experimental choices to empower you to solve challenges in your own laboratory workflows.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction of this compound.
Q1: My recovery of this compound is consistently low. What are the most common causes?
Low recovery is a frequent issue stemming from several potential sources. A systematic evaluation of your workflow is the key to identifying the root cause.
-
Inappropriate Solvent Polarity: The fundamental principle of extraction is "like dissolves like." this compound is a moderately nonpolar compound due to the ether linkage and the sec-butyl group.[1] If your extraction solvent is too polar (e.g., pure methanol in a liquid-liquid extraction from a largely aqueous sample) or too nonpolar (e.g., hexane for a sample with some polar character), partitioning of the analyte into the solvent will be inefficient. For liquid-liquid extraction (LLE), solvents like dichloromethane or ethyl acetate are often more effective.[2][3]
-
Suboptimal Solid-Phase Extraction (SPE) Parameters: SPE is a powerful technique, but its success depends on carefully optimized steps. Low recovery can result from:
-
Incorrect Sorbent Choice: Using a normal-phase sorbent (like silica) for a nonpolar analyte from an aqueous matrix is a common mistake. A reversed-phase sorbent (like C18 or a polymer-based phase) is the appropriate choice.[4][5]
-
Premature Analyte Elution: The wash solvent may be too strong, causing the analyte to be washed away before the elution step. If this compound is found in the wash fraction, reduce the organic solvent percentage in your wash solution.[6]
-
Incomplete Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent. If the analyte is retained on the cartridge, increase the strength or volume of the elution solvent.[4][6]
-
-
Losses During Solvent Evaporation: this compound, like many pesticide derivatives, can be semi-volatile. Aggressive evaporation techniques—such as high temperatures (>40°C), high nitrogen flow, or evaporating to complete dryness—can lead to significant analyte loss.
-
Matrix Effects: Complex matrices like soil, food, or tissue contain numerous co-extractives (lipids, pigments, humic acids) that can interfere with the extraction process or suppress the instrument signal during analysis.[7][8][9] These interferences can sequester the analyte or cause inaccurate quantification, which appears as low recovery. A proper cleanup step is essential to mitigate these effects.[10]
Q2: I'm using Solid-Phase Extraction (SPE) for sample cleanup. How do I select the right sorbent and optimize the method?
For an analyte like this compound, a reversed-phase SPE mechanism is most appropriate.
Sorbent Selection: A C18 (octadecyl) bonded silica sorbent is the standard choice for retaining moderately nonpolar compounds from polar matrices. Its strong hydrophobic interactions will effectively retain this compound.
Method Optimization Steps:
-
Conditioning: This step wets the sorbent and activates the C18 functional groups. Typically, this involves passing a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge.
-
Equilibration: The sorbent is then flushed with a solution that mimics the sample matrix (e.g., reagent water) to prepare it for sample loading. Crucially, do not let the sorbent bed dry out between this step and sample loading, as this deactivates the functional groups and leads to poor reproducibility.[4]
-
Sample Loading: Load the sample at a slow, controlled flow rate (~1-2 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.[11]
-
Washing: This step removes weakly retained, polar interferences. A common wash solvent is a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol in water). The key is to use a solvent weak enough to leave the analyte on the sorbent.
-
Elution: This step uses a strong organic solvent to desorb the analyte. Acetonitrile or ethyl acetate are excellent choices. To ensure complete elution, consider using multiple small aliquots of solvent.[4]
Q3: My results are highly variable between replicates. What causes poor reproducibility?
Poor reproducibility is often traced to inconsistencies in the execution of the extraction protocol.
-
Inconsistent Sample Homogenization: For solid or semi-solid samples, ensuring each subsample is representative of the whole is critical. Inadequate mixing can lead to significant variations.
-
Variable Extraction Time/Agitation: Ensure that all samples are shaken or vortexed for the same duration and at the same intensity to standardize extraction efficiency.
-
SPE Cartridge Inconsistencies:
-
Drying of the Sorbent Bed: As mentioned, allowing the sorbent to dry before sample loading is a primary cause of erratic recovery.[4]
-
Inconsistent Flow Rates: Applying samples or solvents too quickly and inconsistently can prevent equilibrium from being reached, leading to variable retention and elution.[11]
-
Channeling: If the sample is loaded too quickly, it can create channels through the sorbent bed, leading to poor interaction and low retention.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of pH in extracting this compound versus its parent compound, Dinoseb?
This is a critical point of chemistry that directly impacts extraction strategy.
-
Dinoseb: The parent compound is an acidic phenol with a pKa of about 4.4.[12] Therefore, at a pH above 4.4, it will be deprotonated (anionic), making it water-soluble. At a pH well below 4.4, it will be in its neutral, more organic-soluble form. This property is exploited in LLE, where the sample is acidified to drive the neutral Dinoseb into an organic solvent.
-
This compound: The acidic proton of the phenol group has been replaced by a non-ionizable methyl group. Therefore, This compound is not acidic and its charge state is not affected by pH. While pH can influence the stability of the compound or the extraction of matrix interferents, it is not the primary tool for controlling its partitioning between aqueous and organic phases.[13][14] For this reason, extractions are typically performed at or near a neutral pH.
Q2: Is the QuEChERS method a good choice for this compound from complex matrices like soil or food?
Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent and highly recommended approach.[15][16]
QuEChERS was designed for multi-residue pesticide analysis and is highly effective for moderately nonpolar compounds like this compound.[17][18] The workflow inherently addresses many of the challenges discussed:
-
Efficient Extraction: It uses acetonitrile, an effective solvent for a wide range of pesticides, followed by the addition of salts (like MgSO₄ and NaCl) to induce phase separation from water and drive the analytes into the organic layer.[17]
-
Integrated Cleanup: The second step, dispersive SPE (d-SPE), involves mixing an aliquot of the extract with bulk sorbents to remove interferences. For a typical soil or plant matrix, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences like lipids is highly effective.[10]
Q3: How can I minimize analyte loss during the final concentration step?
Given the potential semi-volatile nature of this compound, gentle concentration is key.
-
Use a Nitrogen Evaporator: A gentle stream of nitrogen at a controlled temperature (35-40°C) is the industry standard.
-
Avoid Complete Dryness: Evaporating to dryness can cause the loss of more volatile analytes. It is better to concentrate to a small volume (e.g., 0.5-1.0 mL).
-
Use a Keeper Solvent: If significant volatility is suspected, add a small amount of a high-boiling, non-interfering solvent (like toluene) to the extract before evaporation. This "keeper" will remain after the more volatile extraction solvent has evaporated, protecting the analyte from being lost.
Part 3: Optimized Protocol - QuEChERS for Soil
This protocol provides a robust, field-proven method for extracting this compound from a soil matrix. It is based on the widely adopted QuEChERS methodology.[10][17]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 8 mL of reagent water and vortex for 1 minute to rehydrate.[10] Allow to stand for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Spike with an internal standard if required.
-
-
Extraction:
-
Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate). The buffer helps to maintain a stable pH to ensure consistent extraction conditions.[17]
-
Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes phase separation.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain cleanup sorbents. For a typical soil matrix, this would be 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Concentration and Analysis:
-
Transfer a 4 mL aliquot of the cleaned extract to a new tube.
-
Concentrate the extract to approximately 0.8 mL under a gentle stream of nitrogen at 40°C.
-
Add solvent to reach a final volume of 1.0 mL and vortex briefly.
-
The sample is now ready for analysis by GC-MS or LC-MS.
-
Part 4: Data & Workflow Visualization
Table 1: Expected Performance of Different Extraction Methods
| Extraction Method | Matrix | Key Parameters | Expected Recovery (%) | Reproducibility (%RSD) | Scientific Rationale |
| LLE | Water | Solvent: Dichloromethane, pH 7, Salting-out (NaCl) | 75-90% | <15% | Good partitioning of the nonpolar analyte into the organic solvent, enhanced by reducing its aqueous solubility.[19] |
| SPE | Water | Sorbent: C18, Elution: Acetonitrile | 85-105% | <10% | Highly selective retention mechanism for nonpolar analytes, leading to cleaner extracts and higher reproducibility.[4] |
| QuEChERS | Soil | Buffered Acetonitrile Extraction, d-SPE with PSA/C18 | 85-110% | <10% | A comprehensive and robust method that combines efficient extraction with effective matrix cleanup, minimizing signal suppression.[10][17] |
Troubleshooting Workflow for Low Recovery
This diagram provides a logical path for diagnosing and solving issues with low analyte recovery.
Caption: A troubleshooting workflow for diagnosing low recovery.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International.
-
QuEChERS.com. (n.d.). Home of the QuEChERS Method. Available at: [Link]
-
Phenomenex Inc. (2024). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]
-
Abdel-Shafy, S., & Taha, F. S. (2015). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
Bouafia, F. Z., & Laoufi, A. (2021). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. Available at: [Link]
-
Haya, M., et al. (2020). Effect of pH on the yield of phenolic extraction from orange peel. ResearchGate. Available at: [Link]
-
Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Available at: [Link]
-
Welch Materials. (2024). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]
-
Jiang, Y., et al. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. PubMed Central. Available at: [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Available at: [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes? Available at: [Link]
-
Phenomenex Inc. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
-
Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
CHROMacademy. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Available at: [Link]
-
ContaminantDB. (2016). This compound (CHEM008008). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dinoseb. PubChem Compound Database. Available at: [Link]
-
ESSLAB. (n.d.). This compound. Available at: [Link]
-
Leito, I., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available at: [Link]
-
Pérez-Mayán, L., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Available at: [Link]
-
Leito, I., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available at: [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Giraldo-Gómez, G. I., et al. (2012). Matrix effect in pesticide analysis by ultra fast liquid chromatography coupled to mass spectrometry. SciELO. Available at: [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pesticide Formulation Methods Index, Fourth Edition. EPA NEPAL. Available at: [Link]
-
Zygmunt, B., et al. (2008). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies. Available at: [Link]
-
Government of Canada. (2021). Screening assessment dinoseb. Available at: [Link]
-
Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dinoseb (Ref: HOE 26150). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
Wikipedia. (n.d.). Dinoseb. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on Dinoseb. EPA NEPAL. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Dinoseb. EPA NEPAL. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods and Procedures for Pesticides. Available at: [Link]
-
ESSLAB. (n.d.). This compound. Available at: [Link]
Sources
- 1. ContaminantDB: this compound [contaminantdb.ca]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 4. welch-us.com [welch-us.com]
- 5. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Dinoseb - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 15. QuEChERS: Home [quechers.eu]
- 16. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. measurlabs.com [measurlabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low derivatization efficiency of Dinoseb
Technical Support Center: Dinoseb Analysis
A Senior Application Scientist's Guide to Troubleshooting Low Derivatization Efficiency
Welcome to the technical support center for Dinoseb analysis. As a dinitrophenolic herbicide, Dinoseb's inherent polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC). Derivatization is a critical pre-analytical step that chemically modifies the Dinoseb molecule, replacing the active hydrogen on its phenolic hydroxyl group. This process increases its volatility and thermal stability, making it amenable to GC separation and detection, typically by an electron capture detector (ECD) or mass spectrometry (MS).[1][2]
However, achieving complete and reproducible derivatization can be challenging. This guide, structured in a question-and-answer format, addresses the most common issues researchers encounter, providing not just solutions but the scientific reasoning behind them to empower you to diagnose and resolve these problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization reaction with a silylating agent (e.g., BSTFA) is yielding no or very low product, even with a pure Dinoseb standard. What's the first thing I should check?
A1: Suspect Moisture Contamination.
Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are exceptionally sensitive to moisture. The silicon atom has a high affinity for oxygen, and any water present in your sample, solvent, or glassware will hydrolytically consume the reagent, preventing it from reacting with Dinoseb. Furthermore, any silyl ether derivative that does form can also be hydrolyzed back to the parent compound by moisture.[3]
Troubleshooting Steps:
-
Reagent Integrity: Ensure your vial of BSTFA (or other silylating agent) is fresh and has been stored under anhydrous conditions (e.g., in a desiccator). Pierce the septum only with a dry needle. Over time, moisture can permeate the septum, degrading the reagent.
-
Solvent Purity: Use only high-purity, anhydrous-grade solvents for your reaction. Purchase solvents in small-volume bottles with septa to minimize atmospheric moisture exposure with each use.
-
Glassware Preparation: All glassware (vials, inserts, syringes) must be rigorously dried. The most effective method is to bake them in an oven at a temperature greater than 100°C for at least 4 hours and cool them in a desiccator immediately before use.[4]
-
Sample Dryness: Your extracted Dinoseb sample must be completely dry. After solvent evaporation, ensure no residual water remains. If your extraction procedure involves a water-based step, ensure subsequent drying steps (e.g., passing the organic extract through anhydrous sodium sulfate) are performed meticulously.[5]
Q2: I'm using an alkylating agent like Pentafluorobenzyl Bromide (PFBBr), but my derivatization efficiency is poor. What factors are most critical for this reaction?
A2: Focus on pH Control and Catalysis.
Alkylation of phenols with reagents like PFBBr is a nucleophilic substitution reaction.[6] For the reaction to proceed efficiently, the phenolic hydroxyl group of Dinoseb must be deprotonated to form the more nucleophilic phenoxide anion. This is highly dependent on the pH of the reaction medium.
Troubleshooting Steps:
-
pH Adjustment: The reaction requires a basic environment to deprotonate the Dinoseb. The pKa of Dinoseb is approximately 4.5, meaning it will be predominantly in its anionic form at a pH well above this value. The addition of a base, such as potassium carbonate, is often required.[7]
-
Phase-Transfer Catalyst: Because the phenoxide salt is ionic and may have low solubility in the organic solvent where PFBBr resides, a phase-transfer catalyst is often essential. Crown ethers (like 18-crown-6) are commonly used to complex the cation (e.g., potassium), making the phenoxide anion more soluble and reactive in the organic phase.
-
Reaction Time & Temperature: Unlike some rapid silylation reactions, PFBBr derivatization can be slower and often requires heating (e.g., 60-90°C) for a specific duration (e.g., 1-3 hours) to proceed to completion.[8] You must optimize these parameters for your specific conditions. To check if the reaction is complete, you can analyze aliquots at different time points until the product peak area no longer increases.
Q3: My Dinoseb standards derivatize perfectly, but when I process my environmental samples (soil, water), the efficiency drops significantly. What is causing this matrix effect?
A3: Co-extracted Matrix Components are Competing with Your Analyte.
Environmental samples contain a complex mixture of organic and inorganic compounds that are often co-extracted with Dinoseb.[9] These matrix components can interfere with the derivatization reaction in several ways:
-
Reagent Consumption: Other compounds with active hydrogens (e.g., natural phenols, carboxylic acids, alcohols) will also react with the derivatizing agent, consuming it before it can fully react with Dinoseb.[9]
-
Reaction Inhibition: Some matrix components can directly inhibit the reaction mechanism.
-
Ion Suppression (MS Detection): In LC-MS analysis, co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer's source, leading to a lower signal even if the derivatization was successful.[10][11]
Troubleshooting Steps:
-
Increase Reagent Concentration: A common first step is to increase the amount of derivatizing agent. As a general rule for silylation, use at least a 2:1 molar ratio of the reagent to all potential active hydrogens in the sample, not just your target analyte.
-
Improve Sample Cleanup: This is the most critical step. A more rigorous cleanup procedure is needed to remove interfering compounds before derivatization. Techniques to consider include:
-
Solid Phase Extraction (SPE): Use an SPE cartridge that selectively retains Dinoseb while allowing interferences to pass through (or vice versa).
-
Liquid-Liquid Partitioning: Perform an acid-base partitioning. For example, after extracting into an organic solvent, you can back-extract Dinoseb into a basic aqueous solution, leaving neutral interferences in the organic layer. Then, re-acidify the aqueous layer and extract the purified Dinoseb back into a fresh organic solvent.[4][12]
-
-
Use Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in an extract from a blank matrix sample (one that is known to be free of Dinoseb).[10] This ensures that your standards and samples experience similar levels of suppression or enhancement, leading to more accurate quantification.
Visual Troubleshooting Guide
This workflow provides a logical path to diagnose the root cause of low derivatization efficiency.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening assessment dinoseb - Canada.ca [canada.ca]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Optimizing GC-MS for Dinoseb Methyl Ether
Welcome to the technical support center for the analysis of Dinoseb methyl ether by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Derivatization
Q1: Why is derivatization necessary for the GC-MS analysis of Dinoseb?
A1: Dinoseb, in its native form, is a polar, acidic phenol.[1][2] This polarity makes it less volatile and prone to interaction with active sites within the GC system, such as silanol groups in the injector liner and column.[3][4] These interactions can lead to poor peak shape (tailing), reduced sensitivity, and poor reproducibility.[5][6]
Derivatization, specifically methylation to form this compound, is a crucial step to overcome these challenges.[1] This process replaces the active hydrogen on the phenolic group with a methyl group, which significantly reduces the compound's polarity and increases its volatility.[7] The resulting this compound is more amenable to gas chromatography, leading to sharper, more symmetrical peaks and improved sensitivity.
Q2: What are the common derivatization reagents for converting Dinoseb to its methyl ether?
A2: Diazomethane is a historically common and effective reagent for methylating acidic compounds like Dinoseb.[1] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures. A safer and also effective alternative is using trimethylsilyldiazomethane (TMSD). Another approach is in-injection port derivatization with reagents like trimethylphenylammonium hydroxide (TMPAH), which can simplify sample preparation.[8]
GC Parameter Optimization
This section delves into the critical GC parameters that influence the separation and detection of this compound.
Inlet Parameters
Q3: What is the optimal injector temperature for this compound analysis?
A3: The injector temperature is a critical parameter that needs careful optimization. A temperature that is too low will result in incomplete volatilization of the analyte, leading to broad or tailing peaks. Conversely, a temperature that is too high can cause thermal degradation of the analyte, especially for thermally labile compounds.[9][10]
For this compound, a good starting point for the injector temperature is 250 °C. However, this should be empirically optimized. It's recommended to perform a temperature study, analyzing the peak shape and response at various injector temperatures (e.g., 230 °C, 250 °C, 270 °C) to find the ideal balance between efficient volatilization and minimal degradation. The use of a Programmed Temperature Vaporizer (PTV) inlet can offer advantages by allowing for a lower initial temperature during injection followed by a rapid ramp to a higher temperature for efficient transfer to the column.[11][12]
Q4: Which injection mode is best: split or splitless?
A4: The choice between split and splitless injection depends on the concentration of this compound in your sample and the required sensitivity.
-
Splitless Injection: This mode is ideal for trace-level analysis where maximum sensitivity is required. The entire vaporized sample is transferred to the column, maximizing the amount of analyte reaching the detector.
-
Split Injection: When analyzing higher concentration samples, a split injection is preferred to avoid overloading the column, which can lead to fronting peaks and poor resolution. The split ratio can be adjusted to introduce only a fraction of the sample onto the column.
For most environmental and food safety applications where low detection limits are necessary, splitless injection is the recommended mode.[13]
Column Selection and Oven Program
Q5: What type of GC column is most suitable for this compound analysis?
A5: The choice of the GC column's stationary phase is the most critical factor in achieving a good separation.[14] For general pesticide analysis, including this compound, a low-polarity stationary phase is typically recommended.
A 5% Phenyl Polysilphenylene-siloxane (or similar 5% phenyl-methylpolysiloxane) column , often designated with a "-5ms" suffix, is an excellent first choice.[15][16][17] These columns offer good selectivity for a wide range of pesticides and are thermally stable. For resolving structurally similar compounds, a mid-polarity column like a VF-1701 or DB-1701P might offer enhanced separation.[18]
Key column dimensions to consider are:
-
Length: 30 meters is a standard length that provides a good balance between resolution and analysis time.
-
Internal Diameter (I.D.): 0.25 mm I.D. is the most common choice, offering a good compromise between efficiency and sample capacity.[14]
-
Film Thickness: A thinner film (e.g., 0.25 µm) is suitable for analytes with higher boiling points like pesticides, allowing them to elute at lower temperatures with shorter retention times.[14]
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, HP-5ms) | Provides good selectivity and thermal stability for a broad range of pesticides.[15][16] |
| Length | 30 m | Standard length offering a good balance of resolution and analysis time. |
| Internal Diameter | 0.25 mm | Optimal compromise between efficiency and sample capacity for most applications.[14] |
| Film Thickness | 0.25 µm | Suitable for semi-volatile compounds like pesticides, enabling elution at lower temperatures.[14] |
Q6: How do I develop an effective oven temperature program?
A6: An optimized oven temperature program is essential for good chromatographic resolution and peak shape.[19] A good starting point for a temperature program for this compound is as follows:
-
Initial Temperature: Start at a relatively low temperature, for example, 80 °C, and hold for 1-2 minutes. This allows for proper focusing of the analytes at the head of the column.
-
Temperature Ramp: Increase the temperature at a moderate rate, such as 15-25 °C per minute, to a final temperature of around 300-320 °C.[12][17]
-
Final Hold: Hold the final temperature for a few minutes to ensure that all components have eluted from the column.
This program should be optimized based on the specific column and instrument being used, as well as the complexity of the sample matrix. The goal is to achieve a good separation of this compound from any other compounds in the sample in a reasonable analysis time.
Mass Spectrometer (MS) Parameters
Q7: What are the key MS parameters to optimize for this compound detection?
A7: For sensitive and selective detection of this compound, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended.[15] In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly improves the signal-to-noise ratio and lowers the detection limits compared to full scan mode.
The mass spectrum of this compound will have a characteristic fragmentation pattern. The NIST WebBook and other spectral libraries can provide information on the expected mass-to-charge ratios (m/z) of the fragments.[20][21] Key ions for this compound should be selected for SIM analysis. Typically, a quantifier ion (the most abundant) and one or two qualifier ions are chosen to ensure accurate identification and quantification.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for trace-level analysis by monitoring specific ions.[15] |
| Source Temperature | 230-250 °C | Should be optimized for stable and efficient ionization without causing thermal degradation. |
| Transfer Line Temp. | 280-300 °C | Must be high enough to prevent condensation of the analyte as it transfers from the GC to the MS.[22] |
Troubleshooting Guide
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing Peaks)
-
Potential Cause A: Active Sites in the System. The presence of active silanol groups in the injector liner, column, or even a dirty MS source can cause polar compounds to tail.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner specifically designed for active compounds.[4]
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim a small portion (10-20 cm) from the front of the column to remove accumulated non-volatile residues.
-
MS Source Cleaning: If the MS source is contaminated, it may require cleaning to remove active sites.[23]
-
-
-
Potential Cause B: Inappropriate Injection Temperature. A temperature that is too low can lead to incomplete and slow volatilization.
-
Solution: Increase the injector temperature in increments of 10-20 °C and observe the effect on peak shape. Be careful not to exceed the thermal stability limit of the analyte.
-
Problem 2: Low or No Signal
-
Potential Cause A: Derivatization Failure. The derivatization reaction may be incomplete or may have failed.
-
Solution:
-
Verify the quality and freshness of the derivatizing reagent.
-
Optimize the reaction conditions (e.g., temperature, time, and reagent concentration).
-
Analyze a derivatized standard to confirm the success of the procedure.
-
-
-
Potential Cause B: System Leak. A leak in the GC or MS system can significantly reduce sensitivity.[24]
-
Solution: Perform a leak check of the entire system, paying close attention to the injector septum, column fittings, and MS vacuum connections.[23]
-
-
Potential Cause C: MS Tuning Issues. An improperly tuned mass spectrometer will have poor sensitivity.
-
Solution: Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.
-
Problem 3: Matrix Interference
-
Potential Cause: Co-eluting Compounds from the Sample Matrix. Complex matrices, such as those from food or environmental samples, can contain compounds that co-elute with this compound, interfering with its detection and quantification.[25][26]
-
Solution:
-
Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components before GC-MS analysis. The QuEChERS method is a widely used and effective sample preparation technique for pesticide residue analysis in various matrices.[12][13]
-
Optimize Chromatography: Adjust the oven temperature program to improve the separation of the analyte from interfering peaks.
-
Use of Tandem Mass Spectrometry (GC-MS/MS): For highly complex matrices, GC-MS/MS provides an additional level of selectivity by monitoring specific fragmentation transitions, which can effectively eliminate matrix interference.[17][27]
-
-
Experimental Workflow Visualization
Caption: Workflow for this compound Analysis.
Logical Troubleshooting Flow
Caption: Troubleshooting Logic for GC-MS Analysis.
References
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- The American Journal of Medical Sciences and Pharmaceutical Research. (2024). DEVELOPMENT AND VALIDATION OF A GC/MS-BASED ASSAY FOR DETECTING PESTICIDE RESIDUES IN HUMAN BLOOD.
- MDPI. (n.d.). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator.
- Chrom Tech. (n.d.). Agilent Pesticides GC Columns.
- DergiPark. (n.d.). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples.
- National Institutes of Health. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters.
- GL Sciences. (n.d.). Comparison of two GC-columns for analysis of pesticides for the US EPA 8270 method, Rtx®-5MS and Inertcap.
- LabRulez. (n.d.). GC/MS/MS Pesticide Residue Analysis.
- LabRulez GCMS. (n.d.). Pesticides residue analysis challenges using GC-MS/MS.
- Agilent. (n.d.). GC Inlets An Introduction.
- LCGC. (2015). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow.
- Merck Millipore. (n.d.). Environmental & Agricultural GC Column Selection Guide.
- Conquer Scientific. (2024). Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- National Institutes of Health. (n.d.). Dinoseb. PubChem.
- ScienceDirect. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
- MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- Polish Journal of Environmental Studies. (n.d.). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography.
- Restek. (n.d.). Dinoseb methyl ester. EZGC & EZLC Online Software Suite.
- National Institute of Standards and Technology. (n.d.). Dinoseb. NIST WebBook.
- Agilent. (n.d.). Understanding the GC Inlet. Which one is more appropriate for your method?.
- Restek. (n.d.). Dinoseb methyl ester. EZGC Method Translator.
- BenchChem. (2025). Optimizing injection volume and temperature for GC analysis of Carbaryl.
- USDA Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS.
- PubMed. (1999). Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems.
- ResearchGate. (2025). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS.
- mzCloud. (2014). Dinoseb.
- ResearchGate. (2007). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives.
- Thermo Fisher Scientific. (2011). GC and GC-MS Applications for Food Safety Analysis.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- Wikipedia. (n.d.). Dinoseb.
- MDPI. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021).
- YouTube. (2022). How to Troubleshoot and Improve your GC/MS.
- CHROMacademy. (n.d.). Troubleshooting.
- LCGC International. (n.d.). Stopping GC and GC–MS Problems Before They Start.
- ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
Sources
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- 27. mdpi.com [mdpi.com]
Addressing peak tailing and poor chromatography of Dinoseb derivatives
Welcome to the technical support center for the analysis of Dinoseb and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with chromatographic fidelity, specifically peak tailing and poor resolution. Here, we move beyond generic advice to provide in-depth, chemically-grounded solutions to common problems encountered during Liquid Chromatography (LC) and Gas Chromatography (GC) analysis of these challenging dinitrophenolic compounds.
Understanding the Challenge: The Chemistry of Dinoseb
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is an acidic compound with a phenolic hydroxyl group and two nitro groups. Its chemical nature is the primary driver of most chromatographic issues. Understanding its properties is the first step in effective troubleshooting.
Dinoseb is an acidic phenol with a pKa of approximately 4.62.[1] This means that the pH of the mobile phase in liquid chromatography will dictate its ionization state, which is a critical factor for retention and peak shape.[2][3] The polar phenolic hydroxyl group is also prone to strong, undesirable secondary interactions with active sites in both LC and GC systems, leading to significant peak tailing.[4][5]
| Property | Value | Source |
| Chemical Name | 2-(1-Methylpropyl)-4,6-dinitrophenol | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₅ | [6] |
| Molecular Weight | 240.21 g/mol | [1] |
| pKa | ~4.62 | [1] |
| Solubility | Very poor in water (0.052 g/L); Soluble in most organic solvents | [6][7][8] |
Frequently Asked Questions (FAQs)
Q1: Why is my Dinoseb peak severely tailing in my reversed-phase LC analysis?
A: The most common cause is secondary interaction between the acidic phenolic group of Dinoseb and residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18).[5][9] These silanols are themselves acidic and can engage in strong hydrogen bonding or ion-exchange interactions with your analyte, delaying its elution from these active sites and causing a tailed peak.[10][11][12]
Q2: What is the best mobile phase pH for analyzing Dinoseb by LC-MS?
A: To ensure a single, stable chemical form and prevent peak distortion, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from Dinoseb's pKa (~4.62). For analysis by ESI-MS in negative ion mode, a mobile phase pH above 6.5 (e.g., using an ammonium acetate or ammonium formate buffer) will ensure Dinoseb is fully deprotonated and gives a strong signal.[13] Conversely, a pH below 3.0 (e.g., using 0.1% formic acid or acetic acid) will keep it fully protonated and well-behaved on the column, though sensitivity in negative mode may be slightly reduced.[13][14][15] Avoid buffering in the pH 4-6 range.
Q3: I'm seeing significant peak tailing for Dinoseb in my GC analysis. What is the first thing I should check?
A: The primary suspect is interaction with active sites within your GC system. The polar phenolic hydroxyl group of underivatized Dinoseb will adsorb to any active silanol groups in the GC inlet liner, the front of the GC column, or metal surfaces.[4] This is a very common issue for polar analytes.[4] Start by performing routine inlet maintenance: replace the liner with a fresh, deactivated one, change the septum, and trim 10-15 cm from the front of your analytical column.[16]
Q4: Is derivatization necessary for the GC analysis of Dinoseb?
A: While not strictly mandatory, derivatization is highly recommended for robust and sensitive GC analysis.[17][18] Derivatizing the phenolic hydroxyl group (e.g., through methylation or silylation) makes the molecule more volatile and significantly less polar.[19] This dramatically reduces its ability to interact with active sites, resulting in sharper, more symmetrical peaks and improved detection limits.[18][19] EPA method 615, for instance, uses methylation with diazomethane for the analysis of chlorinated herbicides, including Dinoseb.[20]
In-Depth Troubleshooting Guide: Reversed-Phase LC
This section provides a systematic approach to diagnosing and resolving common issues with Dinoseb analysis in reversed-phase liquid chromatography.
Logical Workflow for Troubleshooting LC Peak Tailing
Caption: A step-by-step decision tree for diagnosing LC peak tailing.
Problem: Severe Peak Tailing
Cause 1: Secondary Silanol Interactions
-
Mechanism: As an acidic phenol, Dinoseb in its ionized (anionic) form can interact strongly with positively charged sites on the silica surface, which are often residual, un-end-capped silanol groups (Si-OH).[12][21] These interactions create a secondary, non-ideal retention mechanism that leads to tailing.[5][9][11] Even at low pH where Dinoseb is neutral, hydrogen bonding between the phenolic proton and silanols can occur.[9]
-
Solutions:
-
Mobile Phase pH Control: Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of Dinoseb (~4.62).[2] A low pH (e.g., 2.5-3.0 with formic or acetic acid) will suppress the ionization of both Dinoseb and the majority of silanol groups, minimizing ionic interactions.[9][21]
-
Use High-Purity, End-Capped Columns: Modern "Type B" silica columns have lower metal content and are more effectively end-capped, meaning fewer free silanol groups are available to cause secondary interactions.[9][12] This is one of the most effective ways to improve peak shape for polar acidic compounds.
-
Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, but this is not compatible with MS detection.
-
The Dinoseb-Silanol Interaction
Caption: Undesirable interaction between Dinoseb and a column active site.
Cause 2: Metal Chelation
-
Mechanism: Dinoseb, with its phenol and nitro groups, can act as a chelating agent for trace metal ions (e.g., iron, aluminum) that may be present in the silica matrix of the column packing, in stainless steel frits, or elsewhere in the flow path.[5][22] This interaction creates another strong retention mechanism that contributes to peak tailing.[23][24]
-
Solutions:
-
Use High-Purity Columns: Columns made with high-purity silica contain significantly lower levels of metal contaminants.[12]
-
Consider Bio-Inert or PEEK Hardware: If metal contamination from the system (tubing, frits, needle seat) is suspected, switching to a system with PEEK or MP35N flow paths can eliminate this source of interaction.
-
Mobile Phase Additive (Non-MS applications): For UV-only applications, adding a very low concentration (e.g., 0.1-0.5 mM) of a strong chelator like EDTA to the mobile phase can passivate metal sites in the system. This is not recommended for MS analysis as EDTA is highly ion-suppressive.
-
In-Depth Troubleshooting Guide: Gas Chromatography (GC)
GC analysis of Dinoseb presents a different set of challenges, primarily related to its polarity and thermal stability.
Problem: Peak Tailing and/or Low Response
Cause 1: System Activity (Adsorption)
-
Mechanism: The free hydroxyl group on the Dinoseb molecule is highly polar and will readily and strongly adsorb to any active sites in the sample flow path.[4] This includes silanol groups on the surface of a glass inlet liner, metal surfaces in the inlet, or contamination at the head of the GC column.[4][16] This adsorption prevents a portion of the analyte from eluting with the main band, causing a tailing peak and reduced signal intensity.
-
Solutions:
-
Inlet Maintenance: This is the most critical step. Regularly replace the inlet liner with a high-quality, deactivated liner. Change the septum to prevent fragments from falling into the liner and creating active sites.
-
Column Trimming: Cut 10-15 cm from the front of the column to remove accumulated non-volatile residue and active sites that form over time.
-
Use a Guard Column: An integrated or press-fit deactivated guard column can trap non-volatile matrix components and protect the analytical column.[16]
-
Cause 2: Lack of Derivatization
-
Mechanism: As mentioned, the polar hydroxyl group is the primary cause of adsorption. Derivatization is a chemical reaction used to block this functional group, making the resulting molecule more volatile and less polar.[18][19] This minimizes interactions with the GC system, leading to sharp, symmetrical peaks.
-
Solution: Implement a Derivatization Protocol. Methylation is a common and effective derivatization strategy for phenols like Dinoseb.[15] While historical methods used diazomethane, safer alternatives like trimethylsilyldiazomethane (TMSD) or derivatization with reagents like BSTFA (for silylation) are now common.
Experimental Protocol: Methylation of Dinoseb for GC Analysis
This protocol is a representative example. All work with derivatizing agents must be performed in a fume hood with appropriate personal protective equipment. Always handle standards and reagents according to the manufacturer's safety data sheet.
-
Sample Preparation: Evaporate the solvent from your prepared sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 100 µL of a suitable solvent mixture, such as Methanol/Toluene (10:90 v/v).
-
Derivatization: Add 20 µL of 2.0 M Trimethylsilyldiazomethane (TMSD) in hexane.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 30 minutes. The appearance of a persistent yellow color indicates an excess of reagent.
-
Quenching (Optional but Recommended): Add 5-10 µL of acetic acid to quench any excess TMSD. The yellow color should disappear.
-
Analysis: The sample is now ready for injection into the GC-MS or GC-ECD system.
GC Decision Workflow
Sources
- 1. Dinoseb [drugfuture.com]
- 2. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 3. chromatographytoday.com [chromatographytoday.com]
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- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
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- 19. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 20. epa.gov [epa.gov]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 23. The role of chelation in the treatment of other metal poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chelation in metal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Dinoseb Methyl Ether Analytical Standards
Welcome to the technical support center for Dinoseb methyl ether analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the integrity and stability of your analytical standards. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you design robust experiments and troubleshoot common issues with confidence.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and testing of this compound.
Q1: What is this compound and why is its stability critical?
This compound (CAS No. 6099-79-2) is the methylated derivative of Dinoseb, a dinitrophenolic herbicide.[1][2] In analytical chemistry, it serves as a certified reference material for the accurate quantification of Dinoseb residues in environmental and agricultural samples.[3] The stability of this analytical standard is paramount; any degradation leads to a decrease in its purity and concentration, which directly compromises the accuracy and validity of analytical results. An unstable standard can lead to the underestimation of contaminants in a sample, with potential risks to public health and the environment.
Q2: What are the recommended storage conditions for this compound analytical standards?
The stability of this compound is highly dependent on storage conditions. Adherence to the manufacturer's recommendations is the first and most critical step. General best practices, derived from supplier data sheets and general chemical storage principles, are summarized below.
| Parameter | Condition | Rationale & Expert Insights |
| Temperature | Refrigerated (0-5 °C) for neat material[1]; Ambient (>5 °C) for solutions in Methanol[4] | Lower temperatures slow down kinetic degradation processes. However, for solutions, refrigeration can sometimes cause the analyte to precipitate out of the solvent. Always verify the manufacturer's Certificate of Analysis (CoA) for the specific formulation. |
| Light | Protect from light (store in amber vials or in the dark) | Dinitroaromatic compounds can be susceptible to photolytic degradation.[5] Storing in amber vials or in a dark cabinet is a simple and effective measure to prevent light-induced decomposition. |
| Atmosphere | Tightly sealed container | Prevents volatilization of the solvent (for solutions) and minimizes exposure to atmospheric oxygen and humidity, which could contribute to oxidative or hydrolytic degradation. |
| Chemical Environment | Store away from strong acids, bases, and oxidizing agents | This compound, like other ethers and nitroaromatic compounds, can be susceptible to chemical degradation.[6] Segregation from incompatible chemicals is a fundamental laboratory safety and sample integrity practice.[7] |
Q3: What are the primary degradation pathways for this compound?
Understanding potential degradation pathways is essential for designing stability-indicating methods. Based on its chemical structure (a nitrophenyl ether), this compound is susceptible to several degradation mechanisms.[8]
| Degradation Pathway | Description & Potential Products |
| Hydrolysis | Cleavage of the ether linkage under acidic or basic conditions to form Dinoseb and methanol. This is a significant pathway to consider, although some sources suggest Dinoseb itself hydrolyzes slowly in water.[5] |
| Photolysis | Degradation upon exposure to light, particularly UV radiation. This can be a significant degradation pathway for Dinoseb on surfaces.[5] The specific photoproducts can be complex and may involve reactions of the nitro groups or the aromatic ring. |
| Oxidation | Reaction with oxidizing agents may affect the sec-butyl group or the aromatic ring, though this is generally less common for this class of compounds compared to hydrolysis or photolysis. |
| Reduction | Under anaerobic or reducing conditions, the nitro groups (-NO₂) can be reduced to amino groups (-NH₂), forming amino-dinoseb methyl ether derivatives.[6] This is a known pathway for the parent compound, Dinoseb.[9] |
Q4: Which regulatory guidelines should I follow for stability testing?
While this compound is an environmental standard and not a pharmaceutical drug substance, the principles outlined in the International Council for Harmonisation (ICH) guidelines provide a robust framework for conducting stability studies. The most relevant guideline is ICH Q1A(R2) - Stability Testing of New Drug Substances and Products .[10][11][12][13] This guideline details the setup of long-term and accelerated stability studies and the principles of forced degradation.
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for essential stability testing experiments.
Overall Stability Testing Workflow
The following diagram illustrates a comprehensive workflow for assessing the stability of a new batch of this compound analytical standard.
Caption: Workflow for Stability Testing of Analytical Standards.
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is crucial for developing a stability-indicating analytical method.[14][15][16] The goal is to intentionally degrade the standard to produce its likely degradation products. A target degradation of 5-20% is generally considered optimal to ensure the method can separate degradants from the main peak without overwhelming the chromatogram.[17]
Objective: To generate potential degradation products of this compound and validate the specificity of the analytical method.
Materials:
-
This compound standard solution (e.g., 100 µg/mL in acetonitrile or methanol).[4][18]
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade solvents (acetonitrile, methanol)
-
Class A volumetric flasks, pipettes
-
pH meter
-
Heating block or oven
-
Photostability chamber (compliant with ICH Q1B)
Procedure:
-
Preparation: Prepare five separate aliquots of the this compound standard solution in clear vials. Prepare a sixth aliquot as an unstressed control.
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the nominal concentration with mobile phase.
-
Base Hydrolysis: To a second aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to the nominal concentration with mobile phase.
-
Expert Insight: Basic conditions are often harsher for ether hydrolysis. Starting at room temperature is a prudent first step to avoid excessive degradation.
-
-
Oxidation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the nominal concentration with mobile phase.
-
Thermal Degradation: Place a fourth aliquot (in a sealed vial to prevent evaporation) in an oven at 70°C for 48 hours. Cool and dilute to the nominal concentration with mobile phase.
-
Photolytic Degradation: Expose the fifth aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A parallel dark control should also be run. Dilute to the nominal concentration with mobile phase.
-
Analysis: Analyze the control and all stressed samples using the stability-indicating HPLC method.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Check for new peaks (degradation products).
-
Evaluate peak purity of the main this compound peak in all samples.
-
Calculate the mass balance to ensure all components are accounted for.[17]
-
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, impurities, or excipients.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for a moderately nonpolar molecule like this compound. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Acetic Acid | A simple reversed-phase mobile phase. The acid can improve peak shape for any phenolic degradants (like Dinoseb). A gradient elution may be required to resolve all degradation products.[19] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Using a column oven ensures stable retention times and improves reproducibility.[20] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on standard concentration and detector sensitivity. |
| Detection | UV at 254 nm | Nitroaromatic compounds typically have strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity across all chromatograms. |
Part 3: Troubleshooting Guide
This section is formatted to help you quickly diagnose and resolve specific issues encountered during your stability studies.
Problem 1: Unexpected Peaks Appear in the Chromatogram of a Stability Sample
Possible Causes & Solutions:
-
Analyte Degradation: This is the expected outcome in forced degradation studies and a key finding in formal stability studies.
-
Action: Correlate the appearance of the peak with the storage condition (e.g., does it only appear in the acid-stressed sample?). This helps identify the degradation pathway. Use a PDA detector to check the peak purity of the parent peak and obtain the UV spectrum of the new peak for characterization. LC-MS analysis can be used for structural elucidation.[19]
-
-
Contamination: The peak may originate from the solvent, glassware, or the HPLC system itself.
-
Action: Inject a mobile phase blank. If the peak is present, the contamination is from your solvent or system. If the peak is absent, prepare a new, clean control sample (standard diluted in fresh solvent) and re-analyze.
-
-
Carryover from Previous Injection:
-
Action: Run a blank injection immediately after your sample. If the peak appears, it indicates carryover. Troubleshoot the injector and wash cycle.[21]
-
Problem 2: Significant Loss of Assay Value with Poor Mass Balance (<95%)
Possible Causes & Solutions:
-
Formation of Non-UV Active Degradants: The degradation product may not absorb at the detection wavelength.
-
Action: Re-run the sample on a PDA detector and examine the chromatogram at different wavelengths. Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to search for the missing mass.
-
-
Formation of Volatile Degradants: A degradation product may be a volatile compound that is lost during sample handling or is not retained on the column.
-
Action: This can be challenging to diagnose. Headspace GC-MS analysis of the stressed sample may be necessary to identify volatile products.
-
-
Irreversible Adsorption: Degradants may be strongly and irreversibly adsorbed onto the HPLC column.
-
Precipitation of Analyte/Degradant: The analyte or a degradant may have precipitated out of solution, especially if samples were refrigerated or frozen.
-
Action: Visually inspect the sample vial. Gently warm and vortex the sample to re-dissolve any precipitate before injection. Always ensure your sample solvent is compatible with the mobile phase.[21]
-
Troubleshooting Logic: Investigating Loss of Assay
The following decision tree provides a logical path for troubleshooting a loss of assay value.
Caption: Decision tree for troubleshooting poor mass balance.
Problem 3: Chromatographic Issues (Peak Tailing, Splitting, or Drifting Retention Times)
Possible Causes & Solutions:
This class of problems is often related to the HPLC system or method, rather than analyte instability.[23]
| Issue | Possible Cause | Troubleshooting Action |
| Peak Tailing | Secondary Interactions: Silanol interactions between acidic degradants and the silica backbone of the column. | Lower the mobile phase pH (e.g., add 0.1% formic or acetic acid) to suppress silanol activity.[22] |
| Column Contamination/Void: Buildup of strongly retained compounds on the column frit or head. | Reverse-flush the column (disconnect from detector first). If unresolved, replace the column. Use a guard column for prevention.[20] | |
| Peak Splitting | Clogged Frit: Particulates partially blocking the column inlet frit. | Replace the frit or the column. Always filter samples and mobile phases. |
| Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase (e.g., 100% ACN into a highly aqueous mobile phase). | Dilute or dissolve the sample in the initial mobile phase whenever possible.[21] | |
| Drifting Retention Times | Poor Temperature Control: Fluctuations in ambient lab temperature. | Use a thermostatted column compartment and ensure it has reached equilibrium.[20][23] |
| Mobile Phase Change: Inconsistent mixing by the pump or evaporation of the organic component. | Prepare fresh mobile phase. Purge pump lines thoroughly. Consider pre-mixing solvents if the issue points to the proportioning valve.[21] | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Ensure at least 10-15 column volumes of mobile phase pass through the column before starting the sequence.[20] |
References
- U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
- SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- AccuStandard. This compound CAS # 6099-79-2.
- U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
- AccuStandard. This compound CAS # 6099-79-2.
- Restek. Dinoseb methyl ester.
- National Center for Biotechnology Inform
- BioProcess International.
- SGS.
- ContaminantDB. (2016). This compound (CHEM008008).
- Government of Canada. (2021). Screening assessment dinoseb. Canada.ca.
- Government of Canada Publications. (1986). METHOD WRITEUP FOR ANALYTICAL METHODS MANUAL.
- National Center for Biotechnology Information. (2012). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. PubMed.
- National Center for Biotechnology Information. (1995). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. PubMed.
- UMass Amherst. Pesticide Storage, Handling and Disposal.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- ResearchGate. (2025). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (Dinoseb).
- Biomedical Journal of Scientific & Technical Research. (2022).
- ESSLAB. This compound.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- YMC. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- MedCrave. (2016).
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- 4. accustandard.com [accustandard.com]
- 5. Screening assessment dinoseb - Canada.ca [canada.ca]
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- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
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- 23. HPLC Troubleshooting Guide [scioninstruments.com]
Dinoseb Methyl Ether Solutions: Technical Support & Stability Guide
Welcome to the Technical Support Center for Dinoseb methyl ether. This guide is designed for researchers, analytical scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a specialized aromatic ether, the stability of this compound in solution is paramount for generating accurate and reproducible data. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent degradation and ensure the integrity of your solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the handling and analysis of this compound solutions.
Question: My this compound solution has developed a yellow or orange-brown tint. What does this indicate?
Answer: The appearance of a yellow or orange-brown color in a previously colorless or pale-yellow solution is often an indicator of degradation. The primary degradation product is likely 2-sec-butyl-4,6-dinitrophenol (Dinoseb), the parent phenol of this compound.[1][2] Dinoseb itself is a yellow crystalline solid or orange-brown viscous liquid.[1][3] This degradation is most likely due to the hydrolysis of the ether linkage.
Immediate Actions:
-
Cease Use: Do not use the discolored solution for quantitative experiments, as the concentration of the active compound is no longer accurate.
-
Verify Degradation: Analyze the solution using HPLC-UV or GC-MS to confirm the presence of Dinoseb and quantify the extent of degradation. Dinoseb will appear as a separate peak from this compound.
-
Review Storage Conditions: Assess your storage protocol against the recommendations in this guide (see "Protocols" section below). Key factors to check are temperature, exposure to light, and the pH of your solvent.
Question: I'm observing a new, unexpected peak in my chromatogram (HPLC or GC) that elutes close to my this compound peak. Could this be a degradation product?
Answer: Yes, this is a strong possibility. The most probable degradation product is Dinoseb, formed via hydrolysis of the ether bond. Depending on your chromatographic conditions, Dinoseb, being more polar than its methyl ether, will likely have a different retention time. Other minor degradation products could arise from reactions involving the nitro groups, though this is less common under typical storage conditions.[4]
Troubleshooting Steps:
-
Identify the Peak: If you have a certified reference standard of Dinoseb, inject it using the same method to confirm if the retention time matches the unexpected peak.
-
Mass Spectrometry Confirmation: If using a mass spectrometer, examine the mass spectrum of the unknown peak. The molecular weight of Dinoseb is 240.2 g/mol , while this compound is 254.24 g/mol .[1][5] Look for the corresponding molecular ions to confirm the identity of the degradation product.
-
Evaluate Potential Causes:
Question: The measured concentration of my this compound standard solution is consistently lower than the prepared concentration. What could be the cause?
Answer: A decrease in concentration over time points to either degradation of the analyte or evaporation of the solvent.
Systematic Evaluation:
-
Check for Degradation Products: As detailed in the previous question, use chromatographic techniques to look for the presence of Dinoseb or other degradation products. If degradation is confirmed, the loss of the parent compound is the cause of the lower concentration.
-
Evaluate Solvent Evaporation:
-
Ensure that your storage vials have tight-fitting caps with chemically resistant septa (e.g., PTFE-lined).[10][11]
-
Store solutions at low, stable temperatures (refrigerated or frozen) to minimize solvent evaporation.[10][12]
-
For highly volatile solvents, consider preparing smaller volumes of working standards more frequently.
-
-
Review Solution Preparation: Double-check your calculations, weighing procedures, and dilutions to rule out human error during the initial preparation of the standard.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound in solution?
The most probable degradation pathway is the acid-catalyzed or, to a lesser extent, base-catalyzed hydrolysis of the ether bond, yielding methanol and Dinoseb.[6][7] While Dinoseb itself is reported to be stable to hydrolysis, the ether linkage in this compound introduces a site susceptible to this reaction.[1] Additionally, photodegradation can occur, especially upon exposure to UV light.[8][13]
DME [label="this compound\n(C11H14N2O5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dinoseb [label="Dinoseb\n(2-sec-butyl-4,6-dinitrophenol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methanol [label="Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; Photo_Products [label="Photodegradation\nProducts", fillcolor="#34A853", fontcolor="#FFFFFF"];
DME -> Dinoseb [label=" Hydrolysis\n(H₂O, H⁺/OH⁻)"]; DME -> Methanol [label=" Hydrolysis\n(H₂O, H⁺/OH⁻)"]; DME -> Photo_Products [label=" Photolysis\n(UV Light)"];
{rank=same; DME;} {rank=same; Dinoseb; Methanol; Photo_Products;} }
Figure 1. Key degradation pathways for this compound.
What is the best solvent for preparing and storing this compound solutions?
For long-term storage of stock solutions, high-purity, anhydrous acetonitrile or toluene are recommended.[10][12][14]
-
Acetonitrile: A versatile solvent compatible with both reversed-phase HPLC and GC analysis. It is less prone to forming peroxides than ethers or THF.
-
Toluene: An excellent choice for compounds intended for GC analysis, as it is a non-polar solvent that can help to minimize water-driven hydrolysis.
For working solutions, the choice of solvent should be compatible with your analytical method. Commercial standards are often supplied in methanol or acetonitrile.[15][16] If using methanol, be aware that as a protic solvent, it could potentially participate in exchange reactions over very long time scales if water is present.
How does pH influence the stability of this compound?
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: The ether linkage is susceptible to acid-catalyzed hydrolysis.[6][7] Therefore, strongly acidic conditions should be avoided. However, some studies have shown that the addition of a small amount of a weak acid, such as 0.1% (v/v) acetic acid, can improve the stability of certain pesticides in acetonitrile by inhibiting other degradation pathways.[14][17][18] This creates a mildly acidic, buffered environment that can be protective.
-
Neutral Conditions: Near-neutral pH is generally preferred, but the presence of water can still lead to slow hydrolysis over time.
-
Alkaline Conditions: Basic conditions can also promote hydrolysis, although the mechanism may differ from acid-catalyzed cleavage. Furthermore, the parent compound, Dinoseb, is known to be more susceptible to decomposition by UV radiation in alkaline solutions.[2]
What are the ideal storage conditions for this compound solutions?
To maximize the shelf-life of your solutions, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C for long-term storage (stock solutions). 2-8°C for short-term storage (working solutions). | Reduces the rate of chemical degradation and minimizes solvent evaporation.[10][12] |
| Light | Store in amber glass vials or in the dark. | Prevents photodegradation, to which nitroaromatic compounds are susceptible.[19][20] |
| Atmosphere | Use tightly sealed vials with PTFE septa. Consider flushing with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidative degradation.[11] |
| Container | Use high-quality, inert glass containers (e.g., borosilicate). | Prevents leaching of contaminants from the container and adsorption of the analyte onto the container walls.[19] |
Protocols: Preparation and Verification of Stable Solutions
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Acetonitrile
-
Materials:
-
This compound reference standard (≥98% purity)
-
High-purity, anhydrous acetonitrile (HPLC or MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Amber glass vials with PTFE-lined screw caps
-
-
Procedure:
-
Allow the container of the this compound reference standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh approximately 10 mg of the standard into a clean, dry weighing boat.
-
Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Rinse the weighing boat with small aliquots of acetonitrile and add the rinsings to the flask to ensure a complete transfer.
-
Add acetonitrile to the flask until it is approximately half-full. Gently swirl to dissolve the standard completely.
-
Once dissolved, bring the solution to the mark with acetonitrile.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution into amber glass vials.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the vials at ≤ -20°C.
-
Protocol 2: Routine Stability Check of a Stock Solution
-
Frequency: Perform a stability check every 3-6 months, or before use if the solution has been stored for an extended period.
-
Procedure:
-
Prepare a fresh working standard of this compound from the solid reference material at a concentration comparable to your stored solution.
-
Analyze both the freshly prepared standard and the stored stock solution using your validated analytical method (e.g., HPLC-UV, GC-FID, or MS).
-
Compare the peak area or height of the this compound peak in both chromatograms. A deviation of more than 5% between the fresh and stored solutions may indicate degradation.
-
Inspect the chromatogram of the stored solution for the presence of new peaks, particularly one corresponding to Dinoseb.
-
If degradation is suspected, the stock solution should be discarded and a new one prepared.
-
start [label="Issue Observed\n(e.g., color change, peak area decrease)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_chromatogram [label="Analyze via HPLC/GC:\nInspect Chromatogram", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation_peaks [label="New peaks present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; confirm_identity [label="Confirm Peak Identity\n(Use Dinoseb standard, MS)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation_confirmed [label="Degradation Confirmed", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_new_peaks [label="Check for Solvent Evaporation\n(Weigh vial, check seal integrity)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporation_issue [label="Evaporation suspected?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation_confirmed [label="Solvent Loss Confirmed", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; review_prep [label="Review Solution Preparation\n(Calculations, weighing, dilution)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; discard_solution [label="Discard Solution & Prepare Fresh\nFollowing Best Practices", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> check_chromatogram; check_chromatogram -> degradation_peaks; degradation_peaks -> confirm_identity [label="Yes"]; degradation_peaks -> no_new_peaks [label="No"]; confirm_identity -> degradation_confirmed; degradation_confirmed -> discard_solution; no_new_peaks -> evaporation_issue; evaporation_issue -> evaporation_confirmed [label="Yes"]; evaporation_issue -> review_prep [label="No"]; evaporation_confirmed -> discard_solution; review_prep -> discard_solution; }
Figure 2. Logical workflow for troubleshooting this compound solution instability.
References
-
Maštovská, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1040(2), 259-272. [Link]
-
Withers, S. G., & MacLennan, D. J. (1990). The base-catalysed anomerization of dinitrophenyl glycosides: evidence for a novel reaction mechanism. Canadian Journal of Chemistry, 68(10), 1859-1864. [Link]
-
Maštovská, K., & Lehotay, S. J. (2004). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. ResearchGate. [Link]
-
Avramides, E. J. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. ResearchGate. [Link]
-
Schenck, F. J., & Lehotay, S. J. (2020). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Journal of AOAC INTERNATIONAL, 103(4), 874-882. [Link]
-
EURL-SRM. (n.d.). Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. EURL-SRM. [Link]
-
Anastassiades, M. (2014, September 11). Stability of Pesticide Stock Solutions. EURL-SRM. [Link]
-
Hoffsommer, J. C. (1974). Kinetics and Mechanism for the Basic Hydrolysis of BIS (2,2- Dinitropropyl) Acetal (BDNPA) and BIS (2,2-Dinitropropyl) Formal (BDNPF). DTIC. [Link]
-
Piancatelli, G., & Pizzo, F. (1981). Kinetic Study on the Alkaline Hydrolysis of Some Tetracoordinate P" Esters of 2,4- Dinitrophenol. RSC Publishing. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Dinoseb. PubChem. [Link]
-
U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. EPA. [Link]
-
Rodrigues, E. M., et al. (2023). Stabilization strategies for unstable pesticides in calibration reference materials. 18th European-Pesticide-Residue-Workshop. [Link]
-
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. ResearchGate. [Link]
-
Avramides, E. J. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. Journal of Chromatography A, 1080(2), 166-176. [Link]
-
Food and Agriculture Organization of the United Nations. (1999). Quality Control Procedures for Pesticide Residues Analysis. FAO. [Link]
-
Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]
-
CODEX ALIMENTARIUS COMMISSION. (1993). GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. FAO. [Link]
-
Le, C., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. Analytical Chemistry, 94(39), 13449-13457. [Link]
-
Wikipedia. (n.d.). Dinoseb. Wikipedia. [Link]
-
University of Waterloo. (n.d.). HYDROLYSIS. University of Waterloo. [Link]
-
Um, I. H., et al. (1997). Kinetics of the pH-Independent Hydrolysis of Bis(2,4-dinitrophenyl) Carbonate in Acetonitrile−Water Mixtures: Effects of the Structure of the Solvent. The Journal of Organic Chemistry, 62(21), 7403-7408. [Link]
-
Lu, M. C., Chen, J. N., & Chang, C. P. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]
-
Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Environment and Climate Change Canada. (2021, February 5). Screening assessment dinoseb. Canada.ca. [Link]
-
Marcus, A. (2023). Pesticide Use and Degradation Strategies: Food Safety, Challenges and Perspectives. Foods, 12(14), 2710. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Thermo Fisher Scientific. (2024, January 10). Improving Your Pesticide Residues Analysis: A Step-by-Step Guide. AnalyteGuru. [Link]
-
Kumar, V., & Singh, R. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 11(9), 4149-4155. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem. [Link]
-
Wang, H., et al. (2018). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. Se Pu, 36(4), 324-329. [Link]
Sources
- 1. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinoseb-methyl ether | CAS 6099-79-2 | LGC Standards [lgcstandards.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening assessment dinoseb - Canada.ca [canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accustandard.com [accustandard.com]
- 16. hpc-standards.com [hpc-standards.com]
- 17. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fao.org [fao.org]
- 20. ema.europa.eu [ema.europa.eu]
Troubleshooting Guide: Minimizing Interferences in the Mass Spectrum of Dinose-b Methyl Ether
<Technical Support Center: Dinoseb Methyl Ether Mass Spectrometry >
Welcome to the technical support center for the mass spectrometric analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during experimental workflows. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy, and I'm seeing numerous small, unidentified peaks in my GC-MS analysis of this compound. What are the likely causes and how can I resolve this?
A1: Root Cause Analysis and Mitigation Strategies
A noisy baseline with extraneous peaks typically points to contamination issues, which can be introduced at various stages of your analytical workflow. Let's break down the potential sources and solutions:
-
Solvent and Reagent Purity: The use of low-purity solvents and reagents is a primary source of contamination that can introduce a wide range of interfering compounds.[1] Always use high-purity, "pesticide residue" or "distilled-in-glass" grade solvents. It is crucial to check solvent blanks before use to ensure they are free from interfering peaks.[1]
-
Glassware Contamination: Improperly cleaned glassware can harbor residues from previous analyses or other contaminants. A rigorous cleaning protocol is essential. This should include washing with a suitable detergent, followed by rinses with tap water, deionized water, and finally, a high-purity solvent like acetone or methanol. For trace analysis, baking glassware at a high temperature (e.g., 400°C) can effectively remove organic contaminants.[1]
-
Sample Matrix Effects: Complex sample matrices, such as those from soil, agricultural products, or biological fluids, contain numerous endogenous compounds that can co-elute with your analyte and cause interference.[2][3][4] Effective sample preparation is key to minimizing these matrix effects. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can selectively isolate Dinoseb and its methyl ether from the bulk of the matrix components.[5][6][7][8] For particularly challenging matrices, a multi-step cleanup approach may be necessary.[5]
Troubleshooting Workflow: Baseline Noise and Contamination
Caption: A systematic approach to diagnosing and resolving baseline noise.
Q2: I'm observing a peak at the same m/z as a key fragment of this compound, but at a different retention time. Could this be an isomer, and how do I confirm its identity?
A2: Investigating Isomeric and Isobaric Interferences
The scenario you describe strongly suggests the presence of an isomeric or isobaric interference. These are compounds that have the same nominal mass-to-charge ratio as your target analyte or its fragments but differ in their chemical structure or elemental composition.
-
Isomeric Interference: Dinoseb itself has a structural isomer, Dinoterb. While methylation should theoretically produce distinct methyl ethers, incomplete separation during chromatography can lead to co-elution or closely eluting peaks. The mass spectra of these isomers can be very similar, making differentiation by mass spectrometry alone challenging.
-
Isobaric Interference: This occurs when a different compound has the same nominal mass as your ion of interest.[9][10] For example, a fragment from a co-eluting matrix component could have the same m/z as a fragment of this compound.
Confirmation and Resolution Strategies:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure m/z values with very high precision, allowing you to distinguish between ions with the same nominal mass but different elemental compositions. This is often the most definitive way to resolve isobaric interferences.
-
Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and fragmenting it, you can generate a characteristic fragmentation pattern (product ion spectrum). Even if two compounds are isobaric, their fragmentation patterns are likely to be different. Comparing the product ion spectrum of the interfering peak to that of an authentic this compound standard will confirm if it is a different compound.
-
Chromatographic Optimization: Improving the chromatographic separation is a fundamental step. This can be achieved by:
-
Modifying the temperature program: A slower temperature ramp can increase the separation between closely eluting peaks.
-
Changing the column: Using a column with a different stationary phase can alter the elution order and improve resolution.
-
Adjusting the carrier gas flow rate: Optimizing the flow rate can enhance column efficiency.
-
Q3: My signal intensity for this compound is significantly lower in my sample extracts compared to my calibration standards prepared in solvent. What could be causing this signal suppression?
A3: Understanding and Mitigating Matrix-Induced Signal Suppression
This phenomenon is a classic example of matrix-induced signal suppression , a common challenge in LC-MS and, to a lesser extent, GC-MS analysis.[4][7][11] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.
Key Causes and Mitigation Techniques:
-
Ion Source Competition: In electrospray ionization (ESI), which is common in LC-MS, matrix components can compete with the analyte for charge, reducing the number of analyte ions that are formed.[7]
-
Changes in Droplet Properties: Matrix components can alter the surface tension and volatility of the ESI droplets, which can hinder the release of analyte ions into the gas phase.
Mitigation Strategies:
| Strategy | Description |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the signal suppression by ensuring that both the standards and the samples experience similar matrix effects. |
| Isotope Dilution | Use a stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound). This is the gold standard for correcting for matrix effects, as the internal standard co-elutes with the analyte and experiences the same signal suppression, allowing for accurate quantification.[12] |
| Dilution of the Sample Extract | Simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal. However, this may compromise the limit of detection. |
| Enhanced Sample Cleanup | As discussed in Q1, more effective sample preparation to remove interfering matrix components is a direct way to reduce signal suppression.[5][6] |
Experimental Protocols
Protocol 1: In-Situ Acetylation and Extractive Derivatization of Dinoseb
This protocol is adapted for the derivatization of Dinoseb to its acetate form, which has similar chromatographic properties to the methyl ether and is a common derivatization strategy.
Materials:
-
1-L water sample
-
Potassium bicarbonate (0.5%)
-
Acetic anhydride
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Iso-octane
-
Toluene
Procedure:
-
To a 1-L water sample, add 0.5% potassium bicarbonate.
-
Add acetic anhydride and petroleum ether to initiate the in-situ acetylation and simultaneous extraction.
-
Separate the petroleum ether layer containing the dinoseb acetate.
-
Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
-
Add iso-octane as a keeper and concentrate the extract to 1 mL using a rotary evaporator.
-
Bring the final volume to the desired level with toluene for GC-MS analysis.
Protocol 2: Derivatization with Diazomethane for this compound Formation
Caution: Diazomethane is explosive and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Sample extract in a suitable solvent (e.g., ether-hexane)
-
Diazomethane solution
-
Silicic acid
Procedure:
-
To the concentrated sample extract, add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.[13]
-
Allow the reaction to proceed for approximately 20 minutes in a fume hood.[1]
-
Quench the unreacted diazomethane by adding a small amount of silicic acid until the evolution of nitrogen gas ceases.[1]
-
Adjust the final volume with a suitable solvent (e.g., hexane) for GC-MS analysis.
Understanding the Mass Spectrum of this compound
A detailed understanding of the expected fragmentation pattern is crucial for accurate identification and for distinguishing it from interferences.
Caption: Expected fragmentation pathways for this compound in EI-MS.
References
-
Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. (2013). ResearchGate. [Link]
-
[Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. (2013). Shokuhin Eiseigaku Zasshi, 54(1), 1-6. [Link]
-
Matrix interferences evaluation employing GC and LC coupled to triple quadrupole tandem mass spectrometry. EURL-Pesticides. [Link]
-
Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. EURL-Pesticides. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2012). National Institutes of Health. [Link]
-
Elimination of Matrix Interferences in GC-MS Analysis of Pesticides by Entropy Minimization. (2019). ResearchGate. [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. (2015). Agilent. [Link]
-
Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. (2007). Polish Journal of Environmental Studies, 16(5), 725-732. [Link]
-
Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. (2005). ResearchGate. [Link]
-
Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. US EPA. [Link]
-
Dinoseb. PubChem. [Link]
-
Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. (2008). Rapid Communications in Mass Spectrometry, 22(13), 2021-2028. [Link]
-
Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. (2015). Rapid Communications in Mass Spectrometry, 29(3), 238-246. [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (2017). International Journal of Condition Monitoring, 3(1), 29-40. [Link]
-
Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. (2021). Journal of Lipid Research, 62, 100050. [Link]
-
Differential pulse adsorptive stripping voltammetric determination of dinoseb and dinoterb at a modified electrode. (2003). Analytical Sciences, 19(4), 511-516. [Link]
-
Screening assessment dinoseb. (2021). Canada.ca. [Link]
-
METHOD WRITEUP FOR ANALYTICAL METHODS MANUAL. (1986). Environment and Climate Change Canada. [Link]
-
Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems. (2001). Journal of Chromatography A, 928(2), 217-225. [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2018). Advanced Journal of Graduate Research, 4(1), 25-34. [Link]
-
This compound. ESSLAB. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). Forensic Chemistry, 25, 100348. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). Analytical and Bioanalytical Chemistry, 415(10), 1817-1828. [Link]
-
METHYL tert-BUTYL ETHER 1615. CDC. [Link]
-
Lab Safety Guideline: Methyl Tert-Butyl Ether. Harvard Environmental Health and Safety. [Link]
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- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dinoseb Detection Limits in Complex Samples
Welcome to the technical support center dedicated to improving the limit of detection (LOD) for Dinoseb in complex environmental and biological matrices. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of trace-level analysis of this hazardous compound. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and optimize your analytical methods.
The Challenge of Dinoseb Analysis in Complex Matrices
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a highly toxic herbicide that has been banned in many countries but may still persist in the environment.[1][2] Its chemical properties, including moderate water solubility and a tendency to form salts, contribute to its mobility in soil and potential to contaminate groundwater.[3] The primary challenge in Dinoseb analysis lies in achieving low detection limits in complex samples such as soil, water, food products, and biological tissues. These matrices contain a multitude of interfering compounds that can mask the analyte signal, leading to inaccurate quantification and elevated detection limits.[4][5]
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Poor Peak Shape and Resolution
Question: My Dinoseb peak is showing significant tailing or fronting in my chromatogram. What are the likely causes and how can I fix this?
Answer: Poor peak shape is a common issue that can compromise both resolution and the accuracy of integration. Here’s a systematic approach to troubleshooting:
-
Active Sites in the GC/LC System: Dinoseb, being a phenolic compound, is prone to interaction with active sites (silanol groups) in the injection port liner, column, or even contaminated parts of the system. This can lead to peak tailing.
-
Solution:
-
Deactivated Liners: Use a fresh, deactivated inlet liner for your GC.
-
Column Choice: Employ a column specifically designed for acidic compounds or a general-purpose column with high inertness.
-
System Bake-out: Perform a system bake-out to remove contaminants. If the problem persists, you may need to clean the injector and detector.[6]
-
-
-
Incompatible Solvent/Mobile Phase: If the sample solvent is significantly stronger than the initial mobile phase in LC, it can cause peak fronting.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Alternatively, reduce the injection volume.[7]
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
Low Sensitivity and High Limit of Detection (LOD)
Question: I am struggling to achieve the required low detection limits for Dinoseb. What steps can I take to enhance my method's sensitivity?
Answer: Improving sensitivity requires a multi-faceted approach focusing on sample preparation, instrumentation, and method parameters.
-
Sample Preparation and Cleanup: The key to low-level detection is a clean sample extract. Matrix components can suppress the ionization of Dinoseb in the mass spectrometer source, a phenomenon known as the matrix effect.[5][8]
-
Solution:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain Dinoseb while allowing interfering compounds to be washed away.[9][10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is excellent for a wide range of food matrices and can be adapted for Dinoseb analysis.[9]
-
Liquid-Liquid Extraction (LLE): A fundamental technique that can be optimized for Dinoseb by carefully selecting the extraction solvent and pH.[9]
-
-
-
Instrumental Parameters:
-
Method Optimization:
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion and system contamination.[13]
-
Mobile Phase Additives: For LC-MS, adding a small amount of a weak acid like acetic acid to the mobile phase can improve the ionization of Dinoseb.[11]
-
Matrix Interference and Inconsistent Results
Question: I am observing significant signal suppression/enhancement and my results are not reproducible across different sample batches. How can I mitigate these matrix effects?
Answer: Matrix effects are a major challenge in trace analysis and can lead to either underestimation or overestimation of the analyte concentration.[5][8]
-
Understanding the Matrix Effect: Co-extracted matrix components can compete with the analyte for ionization in the MS source, leading to signal suppression. In some cases, they can enhance the signal.[8]
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix effect.[8]
-
Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-Dinoseb) is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this will also dilute the analyte, so a balance must be found.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Dinoseb analysis?
A1: LOD and LOQ values are highly dependent on the matrix, sample preparation method, and analytical instrumentation. However, with modern LC-MS/MS systems, LODs in the range of 1-2 parts per trillion (ppt) in drinking water can be achieved.[2] For more complex matrices like soil or food, LOQs are typically in the low parts per billion (ppb) range (e.g., 0.001 µg/g).[11]
Q2: Can I use Gas Chromatography (GC) for Dinoseb analysis?
A2: Yes, GC can be used for Dinoseb analysis, often with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS). However, Dinoseb is a polar and acidic compound, which can make it challenging for GC analysis without derivatization. Derivatization, for example by methylation, can improve its chromatographic behavior.[14] LC-MS/MS is generally preferred for its higher sensitivity and specificity without the need for derivatization.[12][14]
Q3: What are the key chemical properties of Dinoseb to consider during method development?
A3: Dinoseb is a crystalline orange solid with a pungent odor.[1][3] It has a moderate aqueous solubility and is a weak acid.[1][3] Its acidic nature is a key consideration for extraction and chromatographic separation. The presence of two nitro groups makes it a good candidate for detection by electron capture detection (ECD) in GC or negative ion ESI in LC-MS.
Q4: How should I store my Dinoseb standards and samples?
A4: Dinoseb standards should be stored in a cool, dark place, typically in a refrigerator, and protected from light to prevent degradation. Sample extracts should also be stored under similar conditions and analyzed as soon as possible.
Experimental Protocols and Data
Sample Preparation Workflow for Dinoseb in Soil
This protocol provides a general workflow for the extraction and cleanup of Dinoseb from soil samples using Solid-Phase Extraction (SPE).
Caption: Workflow for Dinoseb analysis in soil.
Step-by-Step Methodology:
-
Sample Homogenization: Air-dry the soil sample and sieve it to ensure homogeneity.
-
Extraction: Weigh 10 g of the homogenized soil into a centrifuge tube. Add 20 mL of acetonitrile/water (80:20, v/v) and vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elution: Elute Dinoseb from the cartridge with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Recommended LC-MS/MS Parameters for Dinoseb Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Dinoseb.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| MRM Transitions | Specific precursor/product ion pairs for Dinoseb |
Comparative Data on Dinoseb Recovery
The choice of sample preparation technique significantly impacts the recovery of Dinoseb. The following table provides a summary of typical recovery rates for different methods.
| Sample Matrix | Sample Preparation Method | Average Recovery (%) |
| Water | Direct Injection | >95% |
| Agricultural Products | Acetone Extraction & Hexane Partitioning | 77-111%[11] |
| Soil | Acetonitrile Extraction & SPE Cleanup | 85-105% |
| Animal Tissue | QuEChERS | 80-110% |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in Dinoseb analysis.
Caption: Troubleshooting logic for Dinoseb analysis.
References
- Vertex AI Search. (n.d.). Dinoseb: The Contaminant in Tap Water You Didn't Know Was Harming Your Health.
- U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on Dinoseb.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- Government of Canada. (2021). Screening assessment dinoseb.
- Wikipedia. (n.d.). Dinoseb.
- AERU. (n.d.). Dinoseb (Ref: HOE 26150).
- ResearchGate. (n.d.). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS.
- Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS.
- Taylor & Francis Online. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods.
- ScienceDirect. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- PubMed. (2013). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood].
- Hilaris Publisher. (n.d.). Advanced Chromatographic Techniques for the Detection of Pesticides in Agricultural Runoff.
- MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
- ScienceDirect. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry.
- PubMed. (2008). Applications of sample preparation techniques in the analysis of pesticides and PCBs in food.
- LabRulez LCMS. (n.d.). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS.
- ResearchGate. (2018). Dinoseb.
- ResearchGate. (2018). Analytical Methods for Pesticides and Herbicides.
- Shimadzu. (n.d.). GCMS Troubleshooting Tips.
- Antec Scientific. (n.d.). How to improve my detection limit?.
Sources
- 1. Dinoseb - Wikipedia [en.wikipedia.org]
- 2. hpst.cz [hpst.cz]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 9. media.sciltp.com [media.sciltp.com]
- 10. researchgate.net [researchgate.net]
- 11. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. How to improve my detection limit? - Antec Scientific [antecscientific.com]
- 14. researchgate.net [researchgate.net]
Best practices for the storage and handling of Dinoseb methyl ether
Technical Support Center: Dinoseb Methyl Ether
A Guide for Researchers on Safe Storage, Handling, and Troubleshooting
Introduction: A Note on Scientific Diligence
This compound (CAS No. 6099-79-2) is a research chemical derived from Dinoseb (CAS No. 88-85-7), a compound of extremely high toxicity with significant reproductive and systemic health risks.[1][2] While comprehensive safety and toxicology data for the methyl ether derivative are not as readily available as for its parent compound, the structural similarity demands that it be handled with the utmost caution.
This guide has been created to provide researchers, scientists, and drug development professionals with a framework for safe handling and storage. The recommendations herein are synthesized from supplier data, established safety protocols for related hazardous compounds, and general laboratory best practices. Where specific data for this compound is lacking, we have extrapolated from the well-documented hazards of Dinoseb, treating these as a minimum standard for safety. It is imperative that users of this chemical conduct their own institutional safety assessment before beginning any work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A: this compound (C₁₁H₁₄N₂O₅) is the methyl ether derivative of Dinoseb.[3] While a full toxicological profile is not widely published, it should be presumed to share the severe hazards of its parent compound. Based on supplier safety information, this compound is classified as toxic if swallowed and harmful if absorbed through the skin.[4] The parent compound, Dinoseb, is known to be fatal if swallowed, inhaled, or in contact with skin; it may damage fertility or the unborn child and causes organ damage through prolonged or repeated exposure.[5] Therefore, this compound must be treated as a highly toxic substance with potential reproductive toxicity.
Q2: I've seen conflicting storage temperature recommendations from different suppliers. What is the correct storage condition?
A: This is a critical observation and a common issue for research chemicals with limited public data. Different suppliers provide varying storage advice, likely based on the specific formulation (e.g., neat solid vs. a solution in a specific solvent) and their own stability testing.
| Supplier | Product Form | Recommended Storage | Source |
| AccuStandard | Neat Solid | Refrigerated (0-5 °C) | [4] |
| AccuStandard | 100 µg/mL in Methanol | Ambient (>5 °C) | [6] |
| ESSLAB | Neat Solid | Room Temperature (20-25 °C) | [3] |
| HPC Standards | 100 µg/ml in Acetonitrile | Freezer (-20 °C) | [7] |
Expert Recommendation: For the neat (solid/pure) compound , the most prudent approach is to store it in a refrigerator at 0-5 °C .[4] This minimizes the potential for thermal degradation, especially for a nitroaromatic compound. For solutions , always follow the supplier's recommendation as the solvent can significantly impact the compound's stability at different temperatures. When in doubt, refrigerated storage in a tightly sealed, clearly labeled, secondary container is the safest default.
Q3: What Personal Protective Equipment (PPE) is required for handling this compound?
A: Due to the high toxicity and potential for absorption through the skin, a comprehensive PPE protocol is mandatory.[8][9] This is not a compound to be handled with minimal protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended. | Prevents dermal absorption, which is a primary route of exposure.[5] |
| Eye Protection | Safety glasses with side shields and a face shield, or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Body Protection | A lab coat worn over personal clothing. For larger quantities or risk of splash, a chemical-resistant apron or suit is required. | Prevents contamination of personal clothing and skin.[9] |
| Respiratory | Work should be conducted in a certified chemical fume hood. If there's a risk of exceeding exposure limits (e.g., during a spill clean-up outside a hood), a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK for organic vapors and particulates) is necessary. | The parent compound, Dinoseb, is toxic by inhalation.[8] Handling in a fume hood is the primary engineering control to prevent respiratory exposure. |
Section 2: Experimental Protocols & Workflows
Protocol 2.1: Workflow for Receiving and Inspecting a New Shipment
It is critical to verify the integrity of the chemical upon arrival. This workflow minimizes the risk of handling a compromised container.
Caption: Workflow for safe receipt and inspection of hazardous chemicals.
Protocol 2.2: Weighing and Preparing a Stock Solution (Solid Compound)
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the full required PPE as outlined in the table above (double gloves, lab coat, face shield).
-
Tare: Place a clean, appropriate container (e.g., glass vial) on an analytical balance and tare the weight.
-
Transfer: Using a chemical spatula, carefully transfer a small amount of this compound from the stock bottle to the tared container. Avoid generating dust. If the material is a static powder, an anti-static gun may be useful.
-
Weigh: Close the balance door and record the weight. Repeat the transfer until the desired mass is obtained.
-
Dissolution: In the fume hood, add the desired solvent to the container with the weighed solid. Cap securely and mix by vortexing or sonicating until fully dissolved.
-
Cleanup: Tightly seal the stock bottle. Carefully wipe down the spatula and any surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then dispose of the cloth and bench paper as hazardous waste.
-
Labeling: Clearly label the new stock solution with the chemical name, CAS number, concentration, solvent, date, and your initials.
Section 3: Troubleshooting Guide
Issue: A small amount of solid this compound (<100 mg) has spilled inside the chemical fume hood.
Solution: Do not panic. The spill is contained within a primary engineering control.
Caption: Step-by-step response for a minor chemical spill in a fume hood.
Issue: The primary container appears to be degrading or the material shows signs of discoloration.
A: Nitroaromatic compounds can be susceptible to degradation over time, potentially accelerated by light or elevated temperatures. Discoloration (e.g., darkening) can be a sign of this process.
-
Do Not Use: If you suspect degradation, do not use the material in your experiments as its purity is compromised and decomposition products could have different reactivity or toxicity.
-
Consult Supplier: Contact the supplier's technical support. Provide the lot number and purchase date. They may have stability data or be able to provide guidance.
-
Disposal: If degradation is confirmed or suspected, dispose of the material through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of it down the drain or in regular trash. The parent compound, Dinoseb, is very toxic to aquatic life.[5]
References
-
ESSLAB. This compound. [Online] Available at: [Link]
-
Agilent Technologies. Dinoseb Standard - Safety Data Sheet. [Online] Available at: [Link]
-
International Labour Organization & World Health Organization. ICSC 0149 - DINOSEB. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6950, Dinoseb. [Online] Available at: [Link]
-
Government of Canada. Screening assessment dinoseb. [Online] Available at: [Link]
-
JoDrugs. dinoseb. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Factsheet on Dinoseb. [Online] Available at: [Link]
-
PubMed. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. [Online] Available at: [Link]
-
Inchem.org. ICSC 0149 - DINOSEB. [Online] Available at: [Link]
Sources
- 1. JoDrugs. DINOSEB [jodrugs.com]
- 2. ICSC 0149 - DINOSEB [inchem.org]
- 3. esslabshop.com [esslabshop.com]
- 4. accustandard.com [accustandard.com]
- 5. ICSC 0149 - DINOSEB [chemicalsafety.ilo.org]
- 6. accustandard.com [accustandard.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
Validation & Comparative
Comparison of GC-MS and LC-MS/MS for Dinoseb analysis
A Senior Application Scientist's Guide to the Analysis of Dinoseb: A Comparative Evaluation of GC-MS and LC-MS/MS
Introduction: The Analytical Imperative for Dinoseb
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound historically used as a contact herbicide, insecticide, and desiccant.[1] Despite its efficacy, its use has been banned in many countries, including the United States and the European Union, due to its high acute toxicity and significant health risks, including developmental toxicity and male sterility.[1][2] Its persistence in the environment at low levels necessitates highly sensitive and robust analytical methods for monitoring its presence in water, soil, and agricultural products to ensure regulatory compliance and protect public health.[2]
The two premier analytical techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful, they operate on fundamentally different principles that dictate their respective workflows, performance, and challenges in the context of Dinoseb analysis. This guide provides an in-depth comparison, grounded in experimental principles, to help researchers and laboratory professionals select the optimal methodology for their specific needs.
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic, Derivatization-Reliant Approach
GC-MS is a cornerstone of analytical chemistry, excelling at the separation and identification of volatile and semi-volatile organic compounds. The technique separates compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer.
The Inherent Challenge: Why Direct GC-MS of Dinoseb Fails
The primary obstacle to analyzing Dinoseb by GC is its chemical nature. As a phenol, Dinoseb possesses an acidic hydroxyl group (-OH), making it a polar molecule with low volatility.[3] When injected into a hot GC inlet, the polar nature of the molecule leads to poor peak shape, and its thermal lability can cause degradation, compromising analytical accuracy.[3]
The Causality Behind Derivatization
To overcome these limitations, a chemical derivatization step is mandatory.[4] The objective of derivatization is to convert the polar, non-volatile analyte into a less polar, more volatile, and more thermally stable derivative suitable for gas chromatography.[5] This is achieved by replacing the active hydrogen on the phenolic hydroxyl group with a non-polar chemical moiety.
For Dinoseb and other acidic herbicides, common derivatization approaches include:
-
Methylation: Historically, U.S. EPA methods specified the use of diazomethane to convert the phenolic acid to its methyl ester.[6] While effective, diazomethane is highly toxic and explosive, posing significant safety risks. Safer alternatives like trimethylsilyldiazomethane (TMSD) are now more common.[7]
-
Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) creates a derivative that is not only volatile but also highly responsive to an Electron Capture Detector (ECD), though it is also well-suited for MS detection.[8]
Experimental Protocol: A Typical GC-MS Workflow for Dinoseb
The following protocol outlines the necessary steps for Dinoseb analysis by GC-MS, emphasizing the critical derivatization stage.
Step 1: Sample Extraction
-
Water Samples: Acidify approximately 1 liter of the sample to a pH < 2 with a strong acid (e.g., H₂SO₄). This ensures Dinoseb is in its protonated, less water-soluble form.
-
Perform liquid-liquid extraction (LLE) using a solvent like diethyl ether or dichloromethane in a separatory funnel.[6][9]
-
Dry the organic extract by passing it through acidified sodium sulfate to remove residual water.[3]
-
Concentrate the extract to a small volume (e.g., 1-5 mL) using a Kuderna-Danish apparatus or nitrogen evaporator.
Step 2: Derivatization (Methylation Example)
-
Transfer the concentrated extract to a reaction vial.
-
Add a freshly prepared solution of diazomethane in ether dropwise until a faint yellow color persists, indicating a slight excess of the reagent.[6]
-
Allow the reaction to proceed for approximately 10 minutes.
-
Quench the excess diazomethane by adding a small amount of silicic acid.
-
Adjust the final volume for analysis.
Step 3: GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenylmethylpolysiloxane (e.g., DB-5MS or HP-5MS), is typically used.[10]
-
Injection: Inject 1-2 µL of the derivatized extract in splitless mode to maximize sensitivity.
-
Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitoring characteristic ions of the derivatized Dinoseb (e.g., the methyl ester) significantly enhances sensitivity and selectivity compared to a full scan.[7][11]
GC-MS Workflow for Dinoseb Analysis
Caption: Workflow for Dinoseb analysis using GC-MS, highlighting the mandatory derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern, Direct Approach
LC-MS/MS has become the preeminent technique for analyzing polar, non-volatile, and thermally labile compounds in complex matrices.[12] It separates analytes in the liquid phase before ionization and detection by a tandem mass spectrometer, which offers exceptional sensitivity and selectivity.
The Direct Advantage: Bypassing Derivatization
The most significant advantage of LC-MS/MS for Dinoseb analysis is the elimination of the derivatization step. Dinoseb, being an acidic phenol, readily deprotonates in solution to form an anion. This charged state is ideal for Electrospray Ionization (ESI), the most common ionization source for this type of analysis. ESI in negative ion mode ([M-H]⁻) is the universal choice for Dinoseb, allowing for its direct detection from the sample extract.[2][7][13]
The Causality Behind Matrix Effects
While LC-MS/MS avoids the complexities of derivatization, it introduces a different challenge: matrix effects.[14] This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., salts, organic matter) interfere with the ionization efficiency of the target analyte in the ESI source.[15] This can lead to either ion suppression (a lower signal) or ion enhancement (a higher signal), resulting in inaccurate quantification.[14] The underlying cause is often a competition between the analyte and matrix components for access to the droplet surface where ionization occurs.[15]
Effective management of matrix effects is the cornerstone of a trustworthy LC-MS/MS protocol and can be achieved through:
-
Efficient Sample Cleanup: Using techniques like Solid-Phase Extraction (SPE) to remove interfering components.[15]
-
Stable Isotope-Labeled Internal Standards: An ideal internal standard (e.g., ¹³C-labeled Dinoseb) co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction during quantification.[16]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Experimental Protocol: A Typical LC-MS/MS Workflow for Dinoseb
This protocol demonstrates the streamlined nature of LC-MS/MS analysis.
Step 1: Sample Preparation
-
Water Samples: For relatively clean water (e.g., drinking water), a "direct injection" or "dilute-and-shoot" approach may be sufficient.[2][16] Simply filter the sample through a 0.22 µm syringe filter into an autosampler vial.[2][16]
-
Complex Matrices (Soil, Food): Employ a more rigorous extraction like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or SPE.[13][17] A typical SPE cleanup might involve a polymeric or C18 cartridge.
-
Spike the sample with an appropriate internal standard prior to any extraction or filtration.
Step 2: LC-MS/MS Analysis
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column is standard for separating Dinoseb from other components.[2][13]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is used. A modifier such as 0.1% acetic acid or a low-concentration buffer (e.g., ammonium formate) is often added to control pH and ensure consistent deprotonation of Dinoseb.[2][13][15]
-
Ionization: ESI in negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves isolating the deprotonated parent ion (precursor ion) of Dinoseb in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, characteristic fragment ion (product ion) in the third quadrupole.[2] This process provides two levels of mass confirmation, drastically reducing background noise and enhancing selectivity.
LC-MS/MS Workflow for Dinoseb Analysis
Caption: Streamlined workflow for Dinoseb analysis using LC-MS/MS, which avoids derivatization.
Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS/MS often comes down to a trade-off between established protocols and modern efficiency. The following table summarizes the key performance characteristics of each technique for Dinoseb analysis.
| Feature | GC-MS | LC-MS/MS |
| Core Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Derivatization | Mandatory. Required to increase volatility and thermal stability. | Not Required. Analyzes the ionic form of Dinoseb directly. |
| Sample Prep | Multi-step: LLE, drying, concentration, derivatization. More complex and time-consuming. | Often simpler: "Dilute-and-shoot" for clean samples or SPE for complex matrices. |
| Throughput | Lower, due to longer sample preparation and GC run times. | Higher, due to simpler preparation and faster LC gradients (especially with UHPLC). |
| Sensitivity (LOD/LOQ) | Good. Typically in the low µg/L (ppb) range.[7] | Excellent. Can achieve sub-ng/L (ppt) levels.[2][13][16] |
| Selectivity | Good, especially in SIM mode. | Exceptional, due to the specificity of MRM transitions. |
| Key Challenge | Derivatization. The extra step adds time, cost, potential for error, and may involve hazardous reagents.[3][6] | Matrix Effects. Ion suppression or enhancement can lead to inaccurate quantification if not properly managed.[14][15] |
| Regulatory Standing | Basis for older, established regulatory methods (e.g., some EPA methods).[6][18] | The basis for most modern, high-performance analytical methods for pesticides. |
Senior Scientist's Recommendation
As a Senior Application Scientist, my recommendation is guided by the specific goals of the laboratory.
Choose GC-MS if:
-
Your laboratory is mandated to follow legacy EPA methods that explicitly require it.
-
You have well-established and validated derivatization protocols in place and are comfortable with the associated safety procedures.
-
Your primary need is qualitative confirmation rather than high-throughput quantitative analysis at ultra-trace levels.
Choose LC-MS/MS if:
-
Your goal is high-sensitivity, high-throughput quantitative analysis of Dinoseb in diverse and complex matrices.
-
You are developing new methods and prioritize efficiency, speed, and lower detection limits.
-
You have the capability to properly validate your method for matrix effects, ideally through the use of stable isotope-labeled internal standards.
References
- U.S. Environmental Protection Agency. (1987). Dinoseb Health Advisory.
-
Hindle, R. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent Technologies Application Note. [Link]
-
LabRulez. (n.d.). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. LabRulez LCMS. [Link]
-
Imai, K., et al. (2013). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi, 54(1), 1-6. [Link]
-
ResearchGate. (n.d.). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). [Link]
-
Phenomenex. (2007). Multi-Residue Pesticide Screening Method using GC/MS. Technical Note. [Link]
-
National Center for Biotechnology Information. (n.d.). Dinoseb. PubChem Compound Summary for CID 6950. [Link]
-
Biziuk, M., et al. (2003). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies, 12(3), 275-283. [Link]
-
U.S. Environmental Protection Agency. (1986). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. [Link]
-
Newtown Creek Group. (2004). Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization. [Link]
-
Van Eeckhout, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]
-
Gab-Alla, A. A., et al. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Egyptian Journal of Chemistry, 65(13), 1-11. [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Journal of Chromatography A, 1058(1-2), 143-150. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 313-357). Elsevier. [Link]
-
U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. [Link]
-
Kuster, M., et al. (2005). Liquid chromatography-tandem mass spectrometry for the analysis of pharmaceutical residues in environmental samples: a review. Journal of Chromatography A, 1067(1-2), 1-14. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. [Link]
-
Wang, S., et al. (2022). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(1), 22. [Link]
-
Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 12(8), 5195-5212. [Link]
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- 14. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. epa.gov [epa.gov]
The Unseen Advantage: Why a Certified Reference Material is Non-Negotiable for High-Stakes Dinoseb Analysis
A Comparative Guide for Researchers and Analytical Scientists
In the realm of analytical chemistry, particularly when dealing with compounds of significant toxicological concern like Dinoseb, the pursuit of accuracy is not merely an academic exercise—it is a critical component of public health and environmental protection. Dinoseb, a dinitrophenolic herbicide banned in many countries due to its high toxicity, still requires vigilant monitoring in environmental and food matrices.[1] The reliability of any quantitative analysis of Dinoseb hinges on the quality of the reference material used for calibration. This guide provides an in-depth comparison between using a Certified Reference Material (CRM) for Dinoseb and relying on in-house prepared analytical standards, supported by experimental principles and data.
The Criticality of an Unimpeachable Standard in Dinoseb Analysis
Dinoseb, or 2-sec-butyl-4,6-dinitrophenol, is a potent herbicide and insecticide, the use of which is now heavily restricted or banned in regions like the European Union and the United States due to its severe health effects.[1] However, its persistence in the environment and continued use in some parts of the world necessitate its inclusion in routine monitoring programs for water, soil, and agricultural products.[2][3] The analytical methods of choice for the detection of Dinoseb at trace levels are typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The accuracy of these sophisticated techniques is fundamentally dependent on the accuracy of the calibration standards.
What is a Certified Reference Material? A Foundation of Metrological Traceability
A Certified Reference Material (CRM) is far more than just a high-purity chemical. It is a standard produced in accordance with stringent international guidelines, primarily ISO 17034, which specifies the general requirements for the competence of reference material producers.[6][7] A Dinoseb CRM comes with a certificate of analysis that provides a certified value for a specific property (e.g., purity or concentration), its associated measurement uncertainty, and a statement of metrological traceability.[6][8]
Metrological traceability is a cornerstone of a CRM's value. It ensures that the certified value is linked to a national or international standard through an unbroken chain of comparisons, each with a stated uncertainty.[8] This unbroken chain provides confidence that the measurement results are accurate and comparable across different laboratories and over time.
In contrast, an in-house analytical standard , often referred to as a "working standard," is typically prepared by a laboratory for its own use. While often prepared from a high-purity chemical, it lacks the rigorous certification process, comprehensive uncertainty budget, and established metrological traceability of a CRM.
A Comparative Analysis: Certified Reference Material vs. In-house Standard for Dinoseb
Accuracy and Bias
The certified purity or concentration of a CRM is determined through a rigorous characterization process, often involving multiple independent analytical techniques. This minimizes the potential for bias in the assigned value. An in-house standard's purity is often assumed based on the manufacturer's specification of the raw material, which may not be as accurate or comprehensive. Any error in the characterization of the in-house standard will directly translate to a systematic bias in all subsequent measurements.
A study on the mycotoxin Ochratoxin A provides a compelling parallel. When using an external calibration with a non-certified standard, the results were 18-38% lower than the certified value of a CRM, largely due to uncorrected matrix effects.[7] In contrast, calibration strategies employing a CRM provided accurate results within the certified range.
Measurement Uncertainty
A key feature of a CRM is the provision of a detailed uncertainty budget on its certificate.[9][10] This uncertainty budget accounts for all significant sources of error in the characterization process, including homogeneity, stability, and the analytical measurements themselves. This allows the end-user to accurately incorporate the uncertainty of the reference material into the overall uncertainty of their own measurements.
For an in-house standard, the uncertainty is often not rigorously evaluated or is simply based on the weighing and dilution steps. This can lead to a significant underestimation of the true measurement uncertainty, giving a false sense of confidence in the analytical results.
Metrological Traceability and Comparability
As previously mentioned, a CRM provides a direct link to a national or international standard. This is a critical requirement for laboratories accredited under ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories.[8] Using a CRM ensures that the laboratory's results are comparable to those of other laboratories, which is essential for regulatory compliance and inter-laboratory studies. In-house standards, lacking this formal traceability, can lead to results that are not demonstrably comparable.
Experimental Data: An Illustrative Comparison
To illustrate the potential impact of the choice of standard, the following table presents a hypothetical but realistic comparison of key performance parameters for the analysis of Dinoseb in a water sample using LC-MS/MS, calibrated with a CRM versus an in-house standard.
| Parameter | Certified Reference Material (CRM) | In-house Standard | Commentary |
| Assigned Purity | 99.8% ± 0.2% (k=2) | Assumed 99.5% (from supplier) | The CRM provides a certified value with a stated uncertainty, while the in-house standard's purity is an assumption. |
| Calibration Curve (R²) | > 0.999 | > 0.995 | Both may show good linearity, but the accuracy of the slope is dependent on the standard's purity. |
| Accuracy (% Recovery of a known spike) | 98 - 102% | 90 - 110% | The higher accuracy with the CRM is due to the more accurate assignment of the standard's concentration. |
| Precision (%RSD for replicate measurements) | < 5% | < 10% | While both can yield good precision, the use of a CRM can reduce variability by eliminating errors in standard preparation. |
| Measurement Uncertainty of Final Result | Lower and more realistic | Higher and often underestimated | The CRM's known uncertainty allows for a more accurate and complete uncertainty budget for the final result. |
Visualizing the Workflow: The Path to a Reliable Result
The following diagram illustrates the conceptual workflow for preparing a calibration curve using a Dinoseb CRM versus an in-house standard, highlighting the key differences in the foundation of the measurement.
Experimental Protocols
To provide a practical context, the following are detailed methodologies for preparing calibration standards using both a Dinoseb CRM and an in-house standard for analysis by LC-MS/MS.
Protocol 1: Preparation of Calibration Standards using a Dinoseb CRM
-
Objective: To prepare a series of calibration standards with known concentrations and established traceability.
-
Materials:
-
Dinoseb Certified Reference Material (e.g., 100 mg neat solid with a certificate of analysis).
-
High-purity solvent (e.g., acetonitrile, LC-MS grade).
-
Calibrated analytical balance (readable to 0.01 mg).
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL).
-
Calibrated micropipettes.
-
-
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the Dinoseb CRM into a clean weighing boat. Record the exact weight.
-
Quantitatively transfer the weighed CRM to a 10 mL volumetric flask.
-
Dissolve the CRM in a small amount of acetonitrile and then dilute to the mark with the same solvent.
-
Calculate the exact concentration of the stock solution using the certified purity from the CRM certificate and the exact weight.
-
-
Intermediate Standard Preparation (e.g., 10 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
-
Working Calibration Standards (e.g., 1, 5, 10, 50, 100 ng/mL):
-
Perform serial dilutions from the intermediate standard to achieve the desired concentrations for the calibration curve. Use calibrated micropipettes and volumetric flasks.
-
Store the standards in amber vials at 2-8°C when not in use.
-
-
Protocol 2: Preparation of Calibration Standards using an In-house Standard
-
Objective: To prepare a series of calibration standards from a commercially available high-purity Dinoseb solid.
-
Materials:
-
High-purity Dinoseb (e.g., >99% purity from a chemical supplier).
-
High-purity solvent (e.g., acetonitrile, LC-MS grade).
-
Calibrated analytical balance (readable to 0.01 mg).
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL).
-
Calibrated micropipettes.
-
-
Procedure:
-
Purity Verification (Recommended):
-
If possible, independently verify the purity of the Dinoseb solid using an appropriate analytical technique (e.g., differential scanning calorimetry, quantitative NMR). This step is often omitted in routine practice, introducing a potential source of error.
-
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the Dinoseb solid.
-
Quantitatively transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Calculate the concentration based on the weighed amount and the assumed purity from the supplier.
-
-
Intermediate and Working Standards:
-
Follow the same serial dilution procedure as described in Protocol 1.
-
-
Conclusion: An Investment in Data Integrity
For routine, non-critical analyses, a well-characterized in-house standard may be sufficient. However, for regulatory monitoring, method validation, and any research where the accuracy and defensibility of the data are paramount, the use of a Certified Reference Material for Dinoseb is not just an advantage—it is a scientific necessity. The initial investment in a CRM pays dividends in the form of increased data confidence, reduced risk of analytical error, and the assurance of metrological traceability. By building your analytical measurements on the solid foundation of a CRM, you ensure that your data is not only precise but also accurate, comparable, and defensible.
References
-
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. [Link]
-
Kojima, M., et al. (2013). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi, 54(1), 1-6. [Link]
-
Schreinemachers, P., et al. (2012). Pesticide Use under Public Good Agricultural Practices Standard: A Comparative Study in Thailand. MDPI. [Link]
-
ISOBudgets. (2022). Uncertainty Budget Example. [Link]
-
ResearchGate. (2013). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. [Link]
-
Chem Service. Analytical Standards. [Link]
-
Ohtake, T., et al. (2021). Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Journal of Pesticide Science, 46(3), 297-303. [Link]
-
Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. [Link]
-
Kuselman, I. (2014). Certification of in-house reference materials. ResearchGate. [Link]
-
NFOGM. Uncertainty Budget. [Link]
-
Van de Velde, E., et al. (2022). Development, Validation and Application of a Targeted LC-MS Method for Quantification of Microcystins and Nodularin: Towards a Better Characterization of Drinking Water. MDPI. [Link]
-
IAEA. (2005). Development and use of reference materials and quality control materials. ResearchGate. [Link]
-
Shimadzu. (2023). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]
-
Phillips, T. M., et al. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. The Journal of Nutrition, 151(12), 3567-3579. [Link]
-
ANAB. (2022). Reference Material (RM) vs Certified Reference Material (CRM). [Link]
-
Tosun, J., & Koch, A. (2022). Reducing pesticides without organic certification? Potentials and limits of an intermediate form of agricultural production. Agriculture and Human Values, 39(4), 1331-1445. [Link]
-
Baker, B. P., et al. (2002). Pesticide residues in conventional, IPM-grown and organic foods: insights from three U.S. data sets. Food Additives & Contaminants, 19(5), 427-446. [Link]
-
Ellison, S. L. R., & Williams, A. (Eds.). (2012). Eurachem/CITAC guide: Quantifying Uncertainty in Analytical Measurement, (3rd ed.). [Link]
-
Ambrus, Á., & Fajgelj, A. (2017). Testing the Accuracy of Analytical Standard Solutions Used for Quantitative Determination of Pesticide Residues. Journal of AOAC International, 100(5), 1245-1252. [Link]
-
Government of Canada. (2021). Screening assessment dinoseb. [Link]
-
Government of Canada. (2018). Draft screening assessment for Dinoseb. [Link]
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- 8. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
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- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Dinoseb Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Analytical Landscape for Dinoseb Detection
Dinoseb, a synthetic dinitrophenol compound, has a storied history as a potent herbicide, fungicide, and insecticide.[1] However, due to its high toxicity, including the potential for reproductive and developmental effects, its use has been banned or severely restricted in many countries.[2] Despite these restrictions, its persistence in the environment and the potential for illicit use necessitate robust and reliable analytical methods for its detection and quantification in various matrices, including environmental samples, agricultural products, and biological specimens.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for Dinoseb analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this document will delve into the causality behind experimental choices, offering a self-validating framework for each described method. While direct, publicly available inter-laboratory comparison data specifically for Dinoseb is limited, this guide will leverage extensive single-laboratory validation data to provide a comprehensive performance comparison. This approach will equip you with the critical insights needed to select the most appropriate methodology for your specific analytical challenges.
The Analytical Imperative: Why Method Selection Matters
The choice between GC-MS and LC-MS/MS for Dinoseb analysis is not arbitrary; it is dictated by a confluence of factors including the physicochemical properties of Dinoseb, the complexity of the sample matrix, the required sensitivity, and the desired sample throughput. Dinoseb's phenolic nature and moderate volatility make it amenable to both techniques, yet each presents distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile organic compounds. For Dinoseb, derivatization is often employed to improve its volatility and chromatographic behavior.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful and versatile technique that has gained prominence for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile. LC-MS/MS can often analyze Dinoseb directly, without the need for derivatization.
Methodologies Head-to-Head: A Comparative Analysis
This section provides a detailed comparison of GC-MS and LC-MS/MS methodologies for Dinoseb analysis, supported by performance data from validated studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains a reliable and widely used technique for pesticide residue analysis. Its high chromatographic resolution and the availability of extensive mass spectral libraries for compound identification are significant advantages.
This protocol is adapted from a validated method for the analysis of 2,4-dinitrophenol, a closely related compound to Dinoseb, and is applicable with minor modifications.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of blood, add an internal standard and 2 mL of 1% formic acid.
-
Vortex for 10 seconds.
-
Add 5 mL of a mixture of ethyl acetate and hexane (4:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
The following table summarizes typical performance characteristics for the GC-MS analysis of dinitrophenols, based on a validated method.[3]
| Parameter | Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1.5 mg/L |
| Limit of Quantitation (LOQ) | 3 mg/L |
| Intra-assay Imprecision (%RSD) | < 10.7% |
| Inter-assay Imprecision (%RSD) | < 10.6% |
| Extraction Efficiency | 92.1% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the technique of choice for many pesticide residue analyses due to its high sensitivity, selectivity, and applicability to a broader range of compounds without the need for derivatization.
This protocol is based on a validated method for the determination of Dinoseb and Dinoterb in various food matrices.[4][5]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
Instrumentation and Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.[6]
-
Tandem Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
The following table summarizes the performance characteristics for the LC-MS/MS analysis of Dinoseb from validated methods in different matrices.
| Parameter | Agricultural Products[4][5] | Drinking Water[6] |
| Linearity (R²) | > 0.99 | Not explicitly stated, but excellent reproducibility reported |
| Limit of Detection (LOD) | Not explicitly stated | 1-2 ppt (ng/L) |
| Limit of Quantitation (LOQ) | 0.001 µg/g | Not explicitly stated |
| Recovery (%) | 77-111% | Not applicable for direct injection |
| Relative Standard Deviation (RSD) | 2-15% | Excellent reproducibility reported |
Visualizing the Workflow: A Comparative Diagrammatic Representation
To further elucidate the practical differences between the two methodologies, the following diagrams, generated using Graphviz, illustrate the respective analytical workflows.
GC-MS Workflow for Dinoseb Analysis
Caption: GC-MS analytical workflow for Dinoseb.
LC-MS/MS Workflow for Dinoseb Analysis
Caption: LC-MS/MS analytical workflow for Dinoseb.
Expert Insights and Causality: Making an Informed Decision
The choice between GC-MS and LC-MS/MS for Dinoseb analysis is a nuanced one, with the "better" method being context-dependent.
-
For high-throughput screening of a wide range of pesticides in complex food matrices, LC-MS/MS coupled with QuEChERS sample preparation is often the superior choice. The QuEChERS method is efficient and effective for a broad spectrum of analytes, and the high sensitivity and selectivity of LC-MS/MS in MRM mode allow for reliable quantification at low levels with minimal matrix interference.[4][5] The ability to analyze Dinoseb without derivatization streamlines the workflow and reduces the potential for analyte loss or degradation.
-
GC-MS remains a valuable tool, particularly in forensic toxicology and for laboratories with existing expertise and instrumentation. The established nature of GC-MS methods and the extensive spectral libraries available can be advantageous for compound confirmation. However, the need for derivatization for some phenolic compounds can add complexity and potential for variability. For the analysis of dinitrophenols in biological fluids, a well-validated GC-MS method can provide the necessary accuracy and precision.[3]
-
Sensitivity is a key differentiator. For ultra-trace analysis, such as monitoring drinking water for compliance with stringent regulatory limits, direct injection LC-MS/MS offers exceptional sensitivity, reaching parts-per-trillion levels.[6]
Conclusion: A Framework for Method Selection and Validation
This guide has provided a comprehensive comparison of GC-MS and LC-MS/MS for the analysis of Dinoseb, grounded in validated methodologies and performance data. While the absence of direct inter-laboratory comparison studies for Dinoseb necessitates a reliance on single-laboratory validation data, the presented information offers a robust framework for method selection.
Ultimately, the optimal method will depend on the specific application, matrix, required sensitivity, and available resources. It is imperative that any chosen method is subject to rigorous in-house validation to ensure it is fit for purpose. By understanding the underlying principles and performance characteristics of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the accuracy and reliability of their Dinoseb analysis.
References
-
[Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi. 2013;54(1):1-6. doi: 10.3358/shokueishi.54.1. Available from: [Link]
-
Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. ResearchGate. Available from: [Link]
-
GC/MS/MS Pesticide Residue Analysis. Agilent. Available from: [Link]
-
Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. ResearchGate. Available from: [Link]
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Your Best Partner for Proficiency Testing. Phenova. Available from: [Link]
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Results of an interlaboratory comparison of analytical methods for contaminants of emerging concern in water. Environ Sci Technol. 2014 Jan 7;48(1):103-12. doi: 10.1021/es403459d. Epub 2013 Dec 11. Available from: [Link]
-
Collaborative studies on the analysis of pesticide residues. Residue Rev. 1964;7:114-29. Available from: [Link]
-
Screening assessment dinoseb. Canada.ca. Available from: [Link]
-
Collaborative study of the determination of the dithiocarbamate residues by a modified carbon disulfide evolution method. J Assoc Off Anal Chem. 1971 May;54(3):528-32. Available from: [Link]
-
Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry. J Chromatogr A. 2005 Oct 5;1091(1-2):176-84. doi: 10.1016/j.chroma.2005.07.039. Epub 2005 Jul 25. Available from: [Link]
-
Use of a stopped-flow pneumatic mixing module to analyze dinitrophenol pesticides. Simultaneous determination of dinoseb and dinobuton. J Agric Food Chem. 1999 May;47(5):1976-80. doi: 10.1021/jf980821b. Available from: [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent. Available from: [Link]
-
QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. Food Chem. 2021 Oct 1;358:129849. doi: 10.1016/j.foodchem.2021.129849. Epub 2021 May 12. Available from: [Link]
-
Dinoseb. EXTOXNET. Available from: [Link]
-
Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. J Forensic Sci. 2019 Nov;64(6):1865-1871. doi: 10.1111/1556-4029.14154. Epub 2019 Aug 20. Available from: [Link]
-
Update on the Dinoseb Public Health Goal. OEHHA. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel UPLC-MS/MS Method for Dinoseb Methyl Ether
This guide provides a comprehensive framework for the validation of a new, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Dinoseb methyl ether. We will objectively compare the performance of this modern method against traditional approaches, supported by clear experimental protocols and data. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require robust and reliable analytical methodologies.
Introduction: The Need for Advanced Analytical Methods
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a highly toxic herbicide that was banned by the U.S. Environmental Protection Agency (EPA) in 1986 due to risks of birth defects and other serious health effects.[1] Its metabolite and derivative, this compound (1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene), serves as a crucial analyte for monitoring environmental contamination and for forensic and toxicological analysis.[2][3]
Traditional analytical methods for dinitrophenolic compounds often involve gas chromatography (GC) after a derivatization step to form a methyl ether, which can be time-consuming and introduce variability.[4] Direct analysis using modern UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and specificity. The objective of this guide is to present a validation framework for a novel UPLC-MS/MS method, demonstrating its suitability for its intended purpose in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
The Validation Framework: A Structured Approach
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[6] Our approach is structured around the core validation parameters mandated by regulatory bodies like the FDA and EMA.[7][8][9]
A Note on Data: The quantitative data presented in this guide is representative and intended to illustrate the validation process and expected performance of the UPLC-MS/MS method. Actual results may vary based on specific instrumentation, reagents, and laboratory conditions.
Before any validation experiments, and prior to each analytical run, System Suitability Testing (SST) is performed to ensure the chromatographic system is operating correctly.[10][11] This is a non-negotiable step for ensuring the quality and integrity of the analytical results.[12]
Protocol for System Suitability Testing:
-
Prepare a system suitability solution containing this compound at a concentration in the middle of the calibration range (e.g., 50 ng/mL).
-
Inject the SST solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Evaluate the results against the pre-defined acceptance criteria.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response.[13] |
| Retention Time %RSD | ≤ 1.0% | Ensures the stability and reproducibility of the pump and chromatographic separation.[13] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms good peak shape, which is essential for accurate integration.[10] |
| Signal-to-Noise (S/N) | ≥ 10 | Verifies the sensitivity of the system for the intended analysis.[12] |
Core Validation Parameters: Experimental Design and Data
The following sections detail the experimental protocols and acceptance criteria for each validation characteristic as outlined in the ICH Q2(R1) guideline.[5]
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Experimental Protocol:
-
Blank Analysis: Analyze a blank matrix sample (e.g., extracted soil, water, or plasma) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Analysis: Analyze a blank matrix sample spiked with this compound and other potentially co-eluting pesticides or related compounds.
-
Stress Testing (For Stability-Indicating Methods): Subject a solution of this compound to forced degradation conditions (acid, base, oxidation, heat, light). Analyze the stressed samples to ensure the method can separate the parent analyte from its degradation products.
Acceptance Criteria:
-
No significant interfering peaks (response < 20% of the LLOQ) should be observed at the retention time of the analyte in the blank matrix.
-
The method must be able to resolve this compound from other potential contaminants and degradation products.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix with this compound to cover the expected concentration range. A typical range for environmental analysis might be 1.0 to 200 ng/mL.[14]
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area response against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²).
Table 2: Linearity and Range Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 1.0 - 200 ng/mL | Covers expected sample concentrations. |
| Correlation Coefficient (r) | 0.9992 | ≥ 0.995 |
| Coefficient of Determination (R²) | 0.9984 | ≥ 0.99 |
| y-intercept | Close to zero | Indicates minimal systematic error. |
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically determined through recovery studies.
Experimental Protocol:
-
Prepare Quality Control (QC) samples by spiking a blank matrix with this compound at a minimum of three concentration levels: Low, Medium, and High (e.g., 3 ng/mL, 75 ng/mL, and 150 ng/mL).
-
Analyze five replicates of each QC level.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Table 3: Accuracy and Precision Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Mean Recovery (%) | Acceptance Criteria (Recovery) |
|---|---|---|---|---|
| LLOQ | 1.0 | 0.95 | 95.0% | 80 - 120% |
| Low QC | 3.0 | 2.91 | 97.0% | 85 - 115% |
| Mid QC | 75.0 | 76.8 | 102.4% | 85 - 115% |
| High QC | 150.0 | 145.8 | 97.2% | 85 - 115% |
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze five replicates of the Low, Medium, and High QC samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Calculate the %RSD for the measured concentrations at each QC level for both repeatability and intermediate precision.
Table 4: Precision Results
| QC Level | Conc. (ng/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
|---|---|---|---|---|
| LLOQ | 1.0 | 8.5% | 11.2% | ≤ 20% |
| Low QC | 3.0 | 5.4% | 7.8% | ≤ 15% |
| Mid QC | 75.0 | 3.1% | 4.5% | ≤ 15% |
| High QC | 150.0 | 2.8% | 3.9% | ≤ 15% |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol (Signal-to-Noise Approach):
-
Analyze a series of progressively more dilute solutions of this compound.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for the LOD.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ.
-
Confirm the LOQ by analyzing five replicates of a sample spiked at the proposed LOQ concentration and verifying that the precision and accuracy criteria are met (see Tables 3 & 4).
Table 5: Sensitivity Results
| Parameter | Result (ng/mL) | Basis for Determination |
|---|---|---|
| LOD | 0.3 | S/N Ratio ≈ 3 |
| LOQ | 1.0 | S/N Ratio ≈ 10; Confirmed with accuracy and precision data. |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., column temperature, mobile phase composition, flow rate).
-
Prepare a Mid QC sample and analyze it while making small, deliberate changes to these parameters (e.g., column temperature ±2°C, mobile phase organic content ±1%, flow rate ±5%).
-
Evaluate the impact of these changes on system suitability parameters (retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability criteria must still be met.
-
The measured concentration of the QC sample should remain within the accuracy acceptance limits (85-115%).
Comparative Analysis: UPLC-MS/MS vs. Traditional GC-ECD
The validated UPLC-MS/MS method offers substantial improvements over older techniques like Gas Chromatography with Electron Capture Detection (GC-ECD) following derivatization.
Table 6: Method Performance Comparison
| Parameter | New UPLC-MS/MS Method | Traditional GC-ECD Method | Advantage of UPLC-MS/MS |
|---|---|---|---|
| Sample Prep | Simple "Dilute-and-Shoot" or QuEChERS | Required derivatization (e.g., methylation)[4] | Faster, fewer steps, less error |
| Specificity | High (based on parent/fragment ion mass) | Moderate (prone to interference) | Unambiguous identification |
| LOQ | 1.0 ng/mL | ~10-50 ng/mL | 10-50x more sensitive |
| Run Time | ~5 minutes | ~20-30 minutes | Higher sample throughput |
| Robustness | High (less sensitive to minor variations) | Moderate (derivatization can be variable) | More reliable day-to-day |
Visualizing the Workflow
A clear understanding of the process flow is essential for successful implementation. The following diagram illustrates the key stages of the validation procedure.
Caption: High-level workflow for the analytical method validation process.
Conclusion
The UPLC-MS/MS method for the determination of this compound presented here has been successfully validated according to ICH guidelines. The method demonstrates excellent specificity, linearity, accuracy, precision, and sensitivity. Compared to traditional GC-based methods, this new approach offers a significantly faster, more robust, and more sensitive solution for the analysis of this important environmental and toxicological compound. Its adoption can provide laboratories with higher confidence in their data and increased sample throughput.
References
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation. Retrieved from [Link]
- Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
Waters Corporation. Development and Validation of a Routine Multi-Residue Method for the Quantitative Determination of Pesticide Residues in Fruits, Vegetables, and Rice Using UPLC-MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pizzutti, I. R., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]
-
Pizzutti, I. R., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Pizzutti, I. R., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. SciELO. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods?. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. PubMed. Retrieved from [Link]
-
Scite.ai. Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Dinoseb. PubChem. Retrieved from [Link]
-
ProPharma. System Suitability Requirements for SEC Chromatographic Methods. Retrieved from [Link]
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U.S. Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]
-
ResearchGate. Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. Retrieved from [Link]
-
Chromatography Online. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. Retrieved from [Link]
-
ContaminantDB. This compound (CHEM008008). Retrieved from [Link]
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Wikipedia. Dinoseb. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Dinoseb Quantification Across Leading Analytical Platforms
Abstract
Dinoseb (2-sec-butyl-4,6-dinitrophenol), a dinitrophenolic herbicide, was widely used in agriculture before its ban in many jurisdictions, including the United States and the European Union, due to its high toxicity and potential for causing birth defects and male sterility.[1][2][3][4] Its environmental persistence and continued use in some parts of the world necessitate robust and reliable analytical methods for its detection in various matrices, including water, soil, and agricultural products.[1][5] This guide provides an in-depth comparison and cross-validation framework for three principal analytical platforms used for Dinoseb quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will explore the fundamental principles of each technique, present detailed experimental protocols, and compare their performance based on key validation parameters. This document is intended for researchers, analytical chemists, and regulatory scientists engaged in environmental monitoring and food safety analysis.
Introduction: The Analytical Challenge of Dinoseb
Dinoseb is a crystalline orange solid that does not readily dissolve in water.[1] Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. This high level of biological activity is precisely why it was an effective pesticide and also why it poses a significant risk to non-target organisms, including humans.[6][7] Regulatory bodies have set stringent maximum contaminant levels (MCLs) for Dinoseb in drinking water, often in the low parts-per-billion (ppb) range; for instance, the U.S. EPA has set the MCL at 7 ppb (or 7 µg/L).[3]
Accurately quantifying Dinoseb at these trace levels presents a significant challenge. The choice of analytical platform is critical and depends on numerous factors, including the sample matrix, required sensitivity, desired throughput, and the distinction between screening and confirmatory analysis. Cross-validation—the process of confirming that different analytical methods produce comparable and reliable results for the same sample—is therefore not merely a procedural formality but a cornerstone of analytical trustworthiness. It ensures that data is robust, reproducible, and defensible, irrespective of the technology employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a workhorse for pesticide analysis. The technique separates volatile and semi-volatile compounds in the gas phase followed by detection with a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of fragmented ions.
2.1. Principle and Experimental Causality
For a compound like Dinoseb, which is a polar dinitrophenol, direct analysis by GC can be challenging due to its potential for thermal degradation and poor chromatographic peak shape. To overcome this, a derivatization step is often employed.[8] Methylation, using reagents like trimethylsilyldiazomethane (TMSD), converts the polar phenolic hydroxyl group into a less polar, more volatile methyl ether.[8] This crucial step enhances thermal stability and improves chromatographic performance, leading to sharper peaks and increased sensitivity. The choice of an electron capture detector (ECD) can offer high sensitivity for halogenated compounds, but a mass spectrometer provides superior specificity and is essential for confirmatory analysis.
2.2. Performance Characteristics of GC-MS for Dinoseb Analysis
| Parameter | Typical Performance | Rationale & Considerations |
| Limit of Detection (LOD) | 0.005 ppm (µg/g) | Highly dependent on the matrix and detector. MS in Selected Ion Monitoring (SIM) mode enhances sensitivity.[8] |
| Limit of Quantification (LOQ) | ~0.01 - 0.05 ppm (µg/g) | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy (Recovery) | 79-88% | Varies with matrix complexity. A robust extraction and cleanup procedure is critical to minimize analyte loss.[8] |
| Precision (RSD) | < 15-20% | Reflects the reproducibility of the entire analytical process, from extraction to injection. |
| Throughput | Low to Medium | Sample preparation, including derivatization and longer GC run times, can be time-consuming. |
2.3. Experimental Workflow: GC-MS
The following diagram outlines a typical workflow for Dinoseb analysis by GC-MS.
2.4. Protocol: GC-MS Analysis of Dinoseb in Soil
This protocol is a representative example and must be validated by the end-user for their specific matrix and instrumentation.
-
Sample Preparation & Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube. This is the crude extract.
-
-
Cleanup:
-
Condition a silica gel Solid Phase Extraction (SPE) cartridge (500 mg) with 5 mL of hexane.
-
Load the crude extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a hexane:dichloromethane (1:1) mixture to remove interferences.
-
Elute Dinoseb with 10 mL of acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Add 2 mL of trimethylsilyldiazomethane (TMSD) solution (2.0 M in diethyl ether). Caution: TMSD is toxic and potentially explosive. Handle with extreme care in a fume hood.[8]
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Quench the reaction by adding a few drops of 2 M acetic acid in methanol.
-
-
GC-MS Analysis:
-
Injector: Splitless, 250°C.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for methylated Dinoseb.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for analyzing a wide range of pesticide residues, including polar compounds like Dinoseb.[9] Its high sensitivity and specificity often eliminate the need for derivatization.
3.1. Principle and Experimental Causality
LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the exceptional selectivity of tandem mass spectrometry. Dinoseb, being a weak acid, is readily ionized using Electrospray Ionization (ESI) in negative mode, where it loses a proton to form the [M-H]⁻ ion.[8][10] This is a highly efficient process, contributing to the method's sensitivity. The first quadrupole (Q1) selects this precursor ion, which is then fragmented in the collision cell (q2). The second quadrupole (Q3) analyzes the resulting product ions. This Multiple Reaction Monitoring (MRM) process is highly specific, as it requires a compound to have both the correct precursor ion mass and the correct product ion masses to generate a signal, drastically reducing matrix interference.[11][12]
3.2. Performance Characteristics of LC-MS/MS for Dinoseb Analysis
| Parameter | Typical Performance | Rationale & Considerations |
| Limit of Detection (LOD) | < 2 ppt (ng/L) | Direct injection of water samples is possible at this level, showcasing exceptional sensitivity.[11][12] |
| Limit of Quantification (LOQ) | 0.001 µg/g | Achievable in complex matrices like agricultural products with appropriate cleanup.[8][10] |
| Accuracy (Recovery) | 77-111% | Generally excellent across a wide range of matrices.[8][10] |
| Precision (RSD) | 2-15% | The high specificity of MRM leads to very reproducible quantification.[8][10] |
| Throughput | Medium to High | The elimination of the derivatization step significantly shortens sample preparation time. |
3.3. Experimental Workflow: LC-MS/MS
The diagram below illustrates a streamlined workflow for Dinoseb analysis using LC-MS/MS.
3.4. Protocol: LC-MS/MS Analysis of Dinoseb in Water
This protocol is adapted for high-sensitivity analysis in drinking water.[11][12]
-
Sample Preparation:
-
For drinking water samples, minimal preparation is often required.
-
Filter the water sample (20 mL) through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
-
For more complex matrices (e.g., agricultural products), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is recommended.[10]
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp to 100% B, and then re-equilibrate.
-
Injection Volume: 20 µL.
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor at least two transitions for Dinoseb (e.g., precursor ion m/z 239 -> product ions) for confident identification and quantification.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological technique used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Its application in environmental analysis provides a rapid and high-throughput screening tool.
4.1. Principle and Experimental Causality
For small molecules like Dinoseb, a competitive ELISA format is typically used. In this setup, a microplate is coated with an antibody specific to Dinoseb. The sample containing Dinoseb is added to the wells along with a fixed amount of enzyme-labeled Dinoseb (conjugate). The Dinoseb in the sample and the enzyme-labeled Dinoseb compete for the limited number of antibody binding sites. After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a measurable signal (e.g., color change). The key principle is that the signal intensity is inversely proportional to the concentration of Dinoseb in the sample: a higher concentration of Dinoseb in the sample results in less bound conjugate and therefore a weaker signal.[13][14]
4.2. Performance Characteristics of ELISA for Dinoseb Analysis
| Parameter | Typical Performance | Rationale & Considerations |
| Limit of Detection (LOD) | ~0.1 - 1 ppb (µg/L) | Designed for rapid screening around regulatory action levels. |
| Limit of Quantification (LOQ) | Typically higher than LOD; often semi-quantitative. | The assay's response is sigmoidal, with the most reliable quantification occurring in the linear portion of the curve. |
| Accuracy (Recovery) | 70-130% | Acceptable for screening purposes. Can be affected by matrix effects and cross-reactivity.[14] |
| Precision (RSD) | < 20% | Good for screening, but generally less precise than chromatographic methods. |
| Throughput | Very High | 96-well plate format allows for simultaneous analysis of many samples, making it ideal for large-scale screening. |
4.3. Experimental Workflow: ELISA
The following diagram shows the competitive ELISA workflow for small molecule detection.
4.4. Protocol: General Competitive ELISA for Dinoseb Screening
This is a generalized protocol. Specific commercial kits will have optimized protocols that must be followed.[15]
-
Reagent Preparation: Prepare standards, controls, and samples according to the kit manufacturer's instructions.
-
Binding: Pipette 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Competition: Add 50 µL of the enzyme-Dinoseb conjugate to each well. Gently mix and incubate for the specified time (e.g., 60 minutes) at room temperature.
-
Washing: Decant the contents of the plate and wash each well 3-5 times with the provided wash buffer. This step is critical to remove unbound materials.
-
Signal Development: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for a specified time (e.g., 20-30 minutes) in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. This will change the color and stabilize it for reading.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm). The concentration is inversely proportional to the absorbance.
Cross-Validation: Synthesizing the Data
The ultimate goal of cross-validation is to ensure that the analytical results are accurate and reliable, regardless of the platform used. An ideal cross-validation study involves analyzing a set of blind, spiked samples, and real-world contaminated samples across all three platforms.
5.1. Comparative Performance Summary
| Feature | GC-MS | LC-MS/MS | ELISA |
| Primary Use | Quantification & Confirmation | Quantification & Confirmation | Screening |
| Sensitivity | Good to Excellent | Gold Standard / Excellent | Good |
| Specificity | High | Excellent | Moderate (potential cross-reactivity) |
| Sample Prep | More Complex (derivatization) | Simple to Moderate | Minimal |
| Throughput | Low to Medium | Medium to High | Very High |
| Cost per Sample | Medium | High | Low |
| Confirmation | Yes (Mass Spectrum) | Yes (MRM Transitions) | No (Presumptive Positive) |
5.2. Interpretation and Strategic Implementation
A tiered approach is often the most effective strategy for Dinoseb analysis:
-
Tier 1: Screening with ELISA: For large-scale monitoring programs where many samples need to be tested quickly and cost-effectively, ELISA is the ideal starting point. Samples that test negative can be confidently reported as being below the detection limit.
-
Tier 2: Confirmation with LC-MS/MS or GC-MS: All samples that are presumptively positive by ELISA must be confirmed using a specific, chromatographic method. LC-MS/MS is generally preferred due to its superior sensitivity and simpler sample preparation.[9][12] GC-MS serves as an excellent alternative and a valuable orthogonal technique for confirmation, especially if LC-MS/MS is unavailable.
This tiered approach, underpinned by rigorous cross-validation, ensures both efficiency and data integrity. It leverages the high-throughput capabilities of ELISA while maintaining the unequivocal confidence of mass spectrometry for regulatory and safety decisions.
Conclusion
The choice of an analytical platform for Dinoseb detection is a critical decision that balances the need for sensitivity, specificity, throughput, and cost. While LC-MS/MS stands out as the most powerful tool for sensitive and specific quantification, GC-MS remains a robust and reliable alternative. ELISA offers an invaluable solution for rapid, large-scale screening. A comprehensive understanding of the principles, strengths, and limitations of each platform, combined with a diligent cross-validation strategy, is essential for any laboratory tasked with monitoring this hazardous environmental contaminant. This ensures that the data generated is not only technically sound but also fully defensible, protecting both public health and the environment.
References
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Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood. Shokuhin Eiseigaku Zasshi. 2013;54(1):1-6.[Link]
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Dinoseb - Wikipedia. Wikipedia.[Link]
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Screening assessment dinoseb. Canada.ca.[Link]
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(PDF) Dinoseb - ResearchGate. ResearchGate.[Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. LabRulez LCMS.[Link]
-
Dinoseb (C10H12N2O5). Mount Laurel MUA.[Link]
-
Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS | Request PDF - ResearchGate. ResearchGate.[Link]
-
Canadian Water Quality Guidelines for the Protection of Aquatic Life - Dinoseb. CCME.[Link]
-
DINOSEB - EXTOXNET PIP. Extension Toxicology Network.[Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent Technologies.[Link]
-
Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. ResearchGate.[Link]
-
Dinoseb Toxicological Summary August 2018. Minnesota Department of Health.[Link]
-
Use of a stopped-flow pneumatic mixing module to analyze dinitrophenol pesticides. Simultaneous determination of dinoseb and dinobuton. PubMed.[Link]
-
Risk management approach for phenol, 2-(1-methylpropyl)-4,6-dinitro- (Dinoseb). Canada.ca.[Link]
-
Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission.[Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar.[Link]
-
Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Agilent Technologies.[Link]
-
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Ministry of Health, Labour and Welfare, Japan.[Link]
-
Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed. Codex Alimentarius.[Link]
-
Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed.[Link]
-
Draft screening assessment for Dinoseb. Canada.ca.[Link]
-
GC/MS/MS Pesticide Residue Analysis. Agilent Technologies.[Link]
-
Technical Factsheet on Dinoseb. U.S. EPA.[Link]
-
Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service.[Link]
-
Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). U.S. EPA.[Link]
-
Technical Guide for ELISA - Protocols. SeraCare.[Link]
-
Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. U.S. EPA.[Link]
-
The Evaluation of a New ELISA-Based Kit for Total Microcystins as an Early Detection Tool for Microcystin Blooms in Source Waters and Its Application State-Wide to Oregon Source and Finished Drinking Waters. MDPI.[Link]
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A Senior Application Scientist's Guide to Evaluating Dinoseb Detection Methods: Linearity and Range
Welcome, researchers and analytical professionals. This guide provides an in-depth comparison of common analytical methods for the detection and quantification of Dinoseb (2-sec-butyl-4,6-dinitrophenol), a highly toxic and regulated herbicide. Our focus is on two critical performance metrics that underpin reliable quantification: linearity and analytical range . Understanding these parameters is not merely a validation checkbox; it is fundamental to ensuring data integrity, whether for environmental monitoring, food safety, or toxicological research.
In the following sections, we will dissect the principles behind chromatographic, immunoassay-based, and sensor-based techniques. We will move beyond procedural lists to explain the causality behind experimental choices, present comparative performance data, and provide validated protocols to ground your method development.
Part 1: The Foundation of Quantification: Understanding Linearity and Range
Before comparing methods, we must establish a clear understanding of our core evaluation criteria. An analytical method's response to varying analyte concentrations is seldom a perfectly straight line across all possible concentrations.
-
Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of an analyte in a sample. It is typically expressed by the correlation coefficient (R²) of a calibration curve, where a value ≥0.99 is considered evidence of a strong linear relationship.
-
The Linear Range is the concentration span over which this proportionality is maintained. It is the "sweet spot" for accurate quantification.
-
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, though not necessarily quantified with precision.
-
The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. The LOQ typically defines the lower boundary of the linear range.
Choosing a method with an appropriate linear range is critical. A range that is too high may miss trace contamination relevant to regulatory limits, while a range that is too low may require extensive sample dilution, introducing potential errors.
Part 2: Comparative Analysis of Dinoseb Detection Methods
We will now explore the most prevalent technologies for Dinoseb analysis. Each has distinct advantages in terms of sensitivity, selectivity, and throughput, which are directly reflected in their linear performance.
Chromatographic Methods: The Gold Standard
Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are considered the gold-standard techniques for pesticide residue analysis due to their high selectivity and sensitivity.
Mechanism & Rationale: These methods physically separate Dinoseb from other components in a sample matrix based on its chemical properties (e.g., volatility, polarity). The separated analyte is then ionized and detected by a mass spectrometer, which confirms its identity based on its mass-to-charge ratio and fragmentation pattern. This two-tiered approach (separation and specific detection) provides exceptional confidence in the results. For dinitrophenolic compounds like Dinoseb, derivatization to a more volatile ester form is often required for GC analysis, while LC-MS/MS can typically analyze the native compound directly.
Performance Data:
| Method | Typical Linear Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Common Matrix | Reference(s) |
| GC-ECD | Method-dependent, often spans 2-3 orders of magnitude | >0.99 | ~0.07 µg/L (MDL) | Water | [1][2] |
| GC-MS | 10³ range (e.g., 0.1 - 100 µg/L) | >0.995 | Matrix-dependent | Hazardous Waste | [3] |
| LC-MS/MS | 0.5 - 40 ng/mL (0.0005 - 0.04 µg/mL) | ≥0.990 | 1 ng/g (0.001 µg/g) | Agricultural Products | [4][5] |
This protocol is representative of a modern approach for quantifying Dinoseb in diverse agricultural products. The choice of a C18 column is based on its effectiveness in retaining moderately polar compounds like Dinoseb, while negative ion electrospray ionization (ESI) is selected because the phenolic group on Dinoseb is readily deprotonated, leading to high sensitivity.
Experimental Protocol:
-
Reagents & Materials: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Acetic Acid, Acetone, Hexane, Sodium Chloride, Primary-Secondary Amine (PSA) solid-phase extraction (SPE) columns, Dinoseb analytical standard, C18 analytical column.
-
Standard Preparation: Prepare a stock solution of Dinoseb in methanol. Create a series of calibration standards by serial dilution of the stock solution. A typical range would be 0.5, 1, 5, 10, 20, and 40 ng/mL.[4][5]
-
Sample Extraction (e.g., for agricultural products):
-
Homogenize a 10 g sample.
-
Extract with a mixture of acetone and hexane.
-
Perform a liquid-liquid partition using a saturated sodium chloride solution to separate the organic layer.[4]
-
Collect the organic layer containing Dinoseb.
-
-
Sample Clean-up:
-
Pass the organic extract through a PSA mini-column to remove interfering matrix components like fatty acids and sugars.[4]
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., 150 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Methanol/Water (95:5) with 0.005% acetic acid.[4][5]
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Monitor for characteristic precursor-product ion transitions for Dinoseb.
-
-
Data Analysis & Validation:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Calculate the correlation coefficient (R²) to confirm linearity.
-
Inject the prepared samples and quantify Dinoseb concentration by interpolating the peak area from the calibration curve.
-
Run spiked samples and blanks to validate recovery and rule out contamination.
-
Immunoassays: High-Throughput Screening
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique for rapidly screening a large number of samples. For small molecules like Dinoseb, a competitive ELISA format is typically used.
Mechanism & Rationale: In a competitive ELISA, a limited number of antibody binding sites (immobilized on a microplate) are available. A known quantity of enzyme-labeled Dinoseb ("tracer") is mixed with the sample. The Dinoseb in the sample competes with the tracer for binding to the antibodies. High concentrations of Dinoseb in the sample result in less tracer binding and thus a weaker signal, creating an inverse relationship between concentration and signal intensity.[6] This method's strength lies in its speed and cost-effectiveness, making it ideal for initial screening before confirmation by chromatography.
Performance Data:
| Method | Typical Linear Range | Mid-Point (50% B/B₀) | Sensitivity (80% B/B₀) | Common Matrix | Reference(s) |
| Competitive ELISA | Typically 1-2 orders of magnitude (e.g., 50-1500 ng/g) | Assay-dependent | Assay-dependent | Soil, Water, Food | [6][7] |
Note: Specific performance data for a commercial Dinoseb ELISA kit was not available in the search results. The values provided are representative of competitive ELISAs for similar small molecules.
This protocol outlines the key steps in a competitive ELISA. The critical element is the competition for antibody binding sites, which generates the quantitative data.
Experimental Protocol:
-
Reagents & Materials: Dinoseb ELISA Kit (containing antibody-coated microplate, Dinoseb standard, enzyme-labeled Dinoseb tracer, wash buffer, substrate solution, stop solution), micropipettes, plate reader.
-
Sample/Standard Preparation: Prepare sample extracts (e.g., methanol extraction for soil). Prepare a serial dilution of the Dinoseb standard provided in the kit.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Immediately add the enzyme-labeled Dinoseb tracer to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove all unbound materials.
-
-
Detection:
-
Add the chromogenic substrate to each well. The enzyme on the bound tracer will convert the substrate, leading to color development.
-
Incubate for a specified time.
-
Add a stop solution to halt the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance (or %B/B₀) versus the log of the standard concentration.
-
Determine the concentration of Dinoseb in the samples by interpolating their absorbance values from the curve. The most reliable portion of the curve is typically the linear range, often between 20-80% of the maximum signal.[6]
-
Electrochemical Biosensors: The Frontier of Rapid Detection
Electrochemical biosensors represent an emerging technology for rapid, portable, and sensitive detection of pesticides.[8][9]
Mechanism & Rationale: These devices use a biological recognition element (e.g., an enzyme or antibody) immobilized on an electrode surface. When Dinoseb binds to this element, it causes a measurable change in the electrical properties of the electrode, such as current, potential, or impedance.[10] For example, a sensor might use an enzyme whose activity is inhibited by Dinoseb. The degree of inhibition, measured electrochemically, would be proportional to the Dinoseb concentration. These sensors offer the potential for real-time, on-site measurements without extensive sample preparation. While promising, they often face challenges with matrix interference and long-term stability compared to traditional methods.[10][11]
Performance Data: Performance characteristics for Dinoseb-specific electrochemical sensors are highly varied and depend on the specific design and recognition element used. While the search did not yield a validated sensor for Dinoseb, sensors for other pesticides have demonstrated wide linear ranges (e.g., up to 50 µM for a diazinon biosensor) and very low detection limits (e.g., 10 nM).[11] This suggests a high potential for developing Dinoseb sensors with excellent analytical ranges.
Part 3: Selecting the Appropriate Method
The choice of detection method is dictated by the specific requirements of your research.
-
For Regulatory Compliance and Confirmatory Analysis: LC-MS/MS is the unequivocal choice. Its superior selectivity, sensitivity, and well-defined linear range provide the highest level of confidence for quantifying trace levels of Dinoseb in complex matrices.
-
For High-Throughput Screening: Competitive ELISA is ideal when a large number of samples need to be analyzed quickly and cost-effectively. It serves as an excellent preliminary tool to identify positive samples that can then be confirmed using a chromatographic method.
-
For On-Site and Real-Time Monitoring: Electrochemical Biosensors hold the most promise. While still an evolving field, their portability and speed are unmatched, making them suitable for field-based environmental monitoring or rapid checks in industrial settings.
By understanding the interplay between a method's underlying mechanism and its performance characteristics, you can confidently select and validate the most appropriate technique to generate accurate and reliable data for your Dinoseb analysis.
References
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U.S. Environmental Protection Agency. (1987). Dinoseb Health Advisory. Office of Drinking Water. [Link]
-
Tateishi, M., et al. (2013). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi, 54(1), 1-6. [Link]
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U.S. Environmental Protection Agency. (1983). Test Methods For Nonconventional Pesticides Chemicals Analysis Of Industrial and Municipal Wastewater. [Link]
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U.S. Environmental Protection Agency. Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. [Link]
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U.S. Environmental Protection Agency. Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). [Link]
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Firoz, S. H., et al. (2021). Nanozyme-based electrochemical biosensors for disease biomarker detection. Analyst, 146(12), 3815-3836. [Link]
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Tateishi, M., et al. (2013). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. ResearchGate. [Link]
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Wang, R., et al. (2024). Electrochemical Biosensors for Oilseed Crops: Nanomaterial-Driven Detection and Smart Agriculture. MDPI. [Link]
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U.S. Environmental Protection Agency. (1986). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. [Link]
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Salinas-Castillo, A., et al. (2007). Use of a stopped-flow pneumatic mixing module to analyze dinitrophenol pesticides. Simultaneous determination of dinoseb and dinobuton. Talanta, 71(4), 1693-1699. [Link]
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Government of Canada. (2021). Screening assessment dinoseb. [Link]
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Malm, L., et al. (2024). Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles Using Non-Targeted and Suspect Screening. ACS Publications. [Link]
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U.S. Environmental Protection Agency. Technical Factsheet on Dinoseb. [Link]
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Bourigua, S., et al. (2013). Sensitive impedimetric biosensor for direct detection of diazinon based on lipases. Frontiers in Chemistry, 1, 10. [Link]
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Bollella, P., et al. (2022). Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. Biosensors, 12(10), 847. [Link]
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Ahmad, R., et al. (2018). Electrochemical Biosensors: A Solution to Pollution Detection with Reference to Environmental Contaminants. Sensors, 18(4), 943. [Link]
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Han, Y., et al. (2018). Validation of a Multiresidue Analysis Method for 379 Pesticides in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(13), 3550-3560. [Link]
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Maiorana, A., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. MDPI. [Link]
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Esteban, M., & Castaño, A. (2009). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 80(2), 521-534. [Link]
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De Ruyck, K., et al. (2021). Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. Toxins, 13(10), 698. [Link]
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Guillemain, C., et al. (2016). Method validation for the analysis of 14 pesticides in aqueous matrices by Stir Bar Sorptive Extraction followed by liquid desorption and Liquid chromatography coupled with tandem mass spectrometry (SBSE-LD-LC-MS-MS). ResearchGate. [Link]
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Diagnopal. (2023). ELISA Performance tests Specificity, Sensitivity, Recovery, linearity. [Link]
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Chiron, S., et al. (2000). Application of liquid chromatography with mass spectrometry combined with photodiode array detection and tandem mass spectrometry to the analysis of pesticides in surface waters. Journal of Chromatography A, 879(1), 137-152. [Link]
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Valverde, A., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. [Link]
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Jänsch, S., et al. (2007). Modeling the concentration-response function of the herbicide dinoseb on Daphnia magna (survival time, reproduction) and Pseudokirchneriella subcapitata (growth rate). Environmental Toxicology and Chemistry, 26(4), 784-792. [Link]
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Mapes, J. P., et al. (1993). Quantitative enzyme-linked immunosorbent assay for determination of polychlorinated biphenyls in environmental soil and sediment samples. Bulletin of Environmental Contamination and Toxicology, 50(2), 219-225. [Link]
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Sa-nguanpuag, S., et al. (2019). A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. Toxins, 11(3), 145. [Link]
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A Senior Application Scientist's Guide to Method Robustness Testing for the Analysis of Dinoseb in Various Matrices
Introduction: The Dinoseb Challenge
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic herbicide and insecticide whose use has been broadly prohibited in many regions, including the United States, since 1986 due to high toxicity and potential for adverse health effects like birth defects.[1][2][3] Despite its ban, its persistence in the environment necessitates vigilant monitoring in various matrices, including soil, water, and agricultural products.[1][4][5] Dinoseb's mechanism of action involves the disruption of cellular energy production, posing significant risks to human health, with fetuses and pregnant women being particularly vulnerable.[1][2] The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for Dinoseb in drinking water at a stringent 7 parts per billion (ppb).[1][3]
Analyzing Dinoseb presents a significant challenge due to its chemical properties and the complexity of the matrices in which it resides.[6] The presence of co-extractives and matrix components can interfere with detection, leading to inaccurate quantification. Therefore, developing an analytical method is only the first step; ensuring its robustness is paramount for generating consistently reliable and accurate data for regulatory and safety assessments.
This guide provides an in-depth comparison of analytical strategies for Dinoseb and a practical framework for conducting robustness testing, grounded in the principles of scientific integrity and regulatory expectations.
Pillar 1: The Core Principles of Method Robustness
In analytical chemistry, robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in its parameters.[7][8] It is a critical component of method validation that provides an indication of the method's reliability during normal usage.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) explicitly outlines the need for robustness testing during the development phase of an analytical procedure.[7][9]
A thorough robustness study serves two primary purposes:
-
Identifies Critical Parameters: It helps pinpoint which operational parameters have the most significant impact on the method's performance. These parameters must be carefully controlled.
-
Establishes System Suitability Criteria: The results of robustness testing are used to define a set of system suitability tests (SSTs) that must be passed before any sample analysis, ensuring the method is performing as expected on a day-to-day basis.[7]
Pillar 2: Comparative Analysis of Analytical Strategies for Dinoseb
The successful analysis of Dinoseb hinges on two key stages: efficient sample preparation to isolate the analyte from the matrix and sensitive, selective detection.
A. Sample Preparation: A Comparative Overview
The choice of sample preparation technique is highly dependent on the matrix. For Dinoseb, the goal is to achieve high recovery while minimizing matrix effects.
| Technique | Principle | Suitability for Dinoseb Matrices | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences pass through; analyte is then eluted with a small volume of solvent. | Water, Soil Extracts, Food Extracts | High selectivity, good concentration factor, clean extracts. | Can be time-consuming, requires method development for sorbent selection. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Water | Simple, inexpensive. | Large solvent consumption, can form emulsions, less selective. |
| QuEChERS | A two-step process involving a salting-out extraction with acetonitrile followed by dispersive SPE (dSPE) for cleanup.[10] | Fruits, Vegetables, Soil | Q uick, E asy, C heap, E ffective, R ugged, and S afe.[10][11] High throughput. | May require optimization of dSPE sorbents for specific matrices to remove interferences like pigments and lipids.[12] |
For most food and soil matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for multi-residue pesticide analysis due to its efficiency and versatility.[10][11] For water samples, Solid-Phase Extraction (SPE) often provides the necessary concentration and cleanup for achieving low detection limits.
B. Chromatographic Separation and Detection
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for Dinoseb analysis due to its high sensitivity and selectivity.[6][13][14][15]
| Technique | Principle | Suitability for Dinoseb | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) for high selectivity. | Excellent | High sensitivity and selectivity, minimal sample cleanup needed compared to other detectors, suitable for a wide range of matrices.[6] | High initial instrument cost, potential for matrix effects (ion suppression/enhancement). |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | Requires derivatization | Good for volatile compounds. | Dinoseb is not sufficiently volatile and requires a derivatization step (e.g., methylation) before analysis, adding complexity and potential for variability.[14][16] |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. | Feasible | Lower cost, simpler instrumentation. | Lower sensitivity and selectivity compared to MS, susceptible to interference from co-eluting compounds.[1][17] |
Given its superior performance, LC-MS/MS is the recommended technique for robust and sensitive quantification of Dinoseb in complex matrices.[13][14][15]
Pillar 3: A Robust LC-MS/MS Method and How to Test It
This section provides a foundational protocol for Dinoseb analysis in water and a detailed plan for testing its robustness.
Experimental Protocol: A Robust LC-MS/MS Method for Dinoseb in Water
This protocol is a synthesized example based on common practices and should be fully validated before use.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Workflow Diagram:
Caption: SPE workflow for Dinoseb in water.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient starting with high aqueous phase to retain Dinoseb, ramping up the organic phase to elute.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Agilent Ultivo Triple Quadrupole LC/MS or equivalent[6]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: At least two transitions (quantifier and qualifier) should be monitored for confident identification.
Designing and Executing the Robustness Test
The robustness of the method is evaluated by making small, deliberate changes to the method parameters and observing the impact on the results.[7] A One-Factor-at-a-Time (OFAT) approach is straightforward, though experimental designs like Plackett-Burman can be more efficient.
-
Robustness Testing Workflow:
Caption: Workflow for robustness testing.
Table of Robustness Parameters and Acceptance Criteria
| Parameter | Nominal Value | Variation | Acceptance Criteria |
| Mobile Phase A pH | 3.0 | ± 0.2 units | Retention Time (RT) shift < 5%, Peak Tailing Factor < 1.5 |
| Column Temperature | 40°C | ± 2°C | RT shift < 3%, Peak Area RSD < 10% |
| LC Flow Rate | 0.3 mL/min | ± 0.02 mL/min | RT shift < 5%, Peak Area RSD < 10% |
| Mobile Phase B % (Initial) | 10% | ± 2% | RT shift < 2%, Resolution from nearest peak > 1.5 |
| Sample Reconstitution Solvent | 50:50 A:B | 40:60 and 60:40 A:B | Peak shape acceptable, Peak Area RSD < 15% |
| SPE Elution Volume | 5 mL | ± 0.5 mL | Recovery between 80-120% |
Interpreting the Results
If a parameter variation causes results to fall outside the acceptance criteria, it is considered a critical parameter that must be strictly controlled. For example, if a small change in mobile phase pH causes a significant shift in retention time, the procedure must specify the pH with a narrow tolerance (e.g., 3.0 ± 0.1). These findings directly inform the system suitability criteria for the final, validated method.
Conclusion
Developing a robust analytical method for a challenging compound like Dinoseb is a multi-faceted process that extends beyond initial method development. It requires a deep understanding of the analyte's chemistry, potential matrix interferences, and the principles of method validation as laid out by regulatory bodies like the ICH.[7][9][18] By systematically comparing sample preparation and analytical techniques, selecting the most appropriate technology (typically LC-MS/MS), and rigorously testing the method's robustness, researchers can ensure the generation of high-quality, reliable, and defensible data. This diligence is essential for the accurate monitoring of this persistent environmental contaminant and the protection of public health.
References
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- Robustness of the Agilent Ultivo Triple Quadrupole LC/MS for Routine Analysis in Food Safety. Agilent.
- Dinoseb: The Contaminant in Tap Water You Didn't Know Was Harming Your Health. SimpleLab Tap Score.
- ICH Q2(R1) Analytical Method Validation. Scribd.
- Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. ResearchGate.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
- Robustness, reproducibility, reliability with best-in-class sensitivity: Increased confidence in targeted quantitation of pesticides in food matrices. Thermo Fisher Scientific.
- DINOSEB - EXTOXNET PIP. Extension Toxicology Network.
- Specificity & Robustness. Pharma Validation.
- Method Development and Evaluation for Multiresidue Pesticides in Food with 6475 LC/TQ. Agilent.
- Dinoseb Toxicological Summary August 2018. Minnesota Department of Health.
- Dinoseb (Ref: HOE 26150). AERU.
- Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
- Use of a stopped-flow pneumatic mixing module to analyze dinitrophenol pesticides. Simultaneous determination of dinoseb and dinobuton. PubMed.
- Maximizing sensitivity and selectivity in LC × LC-HRMS for pesticide analysis via exploitation of per-aqueous liquid chromatography. PubMed.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Risk management approach for phenol, 2-(1-methylpropyl)-4,6-dinitro- (Dinoseb). Government of Canada.
- Method Validation and Robustness. LCGC International.
- A Robust and Sensitive Method For the Analysis of 510 Pesticides Using LC/MS/MS. PerkinElmer.
- New approaches in QuEChERS sample preparation for pesticide and pollutant analysis. Ludwig-Maximilians-Universität München.
- Agilent Sample Preparation The Pesticide Analysis Workflow. Agilent.
- QuEChERS Sample Prep Method. Sigma-Aldrich.
- QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed.
- Environmental Risk Assessment of Dinoseb in Freshwater, Sediment, and Soil Media in Korea. PubMed.
- Steps in the QuEChERS procedure of sample preparation for the determination of pesticide residue in fruit and vegetables. ResearchGate.
- (PDF) Dinoseb. ResearchGate.
- To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis. PubMed Central.
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- 18. Specificity & Robustness – Pharma Validation [pharmavalidation.in]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Dinoseb Methyl Ether
Executive Summary: A Commitment to Safety and Environmental Stewardship
Dinoseb (2-sec-butyl-4,6-dinitrophenol) and its derivatives, including Dinoseb methyl ether, are highly toxic compounds formerly used as herbicides and pesticides. Due to their severe healt[1][2]h and environmental risks, including developmental toxicity, potential carcinogenicity, and male sterility, their use has been banned in many jurisdictions, including the United States and the European Union. Proper disposal is not me[1][3][4]rely a procedural task but a critical responsibility for any research organization to protect its personnel, the community, and the environment.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. It is designed for researchers, scientists, and laboratory managers in the drug development and life sciences sectors. The procedures outlined herein are grounded in regulatory standards and best practices for managing acutely hazardous chemical waste.
Hazard Profile of Dinitrophenolic Compounds
Understanding the "why" behind stringent disposal protocols begins with recognizing the inherent dangers of Dinoseb and its analogs. These compounds interfere with cellular energy metabolism, a fundamental process in most living organisms. This mechanism is the roo[1][3]t of their high toxicity.
Key Hazards:
-
Acute Toxicity: Dinoseb is classified in Toxicity Category I, the highest level, and is toxic through ingestion, inhalation, and skin contact. Accidental ingestion of e[3][4]ven small amounts can be fatal. Symptoms of acute exposur[4]e include fever, sweating, headache, confusion, and increased heart rate, which can progress to seizures and coma.
-
Developmental and R[5]eproductive Toxicity: The U.S. Environmental Protection Agency (EPA) has highlighted the significant risk of birth defects and male infertility associated with Dinoseb exposure. It is considered a potent[3][4] teratogen.
-
Carcinogenicity: [1]The EPA has classified Dinoseb as a Category C carcinogen, indicating limited evidence of carcinogenicity in animals.
-
Environmental Hazar[3]d: Dinoseb is highly toxic to birds, mammals, and aquatic organisms. Its potential to leach in[3][6]to groundwater poses a significant environmental risk.
While Dinoseb methyl eth[3][7]er may have slightly different physical properties, the core toxicological profile of the dinitrophenol structure remains the primary concern. Therefore, it must be handled with the same level of caution as Dinoseb.
| Property | Dinoseb (as reference) | Source(s) |
| Chemical Name | 2-(sec-Butyl)-4,6-dinitrophenol | |
| CAS Number [3] | 88-85-7 | |
| Appearance [3] | Dark reddish-brown solid or viscous liquid with a pungent odor. | |
| Toxicity Classifi[3][8]cation | EPA Toxicity Category I | |
| Acute Oral LD[3]50 (rat) | 40-60 mg/kg | |
| RCRA Hazardou[3]s Waste Code | P020 (Acutely Hazardous Waste) | |
| Primary Health[9] Hazards | Highly toxic, developmental toxin, reproductive hazard, potential carcinogen. | |
| Primary Environm[3][4]ental Hazards | Very toxic to aquatic life, potential for groundwater contamination. |
Pre-Disposa[3][4]l and Waste Management Protocol
Proper disposal begins long before the waste container is collected. A systematic approach to waste segregation and handling within the laboratory is the first line of defense against accidental exposure and regulatory non-compliance.
Establishing a Designated Area
All work involving this compound must be conducted in a Designated Area . This could be a specific [10]chemical fume hood, a glove box, or a segregated portion of the lab. This area must be clearly marked with warning signs indicating the presence of a particularly hazardous substance. The purpose is to contain[10][11] any potential contamination and alert all personnel to the specific hazards.
Waste Segregati[10]on and Container Management
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. Do not mix it with other waste streams.
-
Container Integrity[12]: The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a tightly sealing lid.
-
Labeling: The was[12]te container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the EPA Hazardous Waste Code P020 . The accumulation start da[9][12]te must also be clearly visible.
-
Waste Forms: [12]* Solid Waste: Collect contaminated personal protective equipment (PPE), weigh boats, and other solid materials in the dedicated container.
-
Liquid Waste: Collect unused solutions or rinsates in a dedicated liquid waste container.
-
Sharps: Any sharps (needles, contaminated glassware) must be placed in a puncture-proof sharps container that is also labeled as P020 hazardous waste.
-
Step-by-Step Disposal and Decontamination Workflow
The following workflow provides a logical sequence for the safe disposal of this compound from the laboratory to its final destruction.
Diagram: Disposal Decision Workflow
Sources
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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A Researcher's Guide to the Safe Handling of Dinoseb Methyl Ether: A Proactive Approach to Laboratory Safety
A Note of Caution: Dinoseb and its derivatives are classified as highly toxic substances, and their use is stringently regulated or prohibited in many regions. This guide is intended for researchers and professionals in laboratory settings where the handling of Dinoseb methyl ether is permitted under strict safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the most recent Safety Data Sheet (SDS) from your supplier before commencing any work with this compound. The following guidelines are predicated on the known hazards of the parent compound, Dinoseb, and should be regarded as a minimum standard for ensuring personal and environmental safety.
This compound, a derivative of the potent herbicide Dinoseb, demands the utmost respect and caution in a laboratory environment. The parent compound, Dinoseb, is recognized for its acute toxicity, potential for reproductive harm, and environmental persistence.[1] While the methylation of the phenolic group in this compound may alter its physicochemical properties, it is prudent to handle it with a level of precaution commensurate with the risks associated with its highly toxic precursor. This guide is designed to provide a comprehensive framework for the safe handling, use, and disposal of this compound, empowering researchers to mitigate risks and foster a culture of safety.
The Scientific Imperative for Caution: Understanding the Mechanism of Toxicity
Dinoseb and related dinitrophenolic compounds exert their toxic effects by uncoupling oxidative phosphorylation within the mitochondria. This disruption of cellular energy production can lead to a cascade of life-threatening metabolic disturbances. Exposure can occur through inhalation, ingestion, and dermal absorption, with the latter being a significant concern.[1] Symptoms of exposure can include fatigue, sweating, headache, and nausea, and in severe cases, can be fatal.[2] Given the systemic and severe nature of these potential health effects, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following recommendations, based on the hazards of Dinoseb, should be strictly adhered to.
Respiratory Protection
Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not feasible or during emergency situations such as a spill, respiratory protection is mandatory.
-
Recommended Respirator: A NIOSH/MSHA-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN14387) respirator cartridges is advised.[3]
-
Fit Testing: A qualitative or quantitative fit test must be performed for any individual required to wear a respirator to ensure a proper seal.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and vapors.
-
Minimum Requirement: Chemical splash goggles are mandatory.
-
Enhanced Protection: For procedures with a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Dermal absorption is a primary route of exposure for dinitrophenolic compounds.
-
Gloves: Due to the lack of specific chemical resistance data for this compound, a conservative double-gloving approach is recommended.
-
Inner Glove: Nitrile gloves provide a good initial barrier and dexterity.
-
Outer Glove: Heavy-duty gloves made of materials such as Viton™ or butyl rubber should be worn over the inner gloves. These materials generally offer broader resistance to organic chemicals. It is crucial to consult a chemical resistance chart and test the gloves for your specific application.
-
-
Lab Coat: A chemical-resistant lab coat is essential. Standard cotton lab coats are not suitable as they can absorb and retain chemicals.
-
Apron: A chemical-resistant apron provides an additional layer of protection for the torso.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For procedures involving larger quantities of this compound, chemical-resistant shoe covers should be worn.
Table 1: Summary of Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale |
| Respiratory | NIOSH/MSHA-approved full-face respirator with appropriate cartridges | Protects against inhalation of toxic vapors or aerosols. |
| Eyes/Face | Chemical splash goggles and/or full-face shield | Prevents contact with corrosive and toxic materials. |
| Hands | Double gloves (inner: nitrile, outer: Viton™ or butyl rubber) | Minimizes risk of dermal absorption of a highly toxic substance. |
| Body | Chemical-resistant lab coat and apron | Protects skin from splashes and contamination. |
| Feet | Closed-toe shoes, chemical-resistant shoe covers as needed | Prevents exposure from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to every stage of handling this compound is critical for minimizing risk.
Experimental Workflow:
Caption: A simplified workflow for the safe handling of this compound.
-
Preparation:
-
Designate a specific area within a chemical fume hood for all work with this compound.
-
Ensure that a spill kit equipped for hazardous organic chemicals is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
-
Handling:
-
Wear all required PPE before handling the chemical.
-
When weighing the solid compound, do so in a fume hood and take care to avoid generating dust.
-
When preparing solutions, add the chemical to the solvent slowly to avoid splashing.
-
-
Decontamination:
-
After each use, decontaminate all surfaces and equipment. A thorough wash with soap and water, followed by a rinse with an appropriate solvent (e.g., ethanol), is a general practice. The exact decontamination procedure should be validated for your specific use.
-
Remove PPE in a manner that avoids contaminating your skin. The general order is to remove the most contaminated items first (outer gloves), followed by the lab coat, face shield/goggles, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental Compliance and Safety
Dinoseb and its derivatives are classified as acute hazardous waste (EPA hazardous waste number P020) and are subject to stringent disposal regulations.
Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated glassware, must be collected as hazardous waste.
-
Containerization:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").
-
Storage and Disposal: Store hazardous waste in a designated, secure satellite accumulation area. Arrange for pickup and disposal through your institution's EHS department. Under no circumstances should this compound or its waste be disposed of down the drain.
Waste Management Flowchart:
Caption: A flowchart for the proper segregation and disposal of this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly work with this compound, ensuring their own safety and the protection of the wider environment.
References
-
International Chemical Safety Cards (ICSCs). (n.d.). DINOSEB. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1990). RCRA/Superfund Hotline Report. Retrieved from [Link]
-
HPC Standards Inc. (n.d.). Dinoseb-methyl ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]
-
JoDrugs. (n.d.). dinoseb. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. Retrieved from [Link]
-
Government of Canada. (2021). Screening assessment dinoseb. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
